molecular formula C9H8N4 B132428 4-(Pyridin-3-yl)pyrimidin-2-amine CAS No. 66521-66-2

4-(Pyridin-3-yl)pyrimidin-2-amine

Numéro de catalogue: B132428
Numéro CAS: 66521-66-2
Poids moléculaire: 172.19 g/mol
Clé InChI: LQHQKYWYKPLKCH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Pyridin-3-yl)pyrimidin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H8N4 and its molecular weight is 172.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-pyridin-3-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHQKYWYKPLKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498802
Record name 4-(Pyridin-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66521-66-2
Record name 4-(Pyridin-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Pyridin-3-yl)pyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Pyridin-3-yl)pyrimidin-2-amine: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Pyridin-3-yl)pyrimidin-2-amine, a pivotal intermediate in the synthesis of the tyrosine kinase inhibitor, Nilotinib. This document details the compound's chemical structure, physicochemical properties, and a standard experimental protocol for its synthesis. Furthermore, it contextualizes the compound's significance by illustrating the critical signaling pathway targeted by the end-product, Nilotinib, offering valuable insights for professionals in medicinal chemistry and drug development.

Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a pyridine ring and an amine group. Its unique structure is fundamental to its role as a building block in the synthesis of more complex pharmacologically active molecules.

  • IUPAC Name: this compound[1]

  • CAS Number: 66521-66-2[1]

  • Molecular Formula: C₉H₈N₄[1]

  • SMILES: C1=CC(=CN=C1)C2=NC(=NC=C2)N[1]

  • InChI: InChI=1S/C9H8N4/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H,(H2,10,12,13)[1]

  • InChIKey: LQHQKYWYKPLKCH-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Weight 172.19 g/mol [1]
Appearance White to light yellow or pale reddish-yellow crystal powder
Melting Point 189.0 to 193.0 °CTCI Chemicals
LogP 0.4[1]
Topological Polar Surface Area (TPSA) 64.7 Ų[1]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 4PubChem
Rotatable Bonds 1PubChem
Purity >97%

Experimental Protocols

Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound.

Materials:

  • 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

  • Guanidine nitrate

  • Sodium hydroxide

  • n-Butanol

  • Water

Procedure:

  • Dissolve 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (15.4 g, 0.088 mol), guanidine nitrate (10.7 g, 0.088 mol), and sodium hydroxide (3.5 g, 0.088 mol) in n-butanol (120 mL).

  • Heat the mixture to reflux with stirring and maintain for 16 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting solid by filtration.

  • Wash the solid with water (400 mL).

  • Dry the product under vacuum for three days to yield this compound as yellow crystals.

This procedure typically results in a yield of approximately 85%.

G Synthesis Workflow of this compound reagents Reactants: - 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one - Guanidine nitrate - Sodium hydroxide - n-Butanol (solvent) reaction Reaction Conditions: - Reflux in n-Butanol - 16 hours reagents->reaction Step 1: Mixing & Heating workup Workup: 1. Cool to Room Temperature 2. Filter solid 3. Wash with Water reaction->workup Step 2: Isolation product Final Product: This compound (Yellow Crystals) workup->product Step 3: Purification

Synthesis Workflow Diagram

Biological Significance and Role in Drug Development

This compound is a critical intermediate in the synthesis of Nilotinib, a highly selective Bcr-Abl tyrosine kinase inhibitor.[2] Nilotinib is a second-generation targeted therapy used for the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to Imatinib.[2]

The underlying cause of CML is the Philadelphia chromosome, a genetic translocation that creates the BCR-ABL fusion gene. This gene produces a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis.[3]

Nilotinib functions by binding to the ATP-binding site of the BCR-ABL kinase, stabilizing its inactive conformation.[4] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that lead to leukemic cell growth and survival.[3] The diagram below illustrates this mechanism of action.

G Nilotinib Mechanism of Action in BCR-ABL Pathway cluster_cell CML Cell BCR_ABL BCR-ABL Kinase (Constitutively Active) Phospho_Substrate Phosphorylated Substrates BCR_ABL->Phospho_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Downstream Substrates Substrate->BCR_ABL Proliferation Cell Proliferation & Survival Phospho_Substrate->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Phospho_Substrate->Apoptosis_Inhibition Nilotinib Nilotinib (Synthesized from This compound) Nilotinib->BCR_ABL Inhibits ATP Binding

BCR-ABL Signaling Pathway Inhibition by Nilotinib

Conclusion

This compound is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its well-defined chemical properties and structure, coupled with established synthesis protocols, make it a reliable building block. Its role as a key intermediate in the production of Nilotinib underscores its importance in the creation of life-saving targeted cancer therapies. This guide provides essential technical information for researchers and scientists working with this compound and in the broader field of tyrosine kinase inhibitor development.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(3-Pyridinyl)-2-pyrimidinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Pyridinyl)-2-pyrimidinamine is a pivotal heterocyclic amine that serves as a crucial building block in the synthesis of several targeted cancer therapeutics. Its structural motif is central to the pharmacophore of prominent tyrosine kinase inhibitors, including Imatinib and Nilotinib, which have revolutionized the treatment of chronic myeloid leukemia (CML) and other malignancies. A thorough understanding of the physicochemical properties of this core structure is paramount for the rational design, synthesis, and optimization of novel drug candidates. This technical guide provides a comprehensive overview of the key physicochemical characteristics of 4-(3-Pyridinyl)-2-pyrimidinamine, detailed experimental protocols for their determination, and an exploration of the biological signaling pathways associated with its clinically significant derivatives.

Physicochemical Data

The physicochemical properties of 4-(3-Pyridinyl)-2-pyrimidinamine are summarized in the tables below. These parameters are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

General and Chemical Properties
PropertyValueSource
IUPAC Name 4-(pyridin-3-yl)pyrimidin-2-amine[1]
Synonyms 2-Amino-4-(3-pyridyl)pyrimidine, 4-(3-Pyridyl)-2-pyrimidinamine[1]
CAS Number 66521-66-2[1]
Molecular Formula C₉H₈N₄[1]
Molecular Weight 172.19 g/mol [1]
Appearance White to off-white or brown solid
Physical and Thermodynamic Properties
PropertyValueSource
Melting Point 189-191 °C
189.0 to 193.0 °C
Boiling Point (Predicted) 439.9 ± 37.0 °C
Density (Predicted) 1.259 ± 0.06 g/cm³
Water Solubility Predicted to be low
pKa (Predicted) 2.76 ± 0.10
logP (Predicted) 0.4[1]

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following are standard experimental protocols for measuring the key parameters of 4-(3-Pyridinyl)-2-pyrimidinamine.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely accepted technique for this determination.[2][3]

Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.

Procedure:

  • Sample Preparation: A small amount of dry 4-(3-Pyridinyl)-2-pyrimidinamine is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the closed end, forming a compact column of 2-3 mm in height.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.

  • Reporting: The result is reported as a melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Water Solubility Determination (OECD 105 Flask Method)

The aqueous solubility of a compound is a critical determinant of its oral bioavailability. The flask method, as described in OECD Guideline 105, is suitable for substances with a solubility greater than 10⁻² g/L.[4][5][6][7][8]

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the saturated aqueous solution is then determined by a suitable analytical method.

Procedure:

  • Sample Preparation: An excess amount of 4-(3-Pyridinyl)-2-pyrimidinamine is added to a known volume of distilled water in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation and/or filtration.

  • Analysis: The concentration of 4-(3-Pyridinyl)-2-pyrimidinamine in the clear aqueous phase is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding the ionization state of a drug at different physiological pH values. Potentiometric titration is a precise method for pKa determination.[9][10][11][12][13]

Principle: The compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds) and titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.

Procedure:

  • Sample Preparation: A known amount of 4-(3-Pyridinyl)-2-pyrimidinamine is dissolved in a specific volume of a suitable solvent or co-solvent system.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

  • Reporting: The pKa value is reported along with the temperature and the solvent system used.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for logP determination.[14][15][16][17][18]

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Procedure:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of 4-(3-Pyridinyl)-2-pyrimidinamine is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken gently for a sufficient time to allow for equilibrium to be reached.

  • Phase Separation: The two phases are allowed to separate completely.

  • Analysis: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in water] The logP is then calculated as the base-10 logarithm of P.

Biological Context and Signaling Pathways

4-(3-Pyridinyl)-2-pyrimidinamine is a key intermediate in the synthesis of the tyrosine kinase inhibitors Imatinib and Nilotinib. While the direct biological activity of 4-(3-Pyridinyl)-2-pyrimidinamine is not extensively documented, its derivatives have shown some antimicrobial and antioxidant activities.[19][20] The primary significance of this compound lies in its role as a scaffold for drugs that target specific signaling pathways implicated in cancer.

Imatinib and the BCR-ABL Signaling Pathway

Imatinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[21][22][23] The BCR-ABL fusion protein results from a chromosomal translocation and possesses constitutively active tyrosine kinase activity, leading to uncontrolled cell proliferation and survival. Imatinib binds to the ATP-binding site of the BCR-ABL kinase, stabilizing its inactive conformation and blocking the phosphorylation of downstream substrates.[21] This inhibition disrupts multiple signaling pathways crucial for CML pathogenesis, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to apoptosis of the cancer cells.[24][25]

Imatinib_BCR_ABL_Pathway cluster_cell CML Cell cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Activates Imatinib Imatinib Imatinib->BCR_ABL Inhibits Apoptosis Apoptosis Imatinib->Apoptosis Induces Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways and promoting apoptosis in CML cells.

Nilotinib and its Targets

Nilotinib is a second-generation tyrosine kinase inhibitor with higher potency and selectivity for the BCR-ABL kinase compared to Imatinib.[26] It is effective against many Imatinib-resistant BCR-ABL mutations.[26] Similar to Imatinib, Nilotinib binds to the ATP-binding site of the inactive conformation of the ABL kinase.[26] Its mechanism of action also involves the inhibition of downstream signaling pathways, including the JAK-STAT pathway, leading to the suppression of leukemic cell proliferation and survival.[27][28] Nilotinib has also been shown to affect other signaling pathways, such as the ERK1/2 and AKT pathways in other cell types.[29]

Nilotinib_Signaling_Pathway cluster_targets Primary Kinase Targets cluster_pathways Affected Signaling Pathways Nilotinib Nilotinib BCR_ABL BCR-ABL Kinase Nilotinib->BCR_ABL Inhibits c_KIT c-KIT Nilotinib->c_KIT Inhibits PDGFR PDGFR Nilotinib->PDGFR Inhibits JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Activates MAPK_ERK MAPK/ERK Pathway BCR_ABL->MAPK_ERK Activates Cell_Response Inhibition of Proliferation Induction of Apoptosis JAK_STAT->Cell_Response PI3K_AKT->Cell_Response MAPK_ERK->Cell_Response

Caption: Nilotinib inhibits multiple tyrosine kinases, leading to the disruption of key signaling pathways and subsequent anti-cancer effects.

Experimental Workflow Visualization

The determination of the physicochemical properties of a compound like 4-(3-Pyridinyl)-2-pyrimidinamine follows a structured workflow, from initial characterization to detailed property measurement.

Physicochemical_Workflow cluster_properties Physicochemical Property Determination Start Compound Synthesis & Purification Purity Purity Assessment (HPLC, NMR) Start->Purity Structure Structural Confirmation (NMR, MS) Start->Structure MeltingPoint Melting Point (Capillary Method) Purity->MeltingPoint Solubility Aqueous Solubility (OECD 105) Purity->Solubility pKa pKa (Potentiometric Titration) Purity->pKa logP logP (Shake-Flask Method) Purity->logP Structure->MeltingPoint Data Data Analysis & Reporting MeltingPoint->Data Solubility->Data pKa->Data logP->Data

Caption: A general workflow for the determination of key physicochemical properties of a synthesized chemical compound.

Conclusion

4-(3-Pyridinyl)-2-pyrimidinamine is a molecule of significant interest in medicinal chemistry due to its integral role in the structure of highly successful anti-cancer drugs. Its physicochemical characteristics, including melting point, solubility, pKa, and lipophilicity, are fundamental to its handling, formulation, and the ADME properties of the drugs derived from it. The standardized experimental protocols outlined in this guide provide a framework for the accurate and reproducible determination of these critical parameters. Furthermore, understanding the signaling pathways targeted by its derivatives, primarily the BCR-ABL pathway, offers valuable insights for the future development of novel kinase inhibitors built upon this essential chemical scaffold. This comprehensive guide serves as a valuable resource for researchers dedicated to the advancement of targeted cancer therapies.

References

The 2-Amino-4-(3-pyridinyl)-pyrimidine Scaffold: A Privileged Motif in Kinase Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-(3-pyridinyl)-pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. This structural motif is a key component in a variety of kinase inhibitors and has demonstrated potential across multiple therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. Its ability to form crucial hydrogen bond interactions with the hinge region of kinase domains makes it a privileged structure in the design of targeted therapies. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action associated with the 2-amino-4-(3-pyridinyl)-pyrimidine scaffold and its derivatives, presenting key data and experimental methodologies to aid in future drug discovery efforts.

Kinase Inhibitory Activity

Derivatives of the 2-amino-4-(3-pyridinyl)-pyrimidine scaffold have been extensively investigated as inhibitors of various protein kinases, playing critical roles in cell signaling pathways implicated in diseases such as cancer. The pyridinyl and pyrimidine nitrogens, along with the exocyclic amino group, can engage in multiple hydrogen bonding interactions within the ATP-binding pocket of kinases, conferring both potency and selectivity.

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activities of selected derivatives based on the 2-amino-4-aryl-pyrimidine scaffold. While specific data for the unsubstituted 2-amino-4-(3-pyridinyl)-pyrimidine is limited in publicly available literature, the data for closely related analogs highlight the potential of this core structure.

Compound IDTarget KinaseIC50 (nM)Cell LineCellular Assay IC50 (µM)Reference
Compound 7l CDK2/cyclin A264.42MV4-11 (Leukemia)0.83[1]
HT-29 (Colon)2.12[1]
MCF-7 (Breast)3.12[1]
HeLa (Cervical)8.61[1]
Compound 13 Aurora A< 200NCI-H82 (SCLC)Potent Inhibition[2]
Compound B1 EGFRL858R/T790M13H1975 (NSCLC)0.087[3]
PD180970 Bcr-Abl2.5K562 (CML)-[4]
PD173955 Bcr-Abl2.5R10(-) (Bcr-Abl cell line)-[4]
Compound 65 PDGFr1110--[4]
FGFr130--
EGFr450--
c-Src220--
SK-25 --MiaPaCa-2 (Pancreatic)1.95[5]

Note: The listed compounds are derivatives of the 2-aminopyrimidine scaffold with variations at the 4-position and/or the 2-amino group. This data is presented to illustrate the potential of the broader chemical class.

Key Signaling Pathways

The 2-amino-4-(3-pyridinyl)-pyrimidine scaffold and its analogs primarily exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

BCR-ABL Signaling in Chronic Myeloid Leukemia (CML)

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. The 2-phenylaminopyrimidine scaffold, famously represented by Imatinib, is a cornerstone of CML therapy. The 2-amino-4-(3-pyridinyl)-pyrimidine core mimics this interaction, blocking the ATP-binding site of the Abl kinase domain and inhibiting downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, ultimately leading to apoptosis of cancer cells.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibits Apoptosis STAT STAT JAK->STAT STAT->Transcription Inhibitor 2-Amino-4-(3-pyridinyl) -pyrimidine Scaffold Inhibitor->BCR_ABL

BCR-ABL signaling pathway and inhibition.
VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, activating downstream pathways such as PLCγ-PKC-MAPK and PI3K-Akt, which promote endothelial cell proliferation, migration, and survival. The 2-amino-4-(3-pyridinyl)-pyrimidine scaffold can be designed to inhibit VEGFR-2, thereby blocking these pro-angiogenic signals.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 2-Amino-4-(3-pyridinyl) -pyrimidine Scaffold Inhibitor->VEGFR2

VEGFR-2 signaling pathway and inhibition.
CDK Regulation of the Cell Cycle

Cyclin-dependent kinases (CDKs) are essential for the regulation of the cell cycle. The formation of complexes between CDKs and their regulatory partners, cyclins, triggers the phosphorylation of key substrates that drive the progression through different phases of the cell cycle. Aberrant CDK activity is a common feature of cancer. The 2-amino-4-(3-pyridinyl)-pyrimidine scaffold has been utilized to develop inhibitors of CDKs, such as CDK2, leading to cell cycle arrest and apoptosis in cancer cells.

CDK_Cell_Cycle_Pathway G1 G1 Phase S S Phase (DNA Replication) CyclinD_CDK46 Cyclin D CDK4/6 G2 G2 Phase CyclinA_CDK2 Cyclin A CDK2 M M Phase (Mitosis) CyclinB_CDK1 Cyclin B CDK1 Rb pRb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E CDK2 CyclinE_CDK2->Rb phosphorylates E2F E2F Rb->E2F pRb_P pRb-P pRb_P->E2F releases E2F->S promotes transition Inhibitor 2-Amino-4-(3-pyridinyl) -pyrimidine Scaffold Inhibitor->CyclinE_CDK2

Simplified CDK regulation of G1/S transition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2-amino-4-(3-pyridinyl)-pyrimidine derivatives.

General Synthesis of N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives

A common synthetic route to this class of compounds involves a Suzuki coupling followed by a Buchwald-Hartwig amination.

Synthesis_Workflow Start 2-Amino-4,6-dichloropyrimidine Step1 Suzuki Coupling (3-pyridineboronic acid, Pd catalyst, base) Start->Step1 Intermediate 2-Amino-4-chloro-6- (3-pyridinyl)pyrimidine Step1->Intermediate Step2 Buchwald-Hartwig Amination (Aryl amine, Pd catalyst, ligand, base) Intermediate->Step2 Product N-Aryl-4-(pyridin-3-yl) pyrimidin-2-amine Step2->Product

General synthetic workflow.

Protocol:

  • Suzuki Coupling: To a solution of 2-amino-4,6-dichloropyrimidine in a suitable solvent (e.g., a mixture of acetonitrile and water), add 3-pyridineboronic acid, a palladium catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II)), and a base (e.g., sodium carbonate).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen) for several hours.

  • Upon completion, the reaction is cooled, and the product, 2-amino-4-chloro-6-(3-pyridinyl)pyrimidine, is isolated and purified.

  • Buchwald-Hartwig Amination: The intermediate from the previous step is reacted with the desired aryl amine in a suitable solvent (e.g., toluene) in the presence of a palladium catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II)), a ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

  • The mixture is heated at reflux under an inert atmosphere until the reaction is complete.

  • The final product, the N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivative, is then isolated and purified.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a high luminescence signal indicates inhibition of the kinase.

Materials:

  • Kinase of interest (e.g., CDK2/cyclin A, VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP

  • Assay buffer

  • Test compounds (2-amino-4-(3-pyridinyl)-pyrimidine derivatives)

  • Luminescent ATP detection reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Dispense a small volume of the diluted compounds into the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Kinase Reaction: Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the assay buffer.

  • Add the kinase reaction mixture to the wells of the assay plate to start the reaction.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: Add the luminescent ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Incubate for a short period to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9]

Materials:

  • Cancer cell line of interest (e.g., K562, HCT116, MCF-7)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC50 value.

Western Blot Analysis for Phosphorylated Proteins

Western blotting can be used to determine the effect of inhibitors on the phosphorylation status of target kinases and their downstream substrates.[10][11][12][13][14]

Materials:

  • Cell lysates from cells treated with test compounds

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Separation: Separate the proteins in the cell lysates by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein to serve as a loading control.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein.

Conclusion

The 2-amino-4-(3-pyridinyl)-pyrimidine scaffold represents a highly valuable starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. Its favorable structural features allow for potent and selective interactions with a range of important biological targets. The data and protocols presented in this guide offer a foundation for researchers to build upon, facilitating the design and evaluation of new and improved derivatives with enhanced pharmacological properties. Further exploration of the structure-activity relationships and optimization of this core structure hold significant promise for the discovery of next-generation targeted therapies.

References

The 4-(Pyridin-3-yl)pyrimidin-2-amine Scaffold: A Technical Guide to its Mechanism of Action as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(pyridin-3-yl)pyrimidin-2-amine core is a privileged scaffold in medicinal chemistry, forming the backbone of several potent and selective kinase inhibitors. While the core molecule itself is primarily a synthetic intermediate, its true significance lies in its role as a key pharmacophore in drugs targeting a range of kinases implicated in cancer and other diseases. This technical guide will delve into the mechanism of action of this scaffold, using the prominent Bcr-Abl tyrosine kinase inhibitor, Nilotinib, as a primary exemplar. We will explore its binding mode, inhibitory activity, impact on cellular signaling, and the experimental protocols used for its characterization.

Mechanism of Action: The Role of the Scaffold

The this compound scaffold is central to the ATP-competitive inhibition of its target kinases. In the case of Nilotinib, this scaffold plays a crucial role in its high-affinity binding to the ATP-binding site of the Bcr-Abl kinase.[1][2]

Binding Mode of Nilotinib to the Abl Kinase Domain:

Nilotinib, which incorporates the this compound core, specifically binds to the inactive, "DFG-out" conformation of the Abl kinase domain.[3] This mode of action is similar to that of Imatinib but with higher affinity and potency.[1][2] The key interactions facilitated by the scaffold include:

  • Hydrogen Bonding: The pyrimidine and pyridine nitrogens, along with the amine group of the scaffold, form critical hydrogen bonds with the hinge region of the kinase domain. This interaction mimics the binding of the adenine moiety of ATP.

  • Van der Waals Interactions: The aromatic rings of the scaffold fit into a hydrophobic pocket within the ATP-binding site, contributing to the overall binding affinity.

The ability of Nilotinib to bind to this inactive conformation stabilizes it, preventing the kinase from adopting its active form and thereby blocking the tyrosine phosphorylation of downstream substrates involved in Bcr-Abl signal transduction.[3]

Quantitative Inhibitory Activity

The potency of kinase inhibitors based on the this compound scaffold is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the inhibitory activity of Nilotinib against its primary target, Bcr-Abl, including various imatinib-resistant mutants, as well as other targeted kinases.

Table 1: In Vitro Inhibitory Activity of Nilotinib against Bcr-Abl and Other Kinases

Kinase TargetIC50 (nM)Notes
Wild-type Bcr-Abl<30Nilotinib is significantly more potent than imatinib.[1]
Imatinib-resistant Bcr-Abl mutantsActive against 32 out of 33 tested mutantsIneffective against the T315I mutation.[1]
KITPotent inhibitorAlso a target of Imatinib.
PDGFRPotent inhibitorAlso a target of Imatinib.
LCKInhibitorA member of the Src family of tyrosine kinases.[4]
EPHA3, EPHA8InhibitorEphrin type-A receptors.[4]
DDR1, DDR2InhibitorDiscoidin domain receptors.[4]
CSF1RWeaker activity compared to ImatinibA target in pigmented villonodular synovitis (PVNS).[5]

Table 2: Cellular Activity of Nilotinib

Cell LineIC50 (nM)Cell Type
Imatinib-sensitive CML cell lines~30 times more potent than ImatinibChronic Myeloid Leukemia cells.[3]

Bcr-Abl Signaling Pathway

Nilotinib exerts its therapeutic effect by inhibiting the constitutively active Bcr-Abl tyrosine kinase, which drives the pathogenesis of Chronic Myeloid Leukemia (CML). The inhibition of Bcr-Abl blocks several downstream signaling pathways crucial for the proliferation and survival of leukemic cells.[6][7]

The diagram below illustrates the major signaling pathways downstream of Bcr-Abl that are inhibited by compounds utilizing the this compound scaffold, such as Nilotinib.

Bcr_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BcrAbl Bcr-Abl Grb2_Sos Grb2/Sos BcrAbl->Grb2_Sos Gab2 Gab2 BcrAbl->Gab2 STAT5 STAT5 BcrAbl->STAT5 Ras Ras Grb2_Sos->Ras PI3K PI3K Gab2->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt Survival Cell Survival (Anti-Apoptosis) STAT5->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation mTOR mTOR Akt->mTOR Akt->Survival mTOR->Survival Nilotinib Nilotinib (this compound scaffold) Nilotinib->BcrAbl Inhibits Kinase_Assay_Workflow A Compound Serial Dilution in DMSO B Dispense Compound to 384-well Plate A->B C Add Kinase and Substrate Mixture B->C D Initiate Reaction with ATP C->D E Incubate at Room Temperature D->E F Add ATP Detection Reagent (e.g., Kinase-Glo®) E->F G Incubate to Stabilize Signal F->G H Measure Luminescence G->H I Calculate % Inhibition and IC50 H->I

References

An In-depth Technical Guide to the Spectral Data Analysis of 4-(pyridin-3-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data analysis of the organic compound 4-(pyridin-3-yl)pyrimidin-2-amine. The document details the methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting the key spectral data in structured tables for clarity and comparative analysis. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and related heterocyclic compounds.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring both pyrimidine and pyridine rings, makes it a versatile scaffold for the development of novel therapeutic agents. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide outlines the standard analytical techniques employed for the comprehensive characterization of this molecule.

Spectral Data Analysis Workflow

The structural confirmation of a synthesized compound like this compound relies on the synergistic interpretation of data from various spectroscopic techniques. The general workflow for this analytical process is depicted below.

Spectral_Analysis_Workflow Figure 1. General Workflow for Spectral Data Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Structural Elucidation Sample Pure Compound NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General Workflow for Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
9.23s-1HH2'
8.67d3.61HH6'
8.34-8.40m-2HH6, H4'
7.52dd3.0, 4.81HH5'
7.20d6.01HH5
6.78s-2HNH₂

Source: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst, MDPI[1]

¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~164C2
~161C4
~158C6
~150C2'
~148C6'
~135C4'
~124C5'
~123C3'
~106C5
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃, in a 5 mm NMR tube.[3] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Acquisition Parameters (¹H NMR): A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

  • Acquisition Parameters (¹³C NMR): A proton-decoupled pulse sequence is typically employed to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine N-H bonds and the aromatic C-N and C=C bonds. While a specific spectrum for the target compound was not found, data for a closely related derivative, 4-(6-(Pyridin-3-yl)pyridin-3-yl)pyrimidin-2-amine, shows characteristic peaks that can be used for interpretation.[1]

Wavenumber (cm⁻¹)IntensityAssignment
3438, 3324Medium-StrongN-H stretching (asymmetric and symmetric) of the primary amine
1621StrongAromatic C=N stretching
1586, 1566, 1545, 1477Medium-StrongAromatic C=C stretching of pyridine and pyrimidine rings
803MediumAromatic C-H out-of-plane bending
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is collected, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Mass Spectrometry Data

For this compound (C₉H₈N₄), the expected molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight.

m/z (mass-to-charge ratio)Assignment
172.07Molecular Ion [M]⁺

The fragmentation pattern would likely involve the characteristic cleavage of the pyridine and pyrimidine rings.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile, typically at a concentration of about 1 mg/mL.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

  • Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is infused at a low flow rate. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance. The resulting mass spectrum is a plot of relative intensity versus m/z.

Conclusion

The collective analysis of NMR, IR, and Mass Spectrometry data provides a robust and definitive characterization of this compound. The ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR (when available) would elucidate the carbon skeleton. IR spectroscopy identifies the key functional groups, particularly the primary amine and the aromatic rings. Mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation pathways. The experimental protocols outlined in this guide provide a standardized approach for obtaining high-quality spectral data for this and structurally related compounds, which is essential for advancing research and development in the pharmaceutical and chemical sciences.

References

In Silico Modeling of 4-(pyridin-3-yl)pyrimidin-2-amine Protein Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies utilized to investigate the protein binding characteristics of 4-(pyridin-3-yl)pyrimidin-2-amine, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. This document details the computational protocols for target identification, molecular docking, molecular dynamics simulations, and binding free energy calculations, offering a robust framework for the rational design and optimization of next-generation therapeutics based on this privileged structure.

Introduction to this compound

The this compound core is a key pharmacophore found in numerous potent and selective inhibitors of various protein kinases. Its structural rigidity, coupled with the strategic placement of hydrogen bond donors and acceptors, allows for high-affinity interactions with the ATP-binding sites of these enzymes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy. In silico modeling plays a pivotal role in elucidating the molecular interactions that govern the binding of this scaffold to its protein targets, thereby accelerating the drug discovery process.

Primary Protein Targets

Computational and experimental studies have identified several key protein kinases as primary targets for derivatives of the this compound scaffold. These include:

  • Cyclin-Dependent Kinases (CDKs): Specifically CDK2, CDK4, and CDK6, which are crucial regulators of the cell cycle. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

  • Bcr-Abl Tyrosine Kinase: The fusion protein Bcr-Abl is the causative agent of chronic myeloid leukemia (CML). The this compound scaffold is a component of several potent Bcr-Abl inhibitors.

In Silico Experimental Protocols

A typical in silico workflow for investigating the protein binding of this compound and its analogs is a multi-step process.

cluster_prep Preparation cluster_docking Docking cluster_simulation Simulation & Analysis cluster_output Output Protein_Preparation Protein Structure Preparation (PDB) Molecular_Docking Molecular Docking Protein_Preparation->Molecular_Docking Ligand_Preparation Ligand Structure Preparation Ligand_Preparation->Molecular_Docking MD_Simulation Molecular Dynamics Simulation Molecular_Docking->MD_Simulation Binding_Energy Binding Free Energy Calculation (MM/PBSA) MD_Simulation->Binding_Energy Results Binding Mode, Affinity, Stability Binding_Energy->Results

Caption: A typical in silico workflow for protein-ligand binding analysis.
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction.

Protocol:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., CDK2, Bcr-Abl) from the Protein Data Bank (PDB).

    • Remove water molecules, co-solvents, and any existing ligands from the PDB file.

    • Add polar hydrogens and assign appropriate partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Define the binding site, typically by creating a grid box centered on the co-crystallized ligand or identified active site residues.

  • Ligand Preparation:

    • Generate the 3D structure of this compound or its analog.

    • Minimize the energy of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina or Glide.

    • The software will systematically explore different conformations and orientations of the ligand within the defined binding site.

    • Poses are scored based on a scoring function that estimates the binding affinity. The pose with the best score is considered the most likely binding mode.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing its stability.

Protocol:

  • System Preparation:

    • The best-ranked docked pose of the protein-ligand complex is used as the starting structure.

    • The complex is placed in a periodic box of water molecules (e.g., TIP3P water model).

    • Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • The energy of the entire system is minimized to remove steric clashes and unfavorable geometries.

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • The pressure of the system is then equilibrated to the desired pressure (e.g., 1 atm) under constant pressure and temperature (NPT ensemble).

  • Production Run:

    • A production MD simulation is run for a significant period (e.g., 100 ns) under the NPT ensemble.

    • The trajectory of the atoms is saved at regular intervals for analysis.

Binding Free Energy Calculations

These calculations provide a more accurate estimation of the binding affinity by considering the energies of the complex, protein, and ligand in solution. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a commonly used approach.

Protocol:

  • Trajectory Analysis:

    • Snapshots of the protein-ligand complex are extracted from the stable portion of the MD simulation trajectory.

  • Energy Calculation:

    • For each snapshot, the following energies are calculated:

      • The total energy of the complex (G_complex)

      • The total energy of the protein after removing the ligand (G_protein)

      • The total energy of the ligand after removing the protein (G_ligand)

  • Binding Free Energy Estimation:

    • The binding free energy (ΔG_binding) is calculated using the following equation: ΔG_binding = G_complex - (G_protein + G_ligand)

Quantitative Data Summary

The following tables summarize representative in silico data for this compound analogs against their primary targets. It is important to note that specific values can vary depending on the exact derivative and the computational methods employed.

Table 1: Molecular Docking and Binding Affinity Data

Compound/AnalogTarget ProteinDocking Score (kcal/mol)Predicted Binding Affinity (ΔG_binding, kcal/mol)Key Interacting Residues
NPPA AnalogCDK2--16.31-
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivativeCDK2--Lys33, Asp145
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivativeCDK4--Lys35, Asp158
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivativeCDK6--Lys43, Asp163
Pyridin-3-yl pyrimidine derivativeBcr-Abl---

Note: A binding affinity of -68.23 kJ mol⁻¹ is equivalent to approximately -16.31 kcal/mol.

Table 2: 3D-QSAR Statistical Data for CDK Inhibitors

Target ProteinR²_pred
CDK20.7140.764
CDK40.8150.681
CDK6-0.674

q² and R²_pred are statistical parameters that validate the predictive power of a 3D-QSAR model.

Signaling Pathway Visualizations

The primary targets of this compound derivatives are key components of critical signaling pathways implicated in cell growth and proliferation.

CDK2 Signaling Pathway

CDK2, in complex with Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle.

Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription S_Phase_Entry S Phase Entry CyclinE_CDK2->S_Phase_Entry promotes Inhibitor This compound Inhibitor->CyclinE_CDK2

Caption: Simplified CDK2 signaling pathway and point of inhibition.
Bcr-Abl Signaling Pathway

The constitutively active Bcr-Abl tyrosine kinase activates multiple downstream pathways, leading to uncontrolled cell proliferation and survival.

Bcr_Abl Bcr-Abl RAS_MAPK RAS-MAPK Pathway Bcr_Abl->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Bcr_Abl->PI3K_AKT STAT5 STAT5 Pathway Bcr_Abl->STAT5 Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival STAT5->Survival Inhibitor This compound Inhibitor->Bcr_Abl

Caption: Overview of Bcr-Abl signaling and the inhibitory action.

Conclusion

The in silico modeling techniques detailed in this guide provide a powerful and efficient framework for the characterization and optimization of this compound-based inhibitors. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain deep insights into the molecular basis of protein-ligand interactions. This knowledge is invaluable for guiding the design of novel drug candidates with enhanced potency, selectivity, and pharmacokinetic properties, ultimately accelerating the development of new therapies for a range of diseases.

The Serendipitous Rise of a Privileged Scaffold: A Technical Guide to the 4-(Pyridin-3-yl)pyrimidine Moiety in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-(pyridin-3-yl)pyrimidine core is a cornerstone in modern medicinal chemistry, most notably as the key pharmacophore in a class of revolutionary targeted cancer therapies. Its discovery and subsequent elaboration represent a paradigm shift in drug development, moving from broad-spectrum cytotoxic agents to precision medicines. This technical guide delves into the discovery, significance, and application of this privileged scaffold, with a focus on its role in the development of the pioneering Bcr-Abl kinase inhibitor, imatinib, and its successors. We will explore the structure-activity relationships, the signaling pathways these drugs modulate, and the experimental methodologies used to characterize their activity.

Discovery of the 4-(Pyridin-3-yl)pyrimidine Moiety: A Fusion of Rational Design and Serendipity

The story of the 4-(pyridin-3-yl)pyrimidine moiety is intrinsically linked to the development of imatinib (Gleevec®), a drug that transformed the prognosis for patients with Chronic Myeloid Leukemia (CML). In the late 1990s, scientists at Ciba-Geigy (now Novartis) embarked on a mission to develop a targeted therapy against the Bcr-Abl tyrosine kinase, the constitutively active oncoprotein that drives CML.

The initial efforts involved high-throughput screening of chemical libraries to identify compounds with kinase inhibitory activity. This led to the identification of a 2-phenylaminopyrimidine scaffold as a promising lead structure. While this initial hit showed some activity, it lacked the desired potency and cellular efficacy.

The pivotal breakthrough came with the strategic addition of a pyridyl group at the 3-position of the pyrimidine ring. This modification, creating the 4-(pyridin-3-yl)pyrimidine moiety, was a result of rational drug design aimed at improving the compound's cellular activity. This structural alteration proved to be critical, significantly enhancing the inhibitory potency against the Bcr-Abl kinase and ultimately leading to the discovery of imatinib (formerly known as STI-571). The success of imatinib firmly established the 4-(pyridin-3-yl)pyrimidine scaffold as a privileged structure for kinase inhibition.

Further solidifying its importance, the rational design of the second-generation Bcr-Abl inhibitor, nilotinib (Tasigna®), was based on the crystal structure of imatinib bound to the Abl kinase domain. Nilotinib retains the essential 4-(pyridin-3-yl)pyrimidine core, with modifications aimed at increasing potency and overcoming resistance mechanisms that had emerged in some patients treated with imatinib.

Significance in Medicinal Chemistry: A Versatile Kinase Inhibitor Scaffold

The 4-(pyridin-3-yl)pyrimidine moiety has proven to be a highly versatile scaffold for the development of inhibitors targeting a range of protein kinases beyond Bcr-Abl. Its significance lies in its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a common feature across many kinases. The pyridine and pyrimidine nitrogen atoms act as hydrogen bond acceptors, anchoring the inhibitor in the active site. The phenyl and pyridyl rings can be further functionalized to achieve selectivity and potency for specific kinase targets.

This has led to the exploration of this moiety in the development of inhibitors for various kinases implicated in cancer and other diseases, including:

  • Cyclin-Dependent Kinases (CDKs): Inhibitors for cancer therapy.

  • Mitogen-Activated Protein Kinase (MAPK)-Interacting Kinases (Mnks): Potential anti-cancer agents.

  • c-Jun N-terminal Kinases (JNKs): Targets for inflammatory diseases and neurodegenerative disorders.

Modulated Signaling Pathway: The Bcr-Abl Cascade

The primary target of early drugs incorporating the 4-(pyridin-3-yl)pyrimidine moiety was the Bcr-Abl oncoprotein. The constitutive kinase activity of Bcr-Abl drives the malignant phenotype in CML by activating a number of downstream signaling pathways that promote cell proliferation and survival. Imatinib and nilotinib, by inhibiting Bcr-Abl, effectively shut down these aberrant signals.

Bcr_Abl_Signaling BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-Apoptosis) AKT->Survival mTOR->Proliferation STAT5->Proliferation STAT5->Survival Imatinib Imatinib / Nilotinib (4-(pyridin-3-yl)pyrimidine) Imatinib->BCR_ABL

Bcr-Abl Signaling Pathway and Inhibition.

Quantitative Data Summary

The potency of compounds containing the 4-(pyridin-3-yl)pyrimidine moiety is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize key quantitative data for imatinib and nilotinib.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
ImatinibBcr-Abl25 - 100
Imatinibc-Kit~100
ImatinibPDGFR~100
NilotinibBcr-Abl<20

Table 2: Cellular Proliferation Inhibition

CompoundCell Line (Bcr-Abl positive)IC50 (nM)
ImatinibK562, Ba/F3250 - 500
NilotinibK562, Ba/F3<30

Experimental Protocols

The characterization of 4-(pyridin-3-yl)pyrimidine-based inhibitors relies on a series of well-established biochemical and cellular assays.

Bcr-Abl Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.

Principle: This assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a substrate peptide by the Bcr-Abl kinase. The inhibition of this process by a compound is quantified.

Methodology:

  • Reagents and Materials:

    • Recombinant Bcr-Abl kinase

    • Tyrosine-containing peptide substrate (e.g., a biotinylated Abl-specific peptide)

    • ATP (often radiolabeled with ³²P or ³³P, or in a system with a detection antibody for phosphorylated substrate)

    • Test compound (dissolved in DMSO)

    • Kinase reaction buffer (containing MgCl₂, MnCl₂, DTT, etc.)

    • 96-well plates (e.g., streptavidin-coated for capturing biotinylated substrate)

    • Detection reagents (e.g., scintillation fluid and counter, or anti-phosphotyrosine antibody and secondary detection reagents)

  • Procedure: a. The Bcr-Abl enzyme is incubated with varying concentrations of the inhibitor compound in the kinase reaction buffer in the wells of a 96-well plate. b. The kinase reaction is initiated by the addition of the peptide substrate and ATP. c. The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 30°C). d. The reaction is stopped (e.g., by adding EDTA). e. The amount of phosphorylated substrate is measured. In the case of a radiolabeled assay, the plate is washed, scintillation fluid is added, and radioactivity is counted. For an ELISA-based assay, an anti-phosphotyrosine antibody is added, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP), and a substrate for that enzyme.

  • Data Analysis:

    • The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of a compound on the proliferation of Bcr-Abl-dependent cancer cells.

Principle: Bcr-Abl positive cells (e.g., K562) are dependent on the kinase activity for their growth and survival. Inhibition of Bcr-Abl leads to a decrease in cell proliferation, which can be measured using various methods that quantify cell viability or metabolic activity.

Methodology:

  • Reagents and Materials:

    • Bcr-Abl positive cell line (e.g., K562)

    • Appropriate cell culture medium and supplements

    • Test compound (dissolved in DMSO)

    • 96-well cell culture plates

    • Reagent for measuring cell viability (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo®)

    • Plate reader capable of measuring absorbance or luminescence.

  • Procedure: a. Cells are seeded into the wells of a 96-well plate at a predetermined density. b. The cells are allowed to attach and resume growth (typically for 24 hours). c. The cells are then treated with a range of concentrations of the test compound. A vehicle control (DMSO) is also included. d. The plates are incubated for a period that allows for multiple cell divisions (e.g., 48-72 hours). e. The cell viability reagent is added to each well according to the manufacturer's instructions. f. After a short incubation, the absorbance or luminescence is measured using a plate reader.

  • Data Analysis:

    • The percentage of cell proliferation inhibition is calculated for each compound concentration relative to the vehicle control.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow Start Compound Synthesis Biochemical_Assay Biochemical Assay (Bcr-Abl Kinase Inhibition) Start->Biochemical_Assay Cellular_Assay Cellular Assay (Proliferation of Bcr-Abl+ Cells) Biochemical_Assay->Cellular_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cellular_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Candidate Selection

General Experimental Workflow for Inhibitor Development.

Conclusion

The discovery of the 4-(pyridin-3-yl)pyrimidine moiety as a key pharmacophore in imatinib marked a turning point in cancer therapy and stands as a testament to the power of integrating rational drug design with systematic screening. Its enduring presence in second-generation inhibitors and its exploration in a multitude of other kinase targets underscore its significance as a privileged scaffold in medicinal chemistry. The technical principles and experimental methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals working to harness the therapeutic potential of this remarkable chemical entity.

An In-Depth Technical Guide to the Safety, Handling, and Toxicity Profile of 4-(pyridin-3-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-3-yl)pyrimidin-2-amine is a heterocyclic amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring both a pyridine and a pyrimidine ring, makes it a valuable building block in medicinal chemistry. Notably, it is a crucial precursor in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.[1] Given its role in drug development, a thorough understanding of its safety, handling, and toxicity profile is paramount for researchers and scientists.

This technical guide provides a comprehensive overview of the available data on this compound, focusing on its safe handling, storage, and disposal, as well as its known and potential toxicological properties. Due to the limited availability of in-depth toxicological studies on this specific intermediate, this guide also includes information on related compounds, such as pyridine and other aminopyrimidine derivatives, to provide a broader context for risk assessment. All quantitative data is summarized in tables for clarity, and a workflow for safe handling is presented visually.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 66521-66-2[2]
Molecular Formula C₉H₈N₄[2]
Molecular Weight 172.19 g/mol [3]
Appearance White to off-white or brown solid/crystal powder[1][3]
Purity Typically ≥97%[3]
Storage Temperature Room Temperature[3]

Safety and Hazard Profile

The safety and hazard information for this compound is primarily derived from aggregated Globally Harmonized System (GHS) data provided by suppliers to the European Chemicals Agency (ECHA) and other databases.

GHS Classification

The compound is classified with several hazard statements, indicating potential health risks upon exposure.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, OralAcute Tox. 3 / Acute Tox. 4H301: Toxic if swallowed / H302: Harmful if swallowed
Skin Corrosion/IrritationSkin Irrit. 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationEye Irrit. 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureSTOT SE 3H335: May cause respiratory irritation

Source: PubChem CID 12450582[4][5]

Pictograms and Signal Word
  • Pictogram: Danger[4][5]

  • Signal Word: Danger[4][5]

Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is essential to minimize exposure risk.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[6][7]

  • Use of explosion-proof electrical, ventilating, and lighting equipment is recommended, especially when handling larger quantities.

  • An eyewash station and safety shower must be readily accessible in the work area.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for the safe handling of this compound.

PPE TypeSpecifications
Eye/Face Protection Chemical safety goggles or a face shield (ANSI Z87.1 standard).[9]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[9] A flame-retardant lab coat or chemical-resistant apron should be worn.[9]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[9][10]
Footwear Closed-toe shoes made of a chemical-resistant material.[11]

Below is a workflow diagram for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal start Review SDS and Conduct Risk Assessment ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe setup Set up in a Ventilated Fume Hood ppe->setup weigh Weigh and Dispense Compound setup->weigh reaction Perform Chemical Reaction weigh->reaction decontaminate Decontaminate Work Surfaces reaction->decontaminate waste Segregate and Label Hazardous Waste decontaminate->waste dispose Dispose of Waste via EH&S waste->dispose remove_ppe Doff PPE Correctly dispose->remove_ppe

Safe Handling Workflow for this compound.

First-Aid Measures

In case of accidental exposure, immediate and appropriate first-aid measures should be taken.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Sources: General first-aid guidance for pyridine and aminopyrimidine derivatives.[4][8]

Storage and Disposal

Proper storage and disposal are critical to maintaining the stability of the compound and preventing environmental contamination.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12]

  • The storage area should be secured and accessible only to authorized personnel.[12]

  • Protect from moisture and direct sunlight.[7]

Disposal
  • Dispose of this chemical as hazardous waste in accordance with local, state, and federal regulations.[13]

  • Do not dispose of down the drain or in regular trash.[13]

  • All waste materials, including contaminated PPE and empty containers, must be collected in properly labeled, sealed containers for disposal by a licensed hazardous waste disposal company.[13]

The following diagram outlines a logical workflow for the disposal of this compound waste.

DisposalWorkflow start Waste Generation characterize Characterize as Hazardous Waste start->characterize segregate Segregate into Compatible Waste Streams (e.g., solid, liquid) characterize->segregate containerize Use Labeled, Leak-Proof Hazardous Waste Containers segregate->containerize store Store in a Designated Satellite Accumulation Area containerize->store request Request Waste Pickup from EH&S store->request document Complete Hazardous Waste Manifest request->document

Waste Disposal Workflow for this compound.

Toxicity Profile

There is a significant lack of publicly available, in-depth toxicological data specifically for this compound. The following sections summarize the available information and provide context based on related compounds.

Acute Toxicity
  • Oral: Classified as "Toxic if swallowed" or "Harmful if swallowed".[4][5] No specific LD50 values for this compound have been identified in the public domain. For reference, the oral LD50 of the related compound 3-aminopyridine in mice is reported as 28 mg/kg.[7]

  • Dermal and Inhalation: While not explicitly classified, handling procedures for pyridine derivatives suggest potential for toxicity via these routes.[4]

Cytotoxicity, Genotoxicity, and Carcinogenicity
  • Cytotoxicity: No specific cytotoxicity data for this compound was found. However, its derivative, Nilotinib, has demonstrated cytotoxic effects on various cancer cell lines.[2][14][15] Studies on other aminopyrimidine derivatives have also shown cytotoxic potential against different cell lines.[12][16]

  • Genotoxicity: There are no specific genotoxicity studies available for this compound. The parent compound, pyridine, has generally tested negative in in vivo and in vitro genotoxicity assays.[6] Studies on tyrosine kinase inhibitors, for which this compound is an intermediate, have shown mixed results regarding genotoxicity, with some inducing DNA damage in vitro.[17][18][19]

  • Carcinogenicity: No carcinogenicity data is available for this compound. The structurally related compound, pyridine, has shown evidence of carcinogenic activity in rodent studies.[7][10] Some aromatic amines are classified as known or suspected human carcinogens.[15]

Experimental Protocols

Due to the absence of published experimental studies on the toxicity of this compound, this section provides a general protocol for its synthesis as a key intermediate for Nilotinib, which is the most common context in which this compound is handled in a research setting.

Synthesis of this compound

This synthesis is often a step in a larger synthetic route. A common method involves the condensation of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one with guanidine nitrate.

Materials:

  • 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

  • Guanidine nitrate

  • Sodium hydroxide

  • n-Butanol

Procedure:

  • Dissolve 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, guanidine nitrate, and sodium hydroxide in n-butanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[1]

  • Heat the mixture to reflux with constant stirring and maintain for approximately 16 hours.[1]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with water to remove any inorganic impurities.[1]

  • Dry the product under vacuum to obtain this compound as a crystalline solid.[1]

This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Signaling Pathways and Mechanism of Action

There is no direct evidence in the reviewed literature to suggest that this compound itself has a specific biological target or modulates a particular signaling pathway. Its significance lies in its role as a scaffold for the synthesis of biologically active molecules. For instance, derivatives of this compound have been investigated as:

  • Tyrosine Kinase Inhibitors: As a precursor to Nilotinib, it forms the core of a molecule that targets the Bcr-Abl kinase, which is central to the pathophysiology of chronic myelogenous leukemia.[1]

  • Nur77 Modulators: Derivatives have been designed and synthesized as potent modulators of Nur77, an orphan nuclear receptor involved in cancer cell apoptosis.[20]

The biological activity of compounds derived from this intermediate is determined by the further chemical modifications made to the core structure.

Conclusion

This compound is a chemical intermediate with a defined hazard profile, necessitating careful handling and the use of appropriate personal protective equipment. While GHS classifications indicate potential for oral toxicity, skin and eye irritation, and respiratory irritation, a significant gap exists in the public domain regarding detailed, quantitative toxicological data such as LD50 values and studies on cytotoxicity, genotoxicity, and carcinogenicity. Its primary role as a synthetic intermediate means that most biological research has focused on its more complex derivatives.

Researchers, scientists, and drug development professionals must exercise caution when handling this compound, adhering to the safety and handling protocols outlined in this guide. The absence of comprehensive toxicity data underscores the importance of treating this compound with a high degree of care, assuming a potential for significant toxicity until more specific data becomes available. Future research into the toxicological profile of this and other common chemical intermediates would be beneficial for enhancing laboratory safety and conducting more accurate risk assessments.

References

Technical Guide: Solubility and Experimental Characterization of 4-(pyridin-3-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(pyridin-3-yl)pyrimidin-2-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery, often investigated for its potential as a kinase inhibitor. A fundamental physicochemical property governing its utility in experimental assays and its potential as a therapeutic agent is its solubility in various solvents. This guide provides a framework for determining and understanding the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the standardized experimental protocols to determine these values and presents a logical workflow for such a characterization.

Physicochemical Properties and Solubility

The solubility of a compound is influenced by its molecular structure, including its polarity, hydrogen bonding capacity, and molecular weight. The presence of both a pyridine and a pyrimidine ring, along with an amino group, suggests that this compound has a moderate polarity and the capacity for both hydrogen bond donation and acceptance. These features indicate that its solubility will vary significantly across different solvents.

Quantitative Solubility Data

Solvent Chemical Formula Solvent Type Solubility (mg/mL) at 25°C Solubility (mM) at 25°C Observations
WaterH₂OPolar ProticData to be determinedData to be determined
EthanolC₂H₅OHPolar ProticData to be determinedData to be determined
MethanolCH₃OHPolar ProticData to be determinedData to be determined
IsopropanolC₃H₇OHPolar ProticData to be determinedData to be determined
AcetoneC₃H₆OPolar AproticData to be determinedData to be determined
AcetonitrileC₂H₃NPolar AproticData to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticData to be determinedData to be determined
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticData to be determinedData to be determined
Tetrahydrofuran (THF)C₄H₈ONonpolar AproticData to be determinedData to be determined
Ethyl AcetateC₄H₈O₂Nonpolar AproticData to be determinedData to be determined
Dichloromethane (DCM)CH₂Cl₂Nonpolar AproticData to be determinedData to be determined
ChloroformCHCl₃Nonpolar AproticData to be determinedData to be determined

Experimental Protocol: Determining Thermodynamic Solubility

The following protocol describes the shake-flask method, a widely accepted technique for determining the thermodynamic solubility of a compound.

4.1. Materials

  • This compound (solid)

  • Selected solvents (high-purity grade)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringes and syringe filters (e.g., 0.22 µm)

  • Volumetric flasks

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to pellet any remaining suspended solid particles.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean vial to remove any remaining particulate matter.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

    • Analyze the diluted sample by HPLC to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the compound in the diluted sample.

    • Calculate the original solubility in the solvent by accounting for the dilution factor.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for solubility determination and a hypothetical signaling pathway where a compound like this compound might act.

G Experimental Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate in thermostatic shaker (e.g., 24-48h at 25°C) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Dilute sample for analysis D->E F Analyze by HPLC E->F G Calculate solubility from calibration curve F->G

Caption: Workflow for determining thermodynamic solubility.

G Hypothetical Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to Inhibitor This compound Inhibitor->Kinase2 Inhibits

Caption: Hypothetical kinase inhibition pathway.

Conclusion

Determining the solubility of this compound in a range of common laboratory solvents is a critical first step in its preclinical development and for its use in biological assays. The shake-flask method provides a reliable means of obtaining this essential data. The provided workflow and data table template offer a structured approach for researchers to characterize this and other compounds of interest, facilitating downstream applications in drug discovery and development.

Methodological & Application

Application Notes and Protocols for the Synthesis of Nilotinib Utilizing a 4-(pyridin-3-yl)pyrimidin-2-amine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Nilotinib, a potent tyrosine kinase inhibitor. The described methodology centers on the crucial coupling reaction between a 4-(pyridin-3-yl)pyrimidin-2-amine derivative, namely 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid, and 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine. This document outlines the synthetic strategy, experimental procedures, and quantitative data to guide researchers in the efficient preparation of this important active pharmaceutical ingredient (API).

Synthetic Strategy Overview

The synthesis of Nilotinib is a multi-step process that culminates in an amide bond formation. A common and effective strategy involves the preparation of two key intermediates:

  • 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid: This intermediate provides the core aminopyrimidine-benzoic acid structure.

  • 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine: This aniline derivative is the coupling partner for the final amide formation.

The final step is the coupling of these two intermediates to yield Nilotinib. Various coupling agents and reaction conditions have been reported to achieve this transformation with high efficiency.

Experimental Protocols

This section details the experimental procedures for the synthesis of the key intermediates and the final Nilotinib product.

Synthesis of 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid

This intermediate can be prepared from 3-amino-4-methylbenzoic acid through a two-step process involving guanidinylation followed by cyclization with an appropriate three-carbon synthon.

Step 1: Guanidinylation of 3-amino-4-methylbenzoic acid ethyl ester A reported method involves the condensation of 3-amino-4-methyl benzoic acid ethyl ester with cyanamide, followed by treatment with ammonium nitrate to yield 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate[1].

Step 2: Cyclization to form the pyrimidine ring The resulting guanidine derivative is then condensed with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in refluxing ethanol to form 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]-benzoic acid ethyl ester[1]. Subsequent hydrolysis of the ester furnishes the desired carboxylic acid intermediate[1].

Synthesis of 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine

This aniline intermediate can be synthesized through a multi-step process starting from trifluorotoluene[2]. The general sequence involves nitration, bromination, condensation with 4-methylimidazole, and subsequent reduction of the nitro group to an amine[2]. A common method for the final reduction step utilizes palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere[2].

Final Synthesis of Nilotinib: Amide Coupling

The final step in the synthesis is the coupling of 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid with 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine. One effective method involves the activation of the carboxylic acid with thionyl chloride (SOCl₂) followed by reaction with the aniline derivative[3].

Protocol:

  • To a 1 L glass reactor, add 4-methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-yl]amino}benzoic acid (80.0 g, 0.26 mol) and N-Methyl-pyrrolidone (400 mL)[3].

  • Heat the mixture to 60 °C[3].

  • Slowly add thionyl chloride (24 mL, 0.33 mol) over 15 minutes[3].

  • Stir the resulting mixture at 60 °C for 1 hour[3].

  • Add 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine (69.2 g, 0.29 mol) to the reaction mixture[3].

  • Heat the reaction mixture to 90 °C and stir for 3 hours[3].

  • After the reaction is complete, add water (500 mL) and heat the solution to 80 °C[3].

  • Adjust the pH to 11-12 by adding a 47% NaOH solution (approximately 65 mL)[3].

  • Cool the suspension to 40 °C and stir for 2 hours[3].

  • Filter the solid under reduced pressure at 40 °C and wash with 500 mL of water to yield a beige solid[3].

  • To further purify, slurry the solid in water (1 L) at 40 °C for 1 hour, filter, wash with water (500 mL), and dry under vacuum at 50 °C to obtain Nilotinib base[3].

Data Presentation

The following table summarizes the quantitative data for the final coupling step to synthesize Nilotinib.

ParameterValueReference
Starting Material 14-methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-yl]amino}benzoic acid (80.0 g)[3]
Starting Material 23-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine (69.2 g)[3]
SolventN-Methyl-pyrrolidone (400 mL)[3]
Coupling AgentThionyl Chloride (24 mL)[3]
Reaction Temperature90 °C[3]
Reaction Time3 hours[3]
Yield94% (135.25 g)[3]
Purity (by HPLC)99.46%[3]

Visualizations

Experimental Workflow for Nilotinib Synthesis

The following diagram illustrates the key steps in the synthesis of Nilotinib, from the preparation of the main intermediates to the final product.

G Experimental Workflow for Nilotinib Synthesis cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Coupling and Purification 3-amino-4-methylbenzoic acid 3-amino-4-methylbenzoic acid Guanidinylation Guanidinylation 3-amino-4-methylbenzoic acid->Guanidinylation Cyanamide Cyclization Cyclization Guanidinylation->Cyclization 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one Intermediate_1 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid Cyclization->Intermediate_1 Hydrolysis Amide_Coupling Amide Coupling (SOCl2, NMP) Intermediate_1->Amide_Coupling 3-bromo-5-(trifluoromethyl)aniline 3-bromo-5-(trifluoromethyl)aniline Condensation Condensation 3-bromo-5-(trifluoromethyl)aniline->Condensation 4-methylimidazole Intermediate_2 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine Condensation->Intermediate_2 Intermediate_2->Amide_Coupling Workup_Purification Workup_Purification Amide_Coupling->Workup_Purification NaOH, Water Nilotinib Nilotinib Workup_Purification->Nilotinib

Caption: Workflow for Nilotinib Synthesis.

Signaling Pathway Inhibition by Nilotinib

Nilotinib functions as a tyrosine kinase inhibitor, primarily targeting the Bcr-Abl kinase associated with chronic myelogenous leukemia (CML). The following diagram illustrates this inhibitory action.

G Nilotinib Mechanism of Action Bcr-Abl_Kinase Bcr-Abl Tyrosine Kinase Phosphorylated_Substrate Phosphorylated Substrate Bcr-Abl_Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Bcr-Abl_Kinase Substrate Substrate Substrate->Bcr-Abl_Kinase Cell_Proliferation Cell Proliferation and Survival Phosphorylated_Substrate->Cell_Proliferation Nilotinib_Node Nilotinib Nilotinib_Node->Bcr-Abl_Kinase Inhibition

Caption: Nilotinib's Inhibition of Bcr-Abl Kinase.

References

Application of 4-(pyridin-3-yl)pyrimidin-2-amine and its Derivatives in Anti-Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound 4-(pyridin-3-yl)pyrimidin-2-amine serves as a core scaffold for a variety of derivatives that have demonstrated significant potential as anti-cancer agents in numerous cell line studies. These compounds often exhibit their cytotoxic effects through the inhibition of key proteins involved in cell cycle regulation and signal transduction. The versatility of the pyridinyl-pyrimidine core allows for chemical modifications that can enhance potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for novel cancer therapeutic development.

Mechanism of Action

Derivatives of this compound have been shown to target several critical pathways implicated in cancer progression. The primary mechanisms of action identified in preclinical studies include the inhibition of:

  • Cyclin-Dependent Kinases (CDKs): Several analogues of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent inhibitors of CDK2.[1][2] Dysregulation of CDK2 is a known contributor to the development of various cancers.[2] By inhibiting CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[1] Furthermore, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine are potent and selective inhibitors of CDK4 and CDK6, which are key regulators of the G1-S phase transition in the cell cycle.[3][4]

  • Polo-Like Kinase 4 (PLK4): Novel pyrimidin-2-amine derivatives have been developed as potent inhibitors of PLK4.[5] PLK4 plays a crucial role in centriole duplication, and its inhibition can lead to mitotic errors and subsequent cell death in cancer cells.

  • c-KIT Kinase: A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been reported as inhibitors of c-KIT.[6] Mutations in the c-KIT gene are associated with various cancers, including gastrointestinal stromal tumors (GIST). These inhibitors have shown efficacy even against imatinib-resistant tumor cells.[6]

  • Nur77 Modulation: Certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been found to target the orphan nuclear receptor Nur77.[7] These compounds can induce Nur77-dependent apoptosis in cancer cells, highlighting a novel mechanism of action for this class of molecules.[7]

Data Presentation: In Vitro Anti-proliferative Activity

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for various derivatives of this compound against a panel of human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Target/Mechanism
N-(pyridin-3-yl)pyrimidin-4-amine analogue (7l) MV4-11 (Leukemia)0.83CDK2 Inhibitor
HT-29 (Colon)2.12CDK2 Inhibitor
MCF-7 (Breast)3.12CDK2 Inhibitor
HeLa (Cervical)8.61CDK2 Inhibitor
Pyrimidin-2-amine derivative (8h) MCF-7 (Breast)<0.05PLK4 Inhibitor
MDA-MB-231 (Breast)<0.05PLK4 Inhibitor
BT474 (Breast)<0.05PLK4 Inhibitor
4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) MiaPaCa-2 (Pancreatic)1.95Apoptosis Induction
4-aminopyrazolo[3,4-d]pyrimidine derivative (12c) MOLT-4 (Leukemia)1.58Not Specified
4-aminopyrazolo[3,4-d]pyrimidine derivative (12j) MOLT-4 (Leukemia)1.82Not Specified
SK-MEL-5 (Melanoma)Not SpecifiedNot Specified
Nicotinonitrile-based derivative (7b) MCF-7 (Breast)3.58PIM-1 Kinase Inhibitor
PC-3 (Prostate)3.60PIM-1 Kinase Inhibitor

Note: The data presented is a compilation from multiple studies and the specific structures of the derivatives can be found in the cited literature.

Experimental Protocols

The following are generalized protocols for key experiments commonly used to evaluate the anti-cancer effects of this compound derivatives in cell lines. These protocols should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivative stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is for determining the effect of the compounds on the expression levels of specific proteins (e.g., cell cycle regulators, apoptosis markers).

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the compound at the desired concentrations and time points. Harvest the cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., GAPDH, β-actin).

Cell Cycle Analysis

This protocol is for investigating the effect of the compounds on cell cycle distribution.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for the desired duration. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling_Pathway_CDK_Inhibition cluster_0 G1 Phase cluster_1 S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates pRB pRB CDK46->pRB phosphorylates CDK46->pRB E2F E2F pRB->E2F inhibits pRB->E2F DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis promotes transcription for Inhibitor 4-(pyridin-3-yl)pyrimidin- 2-amine Derivative Inhibitor->CDK46 inhibits Experimental_Workflow start Start: Select Cancer Cell Lines culture Cell Culture and Seeding start->culture treatment Treatment with this compound derivative culture->treatment viability Cell Viability Assay (MTT) treatment->viability ic50 Determine IC50 viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism western Western Blot (Protein Expression) mechanism->western cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay mechanism->apoptosis end End: Data Analysis and Conclusion western->end cell_cycle->end apoptosis->end

References

Application Notes and Protocols: 4-(Pyridin-3-yl)pyrimidin-2-amine in Bcr-Abl Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chronic Myeloid Leukemia (CML) is a hematological malignancy characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active Bcr-Abl tyrosine kinase.[1][2] This aberrant kinase activity is a critical pathogenic event in CML, driving uncontrolled cell proliferation and survival by activating multiple downstream signaling pathways.[2] Consequently, Bcr-Abl has become a primary therapeutic target for CML.[1][3]

The 4-(pyridin-3-yl)pyrimidin-2-amine scaffold is a cornerstone in the design of Bcr-Abl inhibitors. It is a key structural component of Imatinib (Gleevec), the first-line treatment for CML, which competitively binds to the ATP-binding site of the Abl kinase domain.[4][5] This application note provides an overview of the inhibitory profile of this scaffold and detailed protocols for evaluating its derivatives in both enzymatic and cell-based Bcr-Abl inhibition assays.

Application Note 1: Bcr-Abl Inhibition Profile

Derivatives of the pyridin-3-yl pyrimidine scaffold have been extensively synthesized and evaluated for their Bcr-Abl inhibitory activity.[1][6][7] These compounds often exhibit high potency against both the wild-type Bcr-Abl kinase and various imatinib-resistant mutants. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit 50% of the kinase activity or cell proliferation.

Table 1: Quantitative Bcr-Abl Inhibition Data for Pyrimidine Derivatives

Compound/Drug NameTarget/Cell LineAssay TypeIC₅₀ Value
Imatinib (STI-571)Bcr-Abl KinaseEnzymatic Assay25 nM[5]
PD173955Bcr-Abl KinaseEnzymatic Assay1-2 nM[8]
PD173955Bcr-Abl-dependent CellsCell Growth Assay2-35 nM[8]
DMP11K562 Cells (Imatinib-sensitive)Cell Viability Assay0.261 nM[2]
DMP11KA Cells (Imatinib-resistant)Cell Viability Assay0.837 nM[2]
NilotinibBcr-Abl KinaseKinase Assay<30 nM
DasatinibBcr-Abl KinaseKinase Assay<1 nM

Note: Nilotinib and Dasatinib are second-generation inhibitors that also utilize pyrimidine-related scaffolds and demonstrate high potency.

Structure-activity relationship (SAR) studies suggest that substitutions on the aniline ring of the pyrimidine scaffold can be crucial for biological activity, with halogen substituents showing particular importance.[6][7] More advanced derivatives, such as proteolysis-targeting chimeras (PROTACs) incorporating a pyrimidine ring, have been developed to induce the degradation of the Bcr-Abl protein, offering a strategy to overcome drug resistance.[2]

Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein promotes leukemogenesis through the constitutive activation of several downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[2] Inhibitors based on the this compound scaffold block the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of its downstream substrates and thereby inhibiting these pathways.

Bcr_Abl_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nuclear Effects / Cellular Outcome BCR_ABL Bcr-Abl (Constitutively Active Kinase) RAS_MAPK RAS/MEK/ERK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT JAK/STAT Pathway BCR_ABL->STAT Adhesion Altered Adhesion BCR_ABL->Adhesion Proliferation Increased Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis STAT->Proliferation STAT->Apoptosis Inhibitor This compound (e.g., Imatinib) Inhibitor->BCR_ABL

Caption: Bcr-Abl signaling and the point of inhibition.

Protocol 1: In Vitro Bcr-Abl Kinase Inhibition Assay (Enzymatic)

This protocol describes a cell-free assay to measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant Bcr-Abl kinase.

Objective: To determine the IC₅₀ value of a test compound against Bcr-Abl kinase.

Materials:

  • Recombinant Bcr-Abl or c-Abl enzyme

  • Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)[9]

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • ATP solution

  • Kinase substrate (e.g., GST-CrkL or a synthetic peptide)[9]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagents

  • 384-well white assay plates

Workflow Diagram:

In_Vitro_Assay_Workflow A 1. Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B 2. Add Inhibitor & Enzyme to 384-well plate A->B C 3. Initiate Reaction by adding Substrate/ATP mix B->C D 4. Incubate (e.g., 60 min at RT) C->D E 5. Stop Reaction & Detect Signal (Add ADP-Glo™ Reagent) D->E F 6. Read Luminescence E->F G 7. Analyze Data (Calculate % Inhibition & IC₅₀) F->G

Caption: Workflow for an in vitro Bcr-Abl kinase assay.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Prepare the kinase, substrate, and ATP solutions in kinase buffer.

  • Assay Plate Setup: To the wells of a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells).[10]

  • Enzyme Addition: Add 2 µL of recombinant Bcr-Abl enzyme solution to each well and mix gently.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing both the kinase substrate and ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature (or 30-37°C) for 60 minutes.[9][10]

  • Signal Detection (Using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[10]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.[10]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Bcr-Abl Inhibition Assay

This protocol details a method to measure the inhibitory effect of a compound on Bcr-Abl kinase activity within a physiologically relevant cellular context using a CML cell line.

Objective: To determine the cellular IC₅₀ value of a test compound in a Bcr-Abl positive cell line (e.g., K562).

Materials:

  • K562 human CML cell line (expresses Bcr-Abl)[11]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound dissolved in DMSO

  • 96-well filter plates and standard 96-well plates[11]

  • Cell lysis buffer

  • Cell-penetrating Bcr-Abl substrate peptide[11]

  • ELISA-based detection reagents (e.g., Neutravidin-coated capture plate, anti-phosphotyrosine antibody)[11]

Workflow Diagram:

Cell_Based_Assay_Workflow A 1. Seed K562 cells in a 96-well filter plate B 2. Treat cells with serially diluted test compound A->B C 3. Incubate (e.g., 1 hour) B->C D 4. Add cell-penetrating Bcr-Abl substrate peptide C->D E 5. Incubate to allow substrate phosphorylation D->E F 6. Lyse cells E->F G 7. Transfer lysate to Neutravidin capture plate F->G H 8. Detect phosphorylated substrate using an ELISA-based method G->H I 9. Analyze Data (Calculate IC₅₀) H->I

Caption: Workflow for a cell-based Bcr-Abl inhibition assay.

Procedure:

  • Cell Seeding: Seed K562 cells into the wells of a 96-well filter plate at a predetermined density in culture medium.[11]

  • Compound Treatment: Add various concentrations of the test compound (e.g., 7-point dose-response) to the cells. Include DMSO-only wells as a negative control.[11]

  • Incubation: Incubate the plate for 1 hour at 37°C in a CO₂ incubator.[11]

  • Substrate Addition: Add the cell-penetrating Bcr-Abl substrate peptide to each well and incubate further to allow for cellular uptake and phosphorylation by active Bcr-Abl.[11]

  • Cell Lysis: After incubation, remove the media by vacuum through the filter plate. Add lysis buffer to each well and incubate to lyse the cells.[11]

  • Lysate Capture: Place the filter plate on top of a Neutravidin-coated capture plate. Centrifuge to transfer the soluble cell lysate into the capture plate, where the biotin-tagged substrate will be immobilized.[11]

  • Detection:

    • Wash the capture plate to remove unbound lysate components.

    • Perform an ELISA-based detection using a primary antibody specific for the phosphorylated substrate (e.g., anti-phosphotyrosine) and a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a colorimetric or fluorescent substrate and measure the signal with a plate reader.

  • Data Analysis: The signal is proportional to the Bcr-Abl kinase activity in the cells. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting to a dose-response curve.

References

Application Notes and Protocols for 4-(pyridin-3-yl)pyrimidin-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(pyridin-3-yl)pyrimidin-2-amine scaffold is a privileged fragment in modern drug discovery, particularly in the development of kinase inhibitors for oncology. Its structural features, including the pyrimidine core and the pyridine ring, allow for key hydrogen bonding interactions within the ATP-binding pocket of numerous kinases. This fragment is notably a core component of the approved blockbuster drug Imatinib and its successor, Nilotinib, which target the Bcr-Abl kinase in Chronic Myeloid Leukemia (CML). The versatility of this scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. These notes provide an overview of its applications, relevant biological data, and detailed experimental protocols for its evaluation.

Applications in Drug Discovery

The this compound fragment has been successfully employed as a foundational structure for the design of inhibitors targeting various protein kinases and other important biological targets implicated in cancer.

Bcr-Abl Kinase Inhibition

The most prominent application of this scaffold is in the inhibition of the Bcr-Abl fusion protein, the causative agent of CML. The 2-aminopyrimidine moiety forms crucial hydrogen bonds with the hinge region of the kinase domain, while the pyridin-3-yl group occupies a key position within the ATP-binding site. Derivatives of this scaffold have demonstrated potent inhibitory activity against both wild-type and some mutant forms of Bcr-Abl.[1][2][3]

Cyclin-Dependent Kinase (CDK) Inhibition

Dysregulation of CDKs is a hallmark of many cancers. The this compound core has been utilized to develop inhibitors of various CDKs, including CDK2, CDK4, and CDK6, which are critical for cell cycle progression.[4][5] By targeting these kinases, compounds based on this fragment can induce cell cycle arrest and apoptosis in cancer cells. For instance, a series of N-(pyridin-3-yl)pyrimidin-4-amine analogues were designed and synthesized as potent CDK2 inhibitors.[4]

Modulation of Nur77 (TR3/NGFI-B)

Nur77 is an orphan nuclear receptor that can translocate to the mitochondria to induce apoptosis by interacting with Bcl-2. Some derivatives of this compound have been shown to modulate Nur77 activity, promoting its pro-apoptotic function in cancer cells. This represents a novel mechanistic approach for inducing tumor cell death.

Data Presentation: In Vitro Activity of this compound Derivatives

The following tables summarize the reported in vitro inhibitory activities of various derivatives based on the this compound scaffold.

Table 1: Bcr-Abl Kinase and Cellular Inhibition

Compound IDModificationTargetAssay TypeIC50 (nM)Cell LineCellular IC50 (nM)Reference
ImatinibN-phenylamino derivatizationBcr-AblKinase Assay38K5622-35[2]
PD166326Pyrido[2,3-d]pyrimidine analogueBcr-AblKinase Assay<1Ba/F3 p2101-5[2]
Compound A2Aniline with halogen substituentBcr-AblKinase AssayPotentK562-[1]
Compound A8Aniline with halogen substituentBcr-AblKinase AssayPotentK562-[1]
Compound A9Aniline with halogen substituentBcr-AblKinase AssayPotentK562-[1]

Table 2: Cyclin-Dependent Kinase (CDK) Inhibition

Compound IDScaffold ModificationTargetAssay TypeIC50 / Kᵢ (nM)Reference
Compound 7lN-(pyridin-3-yl)pyrimidin-4-amineCDK2/cyclin A2Kinase Assay64.42 (IC50)[4]
Compound 784-thiazol-N-(pyridin-2-yl)pyrimidin-2-amineCDK4Kinase Assay1 (Kᵢ)[5]
Compound 784-thiazol-N-(pyridin-2-yl)pyrimidin-2-amineCDK6Kinase Assay34 (Kᵢ)[5]

Table 3: Antiproliferative Activity of CDK Inhibitor Analogues

Compound IDScaffold ModificationCell LineGI50 (µM)Reference
Compound 7lN-(pyridin-3-yl)pyrimidin-4-amineMV4-110.83[4]
Compound 7lN-(pyridin-3-yl)pyrimidin-4-amineHT-292.12[4]
Compound 7lN-(pyridin-3-yl)pyrimidin-4-amineMCF-73.12[4]
Compound 7lN-(pyridin-3-yl)pyrimidin-4-amineHeLa8.61[4]
Compound 15N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amineMV4-110.127[6]
Compound 15N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amineOVCAR50.150[6]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Bcr-Abl Signaling Pathway Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Substrate Downstream Substrates (e.g., STAT5, Ras, PI3K) Bcr_Abl->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Inhibitor This compound Derivative (e.g., Imatinib) Inhibitor->Bcr_Abl Inhibition

Bcr-Abl signaling and inhibition.

G cluster_1 CDK4/6 Cell Cycle Regulation Pathway CyclinD Cyclin D Active_Complex Cyclin D-CDK4/6 Active Complex CyclinD->Active_Complex CDK46 CDK4/6 CDK46->Active_Complex Rb Rb Active_Complex->Rb Phosphorylation E2F E2F Rb->E2F Inhibition S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Inhibitor This compound Derivative Inhibitor->Active_Complex Inhibition

CDK4/6 pathway and inhibition.

G cluster_2 Nur77-Mediated Apoptosis Pathway Apoptotic_Stimulus Apoptotic Stimulus Nur77_Nucleus Nur77 (Nucleus) Apoptotic_Stimulus->Nur77_Nucleus Induces Expression Nur77_Mitochondria Nur77 (Mitochondria) Nur77_Nucleus->Nur77_Mitochondria Translocation Bcl2 Bcl-2 Nur77_Mitochondria->Bcl2 Binds & Converts to Pro-apoptotic Apoptosis Apoptosis Bcl2->Apoptosis Modulator This compound Derivative Modulator->Nur77_Mitochondria Promotes Translocation/Binding

Nur77-mediated apoptosis.

G cluster_3 Experimental Workflow for Inhibitor Evaluation Synthesis Compound Synthesis (Derivatization) Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Synthesis->Biochemical_Assay Cell_Viability Cell-Based Proliferation Assay (e.g., MTT Assay) Biochemical_Assay->Cell_Viability Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, FACS) Cell_Viability->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Inhibitor evaluation workflow.

Experimental Protocols

Protocol 1: General In Vitro Kinase Inhibition Assay (Luminescent Format)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK2/Cyclin A2, Bcr-Abl)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • Test compound (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations (typically in a range from 1 nM to 10 µM).

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control). Add 2 µL of a solution containing the kinase and 2 µL of a solution containing the substrate and ATP.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation/Viability Assay (MTT Assay)

This protocol is for assessing the antiproliferative effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., K562 for Bcr-Abl, MCF-7 for CDK4/6)

  • Complete cell culture medium

  • Test compound (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan)

  • 96-well clear cell culture plates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% inhibition of cell growth) value.

Protocol 3: Cellular Bcr-Abl Kinase Activity Assay

This protocol outlines a method to measure the activity of endogenous Bcr-Abl in a cellular context.[7][8]

Materials:

  • Bcr-Abl positive cell line (e.g., K562)

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-CrkL and anti-CrkL (or other validated Bcr-Abl substrate)

  • Secondary antibody conjugated to HRP

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment: Seed K562 cells and treat with various concentrations of the test compound for a specified time (e.g., 1-4 hours).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-CrkL) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize to a loading control (e.g., total substrate or a housekeeping protein like actin). Determine the concentration-dependent inhibition of Bcr-Abl substrate phosphorylation.

References

Application Notes and Protocols for the Use of 4-(pyridin-3-yl)pyrimidin-2-amine as a Ligand in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(pyridin-3-yl)pyrimidin-2-amine is a versatile organic ligand for the synthesis of metal-organic frameworks (MOFs), more specifically referred to as metal-organic coordination polymers (MOCPs) in this context. Its unique structure, featuring both a pyridine and a pyrimidine ring with an amine group, offers multiple coordination sites for metal ions. This allows for the formation of diverse and stable framework structures. One of the notable applications for MOFs constructed with this ligand is in the field of proton conductivity, which is crucial for the development of materials for proton exchange membrane fuel cells.

This document provides detailed protocols for the synthesis and characterization of a zinc-based MOCP using this compound as the organic ligand, based on the work of Liang et al. (2020).[1]

Data Presentation

The following table summarizes the key performance data of the this compound ligand and the resulting metal-organic coordination polymer in the context of proton conductivity.

MaterialTemperature (K)Relative Humidity (%)Proton Conductivity (S cm⁻¹)
Compound 1 (Ligand only)321~972.09 x 10⁻⁶
Compound 2 (Zn-MOCP)325~972.29 x 10⁻⁴

Table 1: Proton conductivity data for the this compound ligand (Compound 1) and the zinc-based metal-organic coordination polymer (Compound 2). Data extracted from Liang et al. (2020).[1]

Experimental Protocols

1. Synthesis of this compound Ligand

This protocol describes the synthesis of the organic ligand, a necessary precursor for the MOCP synthesis.

  • Materials:

    • 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

    • Guanidine hydrochloride

    • Sodium ethoxide

    • Ethanol

    • Deionized water

  • Procedure:

    • Dissolve 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (10 mmol) and guanidine hydrochloride (12 mmol) in ethanol (50 mL).

    • Add sodium ethoxide (15 mmol) to the solution.

    • Reflux the mixture for 12 hours.

    • After cooling to room temperature, pour the reaction mixture into ice water.

    • Collect the resulting precipitate by filtration.

    • Wash the precipitate with deionized water.

    • Recrystallize the crude product from ethanol to obtain pure this compound.

2. Synthesis of the Zinc-Based Metal-Organic Coordination Polymer (Zn-MOCP)

This protocol details the formation of the MOCP from the synthesized ligand and a metal salt via slow evaporation.

  • Materials:

    • This compound (0.1 mmol, 17.2 mg)

    • ZnSO₄·7H₂O (0.1 mmol, 28.7 mg)

    • N,N-dimethylformamide (DMF) (3 mL)

    • Deionized water (3 mL)

  • Procedure:

    • Dissolve this compound in 3 mL of N,N-dimethylformamide (DMF).

    • Dissolve ZnSO₄·7H₂O in 3 mL of deionized water.

    • Mix the two solutions in a beaker.

    • Allow the resulting mixture to stand at room temperature for slow evaporation.

    • Colorless, block-shaped crystals suitable for single-crystal X-ray diffraction will form after approximately one week.

    • Collect the crystals and wash them with the mother liquor.

3. Characterization of the Zn-MOCP

The following are standard characterization techniques to verify the successful synthesis and determine the properties of the MOCP.

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure of the MOCP.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk crystalline material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOCP. The analysis should be performed under a nitrogen atmosphere with a heating rate of 10 °C/min.

  • Proton Conductivity Measurement:

    • Press the crystalline sample into a pellet.

    • Use a four-probe method for AC impedance measurements.

    • Conduct the measurements in a humidity-controlled chamber at various temperatures and relative humidities.

Visualizations

The following diagrams illustrate the workflow for the synthesis and characterization of the Zn-MOCP.

Ligand_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one dissolve Dissolve in Ethanol reactant1->dissolve reactant2 Guanidine hydrochloride reactant2->dissolve reactant3 Sodium ethoxide reactant3->dissolve reflux Reflux for 12h dissolve->reflux precipitate Precipitate in Ice Water reflux->precipitate filtrate Filter and Wash precipitate->filtrate recrystallize Recrystallize from Ethanol filtrate->recrystallize product This compound recrystallize->product

Figure 1: Workflow for the synthesis of the this compound ligand.

MOCP_Synthesis_Characterization_Workflow cluster_synthesis MOCP Synthesis cluster_characterization Characterization start Start dissolve_ligand Dissolve Ligand in DMF start->dissolve_ligand dissolve_salt Dissolve ZnSO4·7H2O in Water start->dissolve_salt mix Mix Solutions dissolve_ligand->mix dissolve_salt->mix evaporate Slow Evaporation (1 week) mix->evaporate collect Collect Crystals evaporate->collect scxrd SCXRD collect->scxrd pxrd PXRD collect->pxrd tga TGA collect->tga proton_conductivity Proton Conductivity collect->proton_conductivity

Figure 2: Workflow for the synthesis and characterization of the Zn-MOCP.

Conclusion

The use of this compound as a ligand allows for the straightforward synthesis of a crystalline metal-organic coordination polymer with promising proton-conducting properties. The provided protocols offer a basis for the synthesis and characterization of this material, which can be further explored for applications in electrochemical devices. The inherent tunability of MOFs/MOCPs suggests that modifications to the metal center, synthesis conditions, or post-synthetic modifications could lead to materials with further enhanced properties.

References

Application Notes and Protocols for In Vivo Experimental Design of 4-(pyridin-3-yl)pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vivo evaluation of novel 4-(pyridin-3-yl)pyrimidin-2-amine derivatives. The protocols outlined below are intended as a guide and should be adapted based on the specific properties of the test compound and the research objectives.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas, most notably in oncology. Depending on the specific substitutions, these compounds have been reported to act as potent kinase inhibitors, inducers of a non-apoptotic form of cell death known as methuosis, and as antagonists of the Retinoid X Receptor Alpha (RXRα). This document details the in vivo experimental design to assess the anti-tumor efficacy, pharmacokinetic and pharmacodynamic profiles, and safety of novel derivatives based on this scaffold.

Preclinical In Vivo Efficacy Models

Given the primary application of these derivatives in oncology, xenograft models using human cancer cell lines implanted into immunocompromised mice are the most common and relevant systems for evaluating anti-tumor efficacy in vivo.

Animal Model Selection
  • Strain: Immunocompromised mice such as BALB/c nude or NOD/SCID are recommended to prevent rejection of human tumor xenografts.

  • Age and Sex: Typically, 6-8 week old female mice are used, although this may be adjusted based on the specific tumor model.

  • Housing: Animals should be housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and access to food and water ad libitum.

Cell Line Selection and Tumor Implantation

The choice of the cancer cell line should be guided by the hypothesized mechanism of action of the this compound derivative.

  • For CDK2 Inhibitors: Cell lines with known dysregulation of the cell cycle, such as those with Cyclin E amplification (e.g., some ovarian and breast cancer cell lines), would be appropriate.

  • For Methuosis Inducers: Glioblastoma cell lines (e.g., U87MG, T98G) are particularly relevant, as methuosis has been extensively studied in this cancer type.

  • For RXRα Antagonists: Lung cancer (e.g., A549) and liver cancer (e.g., HepG2) cell lines can be considered, as RXRα signaling has been implicated in these malignancies.

Protocol: Subcutaneous Xenograft Model

  • Cell Culture: Culture the selected human cancer cell line under standard conditions.

  • Tumor Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium, potentially mixed 1:1 with Matrigel to improve tumor take rate.

    • Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurements (Volume = (length x width²)/2).

    • Once tumors reach a mean volume of 100-200 mm³, randomize the animals into treatment and control groups.

Pharmacokinetic (PK) Analysis

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the investigational compound.

Protocol: Single-Dose Pharmacokinetic Study

  • Animal Model: Use a relevant rodent species, typically the same strain as in the efficacy studies.

  • Compound Formulation:

    • Intravenous (IV): Dissolve the compound in a vehicle suitable for injection, such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • Oral (PO): Suspend the compound in a vehicle like 0.5% methylcellulose in water.

  • Drug Administration: Administer a single dose of the compound via the intended clinical route (e.g., IV or PO).

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters.

Table 1: Hypothetical Pharmacokinetic Parameters of a this compound Derivative

ParameterUnitIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmaxng/mL1200850
Tmaxh0.0831.0
AUC(0-t)ng*h/mL25004500
t1/2h3.54.2
Bioavailability%-75

Pharmacodynamic (PD) Analysis

Pharmacodynamic studies are crucial to confirm that the compound is engaging its intended target in the tumor tissue and modulating the relevant signaling pathway.

Protocol: Pharmacodynamic Assessment in Tumor Xenografts

  • Study Design: Use tumor-bearing mice from the efficacy study or a separate satellite group.

  • Dosing: Administer the compound at a dose and schedule determined from the efficacy and PK studies.

  • Tissue Collection: At selected time points after the final dose, euthanize the animals and excise the tumors.

  • Biomarker Analysis: Analyze the tumor lysates for changes in key biomarkers.

    • For CDK2 Inhibitors: Assess the phosphorylation status of Retinoblastoma protein (pRb) and levels of cell cycle proteins by Western blot.

    • For Methuosis Inducers: Examine the expression and activation of proteins in the Rac1/Arf6 and JNK signaling pathways.

    • For RXRα Antagonists: Measure the phosphorylation of AKT and other downstream effectors of the PI3K/AKT pathway.

Toxicity Assessment

Initial toxicity studies are necessary to establish a safe dose range for the efficacy experiments.

Protocol: Acute Toxicity Study

  • Animal Model: Use a relevant rodent species.

  • Dose Escalation: Administer single, escalating doses of the compound to different groups of animals.

  • Monitoring: Observe the animals for clinical signs of toxicity, and monitor body weight daily for 14 days.

  • Endpoint: At the end of the study, perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis. Blood samples should be collected for complete blood count (CBC) and serum chemistry analysis.

Table 2: Hypothetical Acute Toxicity Profile

Dose (mg/kg)MortalityClinical SignsBody Weight Change (Day 14)
100/5None+5%
500/5None+2%
2001/5Lethargy, ruffled fur-10%
5005/5Severe lethargy, ataxia-

Visualizing Pathways and Workflows

Signaling Pathways

CDK2_Signaling_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras CyclinD Cyclin D Ras->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Activates pRb pRb CDK46->pRb Phosphorylates CDK46->pRb E2F E2F pRb->E2F Inhibits pRb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 Activates S_Phase S-Phase Entry CDK2->S_Phase Inhibitor This compound Derivative Inhibitor->CDK2

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Methuosis_Signaling_Pathway Inducer This compound Derivative Ras Oncogenic Ras (or other stimuli) Inducer->Ras JNK JNK Pathway Activation Inducer->JNK Rac1 Rac1 Activation Ras->Rac1 Macropinocytosis Increased Macropinocytosis Rac1->Macropinocytosis Arf6 Arf6 Inactivation Rac1->Arf6 via GIT1 Vacuolization Cytoplasmic Vacuolization Macropinocytosis->Vacuolization Recycling Inhibited Endosome Recycling Arf6->Recycling Recycling->Vacuolization CellDeath Methuosis (Cell Death) Vacuolization->CellDeath JNK->CellDeath

Caption: Key signaling events in methuosis induction.

Experimental Workflow

InVivo_Experimental_Workflow start Start animal_model Select Animal Model (e.g., BALB/c nude mice) start->animal_model cell_culture Culture Cancer Cells start->cell_culture implantation Subcutaneous Tumor Cell Implantation animal_model->implantation cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize into Groups (Tumor Volume ~150 mm³) tumor_growth->randomization treatment Treatment Phase (Vehicle vs. Compound) randomization->treatment pk_pd_studies PK/PD Satellite Studies randomization->pk_pd_studies efficacy_monitoring Monitor Efficacy (Tumor Volume, Body Weight) treatment->efficacy_monitoring endpoint Study Endpoint efficacy_monitoring->endpoint analysis Tissue Collection & Analysis (Tumor Weight, Biomarkers) endpoint->analysis data_analysis Data Analysis & Reporting analysis->data_analysis

Application Notes and Protocols for Pharmacokinetic Profiling of Novel Pyridinylpyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinylpyrimidine derivatives represent a promising class of small molecules, frequently investigated for their potential as kinase inhibitors in various therapeutic areas, including oncology and inflammatory diseases. Early and comprehensive pharmacokinetic (PK) profiling is crucial for the successful development of these novel compounds. Understanding their absorption, distribution, metabolism, and excretion (ADME) properties helps in selecting candidates with favorable drug-like characteristics, thereby reducing attrition rates in later stages of drug development.[1][2][3][4]

These application notes provide a detailed overview of the essential in vitro and in vivo assays for characterizing the pharmacokinetic profile of novel pyridinylpyrimidine compounds. The protocols outlined below are designed to be a practical guide for researchers in the field.

In Vitro Pharmacokinetic Profiling

A suite of in vitro assays should be conducted to provide an initial assessment of the ADME properties of new pyridinylpyrimidine derivatives.[4][5]

Data Presentation: In Vitro ADME Properties of Representative Pyridinylpyrimidine Kinase Inhibitors

The following table summarizes key in vitro ADME parameters for well-established pyridinylpyrimidine kinase inhibitors, which can serve as a benchmark for novel compounds.

ParameterImatinibDasatinibNilotinibBafetinib
Primary Metabolic Enzyme CYP3A4CYP3A4CYP3A4CYP3A4
CYP3A4 Inhibition (IC50) Competitive inhibitorWeak inhibitorCompetitive inhibitorNot extensively reported
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) Low to moderateHighLow to moderateNot extensively reported
Plasma Protein Binding (%) ~95%~96%~98%>90%
Primary Binding Proteins Albumin, α1-acid glycoproteinAlbumin, α1-acid glycoproteinAlbumin, lipoproteinsNot extensively reported

Note: The data presented are compiled from various sources and should be used for comparative purposes.[6][7][8][9][10][11][12][13][14][15][16][17][18][19]

Experimental Workflow: In Vitro ADME Screening Cascade

The following diagram illustrates a typical workflow for the in vitro pharmacokinetic profiling of novel compounds.

in_vitro_workflow compound Novel Pyridinylpyrimidine Compound solubility Aqueous Solubility compound->solubility logd LogD @ pH 7.4 compound->logd met_stability Metabolic Stability (Microsomes/Hepatocytes) solubility->met_stability permeability Caco-2 Permeability logd->permeability cyp_inhibition CYP450 Inhibition met_stability->cyp_inhibition ppb Plasma Protein Binding permeability->ppb data_analysis Data Analysis & Candidate Selection ppb->data_analysis cyp_inhibition->data_analysis in_vivo_workflow animal_model Rodent Model (e.g., Mouse, Rat) formulation Compound Formulation (e.g., for IV or PO) animal_model->formulation dosing Dosing (IV and PO routes) formulation->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis Bioanalysis (LC-MS/MS) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis signaling_pathway bcr_abl Bcr-Abl (Constitutively Active Tyrosine Kinase) pi3k PI3K/Akt Pathway bcr_abl->pi3k ras Ras/Raf/MEK/ERK Pathway bcr_abl->ras stat5 JAK/STAT Pathway bcr_abl->stat5 proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation stat5->proliferation inhibitor Pyridinylpyrimidine Inhibitor inhibitor->bcr_abl

References

Application Notes and Protocols for Studying Cell Cycle Arrest with Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-based compounds are a significant class of molecules in cancer research and drug development. Structurally similar to the pyrimidine nucleobases of DNA and RNA, these analogs can interfere with critical cellular processes, including cell cycle progression.[1][2] Many pyrimidine-based inhibitors are designed to target key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest and preventing the proliferation of cancer cells.[3][4][5] Other pyrimidine analogs act as antimetabolites, inhibiting enzymes essential for DNA synthesis.[6][7]

This document provides detailed application notes and protocols for characterizing the effects of pyrimidine-based inhibitors on the cell cycle. The methodologies described herein cover the quantification of cell cycle distribution, analysis of DNA synthesis, and investigation of the underlying molecular mechanisms.

Mechanism of Action: Targeting Cyclin-Dependent Kinases

A primary mechanism by which pyrimidine-based compounds induce cell cycle arrest is through the inhibition of CDKs, particularly those that govern the G1/S transition, such as CDK4/6 and CDK2.[1][8][9] In a normal G1 phase, Cyclin D binds to and activates CDK4/6. This complex then phosphorylates the Retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, which activates the transcription of genes required for S phase entry. Pyrimidine-based CDK inhibitors competitively bind to the ATP-binding pocket of CDKs, preventing pRb phosphorylation and thereby arresting the cell cycle in the G1 phase.[10][11]

CDK_Inhibition_Pathway cluster_G1_Phase G1 Phase Progression CDK46 CDK4/6 pRb pRb CDK46->pRb Phosphorylates G1_Arrest G1 Phase Arrest CDK46->G1_Arrest CyclinD Cyclin D CyclinD->CDK46 E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates S_Phase_Entry G1 to S Phase Transition S_Phase_Genes->S_Phase_Entry Inhibitor Pyrimidine-Based Inhibitor Inhibitor->CDK46 Inhibits

Caption: Pyrimidine-based inhibitor targeting the CDK4/6-pRb-E2F pathway to induce G1 cell cycle arrest.

Recommended Experimental Workflow

A systematic approach is essential to comprehensively evaluate a novel pyrimidine-based inhibitor. The workflow below outlines key assays, from initial cytotoxicity screening to detailed mechanistic studies.

Experimental_Workflow cluster_assays Primary & Secondary Assays start Treat Cancer Cells with Pyrimidine-Based Inhibitor viability Cell Viability Assay (e.g., MTT) start->viability flow_cycle Cell Cycle Analysis (PI Staining) start->flow_cycle end Characterize Inhibitor Effect: - Cytotoxicity (IC50) - Cell Cycle Arrest Profile - Apoptosis Induction - Protein Expression Changes viability->end flow_brdu DNA Synthesis Analysis (BrdU Incorporation) flow_cycle->flow_brdu If S-phase changes are observed apoptosis Apoptosis Assay (Annexin V/PI) flow_cycle->apoptosis Distinguish arrest from cell death western Mechanistic Studies (Western Blot) flow_cycle->western Investigate mechanism flow_brdu->end apoptosis->end western->end

Caption: A logical workflow for the characterization of pyrimidine-based cell cycle inhibitors.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method quantifies the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.[10][12]

Materials:

  • Cancer cells treated with the pyrimidine-based inhibitor.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • 70% Ethanol, ice-cold.

  • Propidium Iodide (PI) Staining Solution: 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS.[10]

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells after treatment. For adherent cells, use trypsinization and then combine with the supernatant containing any floating cells.

  • Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Storage: Incubate the fixed cells at -20°C for at least 2 hours. Samples can be stored in ethanol for up to 2 weeks at 4°C.[13]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 0.5 mL of PI Staining Solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[11][14]

  • Analysis: Analyze the stained cells using a flow cytometer, typically with 488 nm excitation.[15] Collect data from at least 20,000 events per sample. Use a low flow rate for accurate DNA content measurement.[16]

Data Presentation: The percentage of cells in each phase is quantified using cell cycle analysis software. Data should be summarized in a table.

TreatmentConcentration (µM)% G0/G1% S% G2/M
Control (Vehicle)052.531.316.2
Pyrimidine Inhibitor X165.820.114.1
Pyrimidine Inhibitor X578.212.59.3
Pyrimidine Inhibitor X1085.18.76.2
Protocol 2: Analysis of DNA Synthesis by BrdU Incorporation

This assay specifically measures the population of cells actively synthesizing DNA (S phase) by detecting the incorporation of the thymidine analog Bromodeoxyuridine (BrdU).[13][17]

Materials:

  • BrdU (5-bromo-2'-deoxyuridine), 10 mM stock solution.

  • Treated cells in culture.

  • Fixation/Permeabilization Buffer.

  • DNase I solution (to expose incorporated BrdU).

  • Anti-BrdU antibody (conjugated to a fluorochrome like FITC).

  • Propidium Iodide (PI) or 7-AAD for total DNA content staining.

  • Flow Cytometer.

Procedure:

  • BrdU Labeling: Add BrdU to the cell culture medium to a final concentration of 10-30 µM.[13][17] Incubate for 30-60 minutes at 37°C in the dark.[13]

  • Cell Harvesting: Harvest and wash the cells as described in Protocol 1.

  • Fixation: Fix cells using an appropriate aldehyde-based fixative or ice-cold ethanol, following the manufacturer's protocol for the anti-BrdU antibody.[17]

  • Permeabilization & DNA Denaturation: Permeabilize the cells and denature the DNA to expose the incorporated BrdU. This is often achieved by incubation with 2N HCl or a DNase I solution.[15][18] For example, incubate in 2N HCl/Triton X-100 for 30 minutes at room temperature.[13] Neutralize with a borax solution.[15]

  • BrdU Staining: Incubate the cells with a fluorochrome-conjugated anti-BrdU antibody for 30-60 minutes at room temperature in the dark.[13][15]

  • Total DNA Staining: Wash the cells and resuspend them in a solution containing a total DNA dye like PI or 7-AAD.[19]

  • Analysis: Analyze by two-color flow cytometry. The BrdU signal identifies cells in S-phase, while the PI/7-AAD signal provides the overall cell cycle distribution.

Data Presentation: Quantify the percentage of BrdU-positive cells.

TreatmentConcentration (µM)% BrdU Positive (S-Phase)
Control (Vehicle)030.8
Pyrimidine Inhibitor X119.5
Pyrimidine Inhibitor X511.2
Pyrimidine Inhibitor X107.9
Protocol 3: Western Blotting for Cell Cycle Regulatory Proteins

Western blotting is used to detect changes in the expression levels of key proteins that regulate the cell cycle, providing mechanistic insight into the observed cell cycle arrest.[10][20]

Key Protein Targets:

  • G1/S Checkpoint: Cyclin D1, Cyclin E, CDK2, CDK4, CDK6, p21, p27, Phospho-pRb, Total pRb.

  • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.[21]

  • Loading Control: β-actin, GAPDH.

Procedure:

  • Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[23]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10][23]

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[10]

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the intensity of target proteins to the loading control.

Data Presentation: Present the relative protein expression levels in a table, normalized to the control.

TreatmentConcentration (µM)Relative Cyclin D1 LevelRelative p-Rb/Total pRbRelative p21 Level
Control (Vehicle)01.001.001.00
Pyrimidine Inhibitor X50.450.213.50
Pyrimidine Inhibitor X100.230.085.80
Protocol 4: Apoptosis Assay using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, clarifying whether the inhibitor is cytostatic (arrests growth) or cytotoxic (induces cell death).[14]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).

  • Treated cells.

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Collect both floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS and centrifuge at 300-400 x g for 5 minutes.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Presentation: The data is typically presented as a quadrant plot, which can be quantified in a table.

TreatmentConcentration (µM)% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Control (Vehicle)095.12.51.8
Pyrimidine Inhibitor X1075.315.67.5
Pyrimidine Inhibitor X5040.235.122.4

References

Application Notes and Protocols for Novel PLK4 Inhibitors Based on Pyrimidin-2-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication, a critical process for maintaining genomic stability.[1][2] Dysregulation of PLK4 can lead to an abnormal number of centrosomes, a common characteristic of cancer cells, making it a compelling target for the development of novel anti-cancer therapies.[1][3] The pyrimidin-2-amine scaffold is a well-established core structure in the design of kinase inhibitors, known to interact with the hinge region of the ATP-binding pocket.[4][5][6] This document provides detailed application notes and protocols for developing and characterizing novel PLK4 inhibitors based on the pyrimidin-2-amine scaffold.

PLK4 Signaling Pathway in Centriole Duplication and Cancer

PLK4's primary function is to initiate the formation of a new centriole on the wall of the parent centriole during the G1/S phase of the cell cycle.[1][7] PLK4 is recruited to the centriole where it phosphorylates substrates such as STIL, which in turn recruits SAS6 to form the foundational cartwheel structure of the new procentriole.[1][7] The activity of PLK4 is tightly controlled through trans-autophosphorylation, which creates a phosphodegron motif recognized by the SCF/β-TRCP ubiquitin ligase complex, leading to its degradation and preventing centriole overduplication.[1][8]

In many cancers, PLK4 is overexpressed, leading to centrosome amplification and chromosomal instability, which can drive tumor progression.[3][9][10] Inhibition of PLK4 has been shown to induce cell cycle arrest, senescence, and apoptosis in cancer cells, highlighting its therapeutic potential.[11][12]

PLK4_Signaling_Pathway cluster_CellCycle G1/S Phase cluster_Regulation Negative Regulation cluster_Inhibition Pharmacological Inhibition cluster_Cancer Cancer Progression PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates Autophosphorylation PLK4 Autophosphorylation (trans-activation) PLK4->Autophosphorylation Degradation Proteasomal Degradation PLK4->Degradation Overexpression PLK4 Overexpression PLK4->Overexpression SAS6 SAS6 STIL->SAS6 Recruits Procentriole Procentriole Assembly SAS6->Procentriole Initiates SCF_bTRCP SCF/β-TRCP Autophosphorylation->SCF_bTRCP Recruits SCF_bTRCP->PLK4 Ubiquitinates Pyrimidin_2_amine Pyrimidin-2-amine Inhibitor Pyrimidin_2_amine->PLK4 Inhibits ATP Binding Centrosome_Amp Centrosome Amplification Overexpression->Centrosome_Amp CIN Chromosomal Instability Centrosome_Amp->CIN Tumorigenesis Tumorigenesis CIN->Tumorigenesis

PLK4 signaling in centriole duplication and its role in cancer.

Assay Development Workflow

A typical workflow for the development of novel PLK4 inhibitors involves a primary biochemical screen to identify initial hits, followed by secondary biochemical and cell-based assays for hit validation and characterization. Promising compounds then proceed to lead optimization.

Assay_Workflow Compound_Library Pyrimidin-2-amine Compound Library Primary_Screen Primary Screen (e.g., ADP-Glo) Compound_Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Secondary_Assays Secondary Assays (Biochemical & Cellular) Hits->Secondary_Assays Validated_Hits Validated Hits Secondary_Assays->Validated_Hits Lead_Optimization Lead Optimization (SAR, ADME/Tox) Validated_Hits->Lead_Optimization Candidate Preclinical Candidate Lead_Optimization->Candidate

Workflow for the development of novel PLK4 inhibitors.

Experimental Protocols

Biochemical Assays for PLK4 Activity

a) ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[13]

  • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used by luciferase to generate a light signal that is proportional to the initial kinase activity.[1]

  • Protocol:

    • Inhibitor Preparation: Create a serial dilution of the pyrimidin-2-amine compounds in DMSO and then dilute into the reaction buffer.

    • Kinase Reaction:

      • Add 5 µL of the 2X inhibitor/buffer solution to the wells of a 384-well plate.

      • Add 2.5 µL of a substrate/ATP mixture (final concentration of a suitable peptide substrate and 10-50 µM ATP).

      • Initiate the reaction by adding 2.5 µL of the 4X PLK4 enzyme solution.

      • Incubate at room temperature for 1-2 hours.

    • Detection:

      • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.[1]

      • Measure luminescence using a plate reader.

    • Data Analysis: Normalize the data relative to control reactions (DMSO only). Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

b) LanthaScreen® Eu Kinase Binding Assay

This assay measures the binding of an inhibitor to the kinase active site.

  • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and a fluorescent tracer binds to the ATP pocket. When the tracer is bound, FRET occurs between the Eu-antibody and the tracer. Inhibitors that bind to the ATP pocket displace the tracer, leading to a decrease in the FRET signal.

  • Protocol:

    • Add 4 µL of 4X test compound to the assay wells.[14]

    • Add 8 µL of a 2X mixture of PLK4 kinase and Eu-anti-GST antibody.[14]

    • Add 4 µL of 4X kinase tracer.[14]

    • Incubate for 1 hour at room temperature and read the plate on a TR-FRET-compatible reader.[14]

  • Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.

c) Mobility-Shift Kinase Assay

This assay monitors the phosphorylation of a fluorescently labeled peptide substrate.

  • Principle: The addition of a phosphate group to the peptide substrate by PLK4 alters its net charge. This change in charge leads to a difference in its mobility in an electric field, allowing for the separation of the phosphorylated product from the non-phosphorylated substrate.[1]

  • Protocol:

    • Reaction Setup:

      • Prepare the assay buffer: 25 mM HEPES (pH 7.4), 5 mM MgCl2, and 0.001% (v/v) Brij 35.[1]

      • Incubate PLK4 enzyme (0.5 to 5 µg) with a fluorescently labeled peptide substrate (e.g., 2 µM).[1]

      • Add varying concentrations of the pyrimidin-2-amine inhibitor or a DMSO control.

      • Pre-incubate for 30 minutes at 37°C.[1]

    • Kinase Reaction: Initiate the reaction by adding ATP (e.g., 1 mM to mimic cellular concentrations).[1]

    • Detection and Analysis: The reaction mixture is introduced into a microfluidic chip. An electric current is applied to separate the phosphorylated and non-phosphorylated peptides. The amount of product formed is quantified by fluorescence detection.[1]

  • Data Analysis: Determine the inhibition by comparing the rate of product formation in the presence of the inhibitor to the control reaction.

Cell-Based Assays for PLK4 Inhibition

a) Cell Proliferation Assay (MTT or XTT)

  • Principle: These colorimetric assays measure cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) into a colored formazan product.

  • Protocol:

    • Seed cancer cells (e.g., breast, ovarian, or colorectal cancer cell lines known to overexpress PLK4) in a 96-well plate and allow them to adhere overnight.[10][15]

    • Treat the cells with a serial dilution of the pyrimidin-2-amine inhibitors for 48-72 hours.

    • Add MTT or XTT reagent to each well and incubate for 2-4 hours.

    • If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

b) Colony Formation Assay

  • Principle: This assay assesses the ability of single cells to undergo unlimited division and form colonies. It is a measure of long-term cell survival and clonogenic potential.

  • Protocol:

    • Treat cancer cells with the PLK4 inhibitors for 24 hours.

    • Plate a low density of viable cells (e.g., 500 cells) in 6-well plates and allow them to grow in a drug-free medium for 10-14 days.[12]

    • Fix the colonies with methanol and stain with crystal violet.

    • Count the number of colonies (typically containing >50 cells).

  • Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition.

c) Cell Cycle Analysis by Flow Cytometry

  • Principle: Inhibition of PLK4 can lead to defects in centriole duplication and subsequent cell cycle arrest, often in the G2/M phase.[12]

  • Protocol:

    • Treat cells with the inhibitors for 24-48 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

d) Immunofluorescence for Centrosome Number

  • Principle: This assay directly visualizes the effect of PLK4 inhibition on centriole and centrosome numbers.

  • Protocol:

    • Grow cells on coverslips and treat with inhibitors for 24-48 hours.

    • Fix the cells with methanol or paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block with a suitable blocking buffer (e.g., BSA in PBS).

    • Incubate with a primary antibody against a centrosomal marker (e.g., γ-tubulin or centrin).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Visualize and count the number of centrosomes per cell using a fluorescence microscope.

  • Data Analysis: Quantify the percentage of cells with a normal number of centrosomes (1 or 2) and those with centrosome amplification (>2).

Data Presentation

Summarize all quantitative data from the assays in clearly structured tables for easy comparison of inhibitor potency and efficacy.

Table 1: Biochemical Potency of Pyrimidin-2-amine Based PLK4 Inhibitors

Compound IDPLK4 IC50 (nM) (ADP-Glo)PLK4 IC50 (nM) (LanthaScreen)PLK4 Ki (nM)Selectivity (Fold vs. Aurora A/B)
Cmpd-001
Cmpd-002
...

Table 2: Cellular Activity of Pyrimidin-2-amine Based PLK4 Inhibitors in Cancer Cell Lines

Compound IDCell LineGI50 (nM) (MTT Assay)Colony Formation Inhibition (%) at 100 nMG2/M Arrest (%) at 100 nMCentrosome Amplification (%) at 100 nM
Cmpd-001MDA-MB-231
HCT116
Cmpd-002MDA-MB-231
HCT116
......

Hit-to-Lead Logic

The process of advancing a "hit" compound from a primary screen to a "lead" compound involves a multi-parameter optimization process.

Hit_to_Lead cluster_Input Input cluster_Optimization Multi-Parameter Optimization cluster_Output Output Validated_Hits Validated Hits from Secondary Screening SAR Structure-Activity Relationship (SAR) Validated_Hits->SAR Potency Potency (Biochemical & Cellular) Potency->SAR Selectivity Selectivity (Kinase Panel) Selectivity->SAR SAR->Potency Guides Synthesis SAR->Selectivity Guides Synthesis ADME ADME Properties (Solubility, Permeability) SAR->ADME Guides Synthesis Tox In vitro Toxicity SAR->Tox Guides Synthesis Lead_Compound Lead Compound for In Vivo Studies SAR->Lead_Compound ADME->SAR Tox->SAR

Logic for the hit-to-lead optimization process.

References

Troubleshooting & Optimization

improving the reaction yield of 4-(pyridin-3-yl)pyrimidin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-(pyridin-3-yl)pyrimidin-2-amine. Our aim is to help you improve reaction yields and overcome common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Reaction Yield

Question: My reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields are a common issue in pyrimidine synthesis and can stem from several factors. Here is a step-by-step guide to troubleshoot the problem:

  • Purity of Starting Materials: Ensure that your starting materials, such as 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one and guanidine nitrate, are of high purity and are completely dry. Moisture can interfere with the reaction and lead to the formation of unwanted side products.

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial. While n-butanol has been reported to give high yields (85%), ensure it is anhydrous[1].

    • Base: The type and amount of base can significantly impact the reaction. Sodium hydroxide and sodium ethoxide have been used successfully[1][2]. Ensure the stoichiometry is correct.

    • Temperature and Reaction Time: The reaction typically requires heating (reflux) for an extended period (e.g., 16 hours) to go to completion[1]. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Inadequate heating or premature termination of the reaction can result in low conversion.

  • Product Isolation and Purification: The work-up and purification process can lead to product loss. Ensure efficient extraction and consider optimizing your crystallization or chromatography methods. Washing the collected solid with water is a reported purification step[1].

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?

Answer: Side product formation in pyrimidine synthesis can be due to several reasons, including self-condensation of reactants or reaction with impurities.

  • Potential Side Reactions: In pyrimidine synthesis, side reactions can include the formation of polymers or other heterocyclic systems. The purity of the starting enone is critical to avoid side reactions.

  • Minimization Strategies:

    • Control of Stoichiometry: Use a precise 1:1 molar ratio of the enone and guanidine salt[1]. An excess of either reactant can lead to side product formation.

    • Temperature Control: While reflux is necessary, excessive temperatures for prolonged periods could lead to decomposition of reactants or products.

    • Inert Atmosphere: Although not always reported for this specific synthesis, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the final product. What are the common impurities and the best practices for purification?

Answer: Purification challenges can arise from the presence of unreacted starting materials, side products, or inorganic salts from the reaction work-up.

  • Common Impurities: Unreacted guanidine salts and enone are the most likely impurities.

  • Purification Strategies:

    • Washing: Thoroughly washing the crude product with water is effective in removing inorganic salts like sodium nitrate[1].

    • Crystallization: Recrystallization from a suitable solvent, such as ethanol, can yield a pure product[2].

    • Column Chromatography: If crystallization is not effective, silica gel column chromatography using an appropriate solvent system can be employed to separate the product from impurities.

Data Presentation

The following table summarizes quantitative data from reported synthesis protocols for this compound.

Starting MaterialsReagents & SolventsReaction ConditionsYieldReference
3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, Guanidine nitrateSodium hydroxide, n-ButanolReflux, 16 hours85%[1]
1-(Pyridin-3-yl)ethanone, Guanidine hydrochlorideSodium ethoxide, Absolute ethanolReflux73%[2]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

Protocol 1: From 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one[1]

  • Dissolve 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (15.4 g, 0.088 mol), guanidine nitrate (10.7 g, 0.088 mol), and sodium hydroxide (3.5 g, 0.088 mol) in n-butanol (120 mL).

  • Heat the mixture to reflux with stirring and maintain for 16 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting solid by filtration.

  • Wash the solid with water (400 mL).

  • Dry the product under vacuum to obtain this compound as yellow crystals.

Protocol 2: From 1-(Pyridin-3-yl)ethanone[2]

  • Reflux a mixture of 1-(pyridin-3-yl)ethanone and guanidine hydrochloride in absolute ethanol in the presence of sodium ethoxide.

  • After the reaction is complete (monitor by TLC), cool the mixture.

  • Isolate the product, which may involve filtration and washing with cold ethanol and water.

  • Crystallize the crude product from ethanol to yield pure this compound.

Visualizations

Experimental Workflow for Synthesis

experimental_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification reactant1 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one dissolve Dissolve in n-Butanol reactant1->dissolve reactant2 Guanidine Nitrate reactant2->dissolve base Sodium Hydroxide base->dissolve reflux Reflux for 16h dissolve->reflux cool Cool to RT reflux->cool filter Filter Solid cool->filter wash Wash with Water filter->wash dry Dry under Vacuum wash->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Inhibition

This compound is a key intermediate in the synthesis of Nilotinib, a Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML)[1]. The diagram below illustrates the signaling pathway inhibited by Nilotinib.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bcr_abl Bcr-Abl (Constitutively Active Tyrosine Kinase) substrate Substrate Protein bcr_abl->substrate Phosphorylates p_substrate Phosphorylated Substrate bcr_abl->p_substrate atp ATP atp->bcr_abl Binds to ATP-binding site downstream Downstream Signaling (e.g., Ras, STAT) p_substrate->downstream proliferation Cell Proliferation & Survival downstream->proliferation nilotinib Nilotinib nilotinib->bcr_abl Inhibits

References

Technical Support Center: Purification of 4-(pyridin-3-yl)pyrimidin-2-amine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying 4-(pyridin-3-yl)pyrimidin-2-amine using chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound by silica gel chromatography?

A1: The primary challenges stem from the compound's polar and basic nature. The pyridine and pyrimidine rings, along with the primary amine, make the molecule quite polar, which can lead to strong interactions with the acidic silica gel stationary phase. This can result in poor peak shape (tailing), low recovery, and even decomposition of the compound on the column.

Q2: What are the key physical and chemical properties of this compound relevant to its purification?

A2: Key properties are summarized in the table below. Its polarity and basicity are the most critical factors influencing chromatographic behavior.

PropertyValueReference
Molecular FormulaC₉H₈N₄[1]
Molecular Weight172.19 g/mol [1]
AppearanceWhite to off-white or brown solid/crystal powder
PolarityHighInferred from structure
BasicityBasic (due to pyridine and amine functionalities)Inferred from structure

Q3: Can I use reversed-phase chromatography for purification?

A3: Yes, reversed-phase chromatography is a viable alternative. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). For basic compounds like this compound, it is often beneficial to add a modifier to the mobile phase, such as formic acid or trifluoroacetic acid (TFA), to improve peak shape by protonating the basic nitrogens.

Q4: How can I assess the stability of my compound on silica gel?

A4: A simple way to check for stability is to perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will move to a new position along the diagonal. If it is degrading, you will see new spots appearing off the diagonal.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic purification of this compound.

Issue 1: Poor Separation or Co-elution with Impurities

Symptom: Your target compound is not separating well from impurities, resulting in mixed fractions.

Possible CauseSuggested Solution
Inappropriate Solvent System Optimize your mobile phase using TLC. Test a range of solvent systems with varying polarities. For normal phase, consider gradients of ethyl acetate in hexane or dichloromethane in methanol. For reversed-phase, adjust the ratio of your organic solvent to water.
Similar Polarity of Impurities If impurities have very similar polarity, consider using a different stationary phase. If you are using silica, try alumina (basic or neutral) or an amine-functionalized silica column. Alternatively, switch to reversed-phase chromatography.
Sample Overload Overloading the column can lead to broad peaks and poor separation. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the column's silica gel weight.
Issue 2: Peak Tailing and Low Recovery in Normal Phase Chromatography

Symptom: The compound elutes as a broad, tailing peak, and the overall yield after purification is low.

Possible CauseSuggested Solution
Strong Interaction with Acidic Silica The basic nitrogen atoms in your compound are likely interacting strongly with the acidic silanol groups on the silica surface. Add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine (TEA) or diethylamine (DEA).[3] This will compete for the acidic sites on the silica and improve the elution of your compound.
Compound Degradation on Silica The acidic nature of silica gel can cause degradation of sensitive compounds. If adding a basic modifier does not resolve the issue, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-flushing the column with a solvent system containing a base.
Poor Solubility in Eluent If the compound has low solubility in the chosen mobile phase, it can lead to tailing. Ensure your compound is fully dissolved before loading and consider a solvent system in which it is more soluble. If solubility is a major issue, consider the dry loading technique.

Experimental Protocols

Protocol 1: Normal Phase Flash Column Chromatography

This protocol is a starting point and should be optimized based on TLC analysis of your crude material.

1. Materials:

  • Crude this compound
  • Silica gel (60 Å, 230-400 mesh)
  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
  • Glass column, flasks, and other standard laboratory glassware

2. Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 99:1 DCM:MeOH with 0.1% TEA).
  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
  • Sample Preparation: Dissolve the crude compound in a minimum amount of a polar solvent (e.g., DCM with a small amount of MeOH).
  • Loading: Carefully load the dissolved sample onto the top of the silica bed.
  • Elution: Begin elution with the initial mobile phase. A gradient elution can be effective. For example, start with 1% MeOH in DCM and gradually increase the percentage of MeOH to 5-10%. Maintain 0.1% TEA throughout the elution.
  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Dry Loading for Poorly Soluble Samples

If your compound is not readily soluble in the mobile phase, use this dry loading method.

1. Materials:

  • As above, with the addition of a round-bottom flask.

2. Procedure:

  • Dissolve your crude sample in a suitable solvent (e.g., DCM or methanol) in a round-bottom flask.
  • Add a small amount of silica gel to the solution (approximately 2-3 times the weight of your crude material).
  • Remove the solvent completely under reduced pressure until you have a free-flowing powder of your compound adsorbed onto the silica.
  • Carefully add this powder to the top of your packed column.
  • Proceed with elution as described in Protocol 1.

Visualization

Troubleshooting Workflow

TroubleshootingWorkflow Start Start Purification TLC_Analysis Perform TLC Analysis Start->TLC_Analysis Good_Separation Good Separation? TLC_Analysis->Good_Separation Column_Chromatography Run Column Chromatography Good_Separation->Column_Chromatography Yes Troubleshoot Troubleshoot Issue Good_Separation->Troubleshoot No Analyze_Fractions Analyze Fractions by TLC Column_Chromatography->Analyze_Fractions Pure_Product Pure Product Obtained Analyze_Fractions->Pure_Product Successful Analyze_Fractions->Troubleshoot Problem Encountered Poor_Separation Poor Separation/ Co-elution Troubleshoot->Poor_Separation Separation Issue Peak_Tailing Peak Tailing/ Low Recovery Troubleshoot->Peak_Tailing Elution Issue Change_Solvent Optimize Mobile Phase Poor_Separation->Change_Solvent Change_Stationary_Phase Change Stationary Phase (Alumina, Amine-Silica, C18) Poor_Separation->Change_Stationary_Phase Peak_Tailing->Change_Stationary_Phase Add_Modifier Add Basic Modifier (e.g., TEA) Peak_Tailing->Add_Modifier Change_Solvent->TLC_Analysis Change_Stationary_Phase->TLC_Analysis Add_Modifier->TLC_Analysis

A troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimizing Palladium-Catalyzed Amination for N-Arylpyrimidin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-arylpyrimidin-2-amines via palladium-catalyzed amination (Buchwald-Hartwig coupling).

Troubleshooting Guide

Issue 1: Low to No Product Yield

Question: My Buchwald-Hartwig amination of a 2-chloropyrimidine or 2-bromopyrimidine is resulting in a low yield or no product at all. What are the primary parameters I should investigate?

Answer:

Low conversion in the amination of 2-halopyrimidines is a common challenge, often stemming from the electronic properties of the pyrimidine ring and the specific reaction conditions employed. The catalyst system, base, solvent, and temperature are all critical factors that can be optimized. The electron-deficient nature of the pyrimidine ring and the potential for the ring nitrogen to coordinate with the palladium catalyst can inhibit its activity.[1]

Initial Troubleshooting Steps:

  • Evaluate the Catalyst System: The choice of palladium precursor and ligand is paramount for a successful reaction. For challenging substrates like 2-halopyrimidines, sterically hindered and electron-rich phosphine ligands are often necessary to facilitate the key steps of the catalytic cycle.[1][2][3]

  • Assess the Base: The base plays a crucial role in the deprotonation of the amine. While strong, non-nucleophilic bases are common, the optimal choice is substrate-dependent.[1][4]

  • Check Solvent and Reagent Purity: All reagents, especially the solvent, must be anhydrous and pure. Water and other impurities can poison the catalyst.[1][3]

  • Ensure an Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. It is essential to properly degas the solvent and maintain an inert atmosphere (argon or nitrogen).[1]

Table 1: Effect of Reaction Parameters on the Yield of N-Arylpyrimidin-2-amine

ParameterVariationEffect on YieldRationale
Palladium Precursor Pd(OAc)₂ vs. Pd₂(dba)₃Often interchangeableBoth are common Pd(0) sources, but purity and activity can vary between batches.
Ligand PPh₃LowNot electron-rich or bulky enough for many challenging couplings.
XantphosModerate to Good[5][6]A common and often effective ligand for this type of transformation.
XPhos, tBuXPhosGood to Excellent[3]Sterically hindered biarylphosphine ligands are often highly effective.[3]
Base K₂CO₃, Cs₂CO₃Low to ModerateWeaker bases that may require higher temperatures or more active catalyst systems.[3]
NaOtBu, K₃PO₄Good to Excellent[3][5]Strong, non-nucleophilic bases that are often highly effective.[3]
Solvent Toluene, Dioxane, THFGood[1][3][5]Common non-polar, aprotic solvents for Buchwald-Hartwig reactions. Must be anhydrous.[3]
Temperature 80-110 °COptimal Range[1][3]Elevated temperatures are typically required to drive the reaction to completion.[3]
Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction, particularly hydrodehalogenation (replacement of the halogen with hydrogen). How can I minimize this?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed aminations, especially with heteroaromatic halides.[7] It occurs when the reductive elimination of the desired product is slow, allowing for competing pathways.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Choice: Employing bulky, electron-rich ligands can promote the desired reductive elimination over side reactions.[2]

  • Base Purity: Ensure the base is anhydrous and high-purity. Traces of hydroxide or moisture can contribute to hydrodehalogenation.[7]

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can favor the desired coupling.[7]

  • Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.[3][7]

Frequently Asked Questions (FAQs)

Q1: Which halogen on the pyrimidine ring is more reactive in Buchwald-Hartwig amination?

A1: Generally, the order of reactivity for aryl halides in Buchwald-Hartwig amination is Ar-I > Ar-Br > Ar-Cl.[8] Therefore, a 2-iodopyrimidine would be the most reactive, followed by 2-bromopyrimidine, and then 2-chloropyrimidine, which is the least reactive and often requires more specialized and active catalyst systems.[7][9]

Q2: Can I use a weaker base if my starting materials are base-sensitive?

A2: Yes, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, particularly if your substrates are sensitive to strong bases like sodium tert-butoxide (NaOtBu).[3] However, using a weaker base may necessitate higher reaction temperatures or a more active catalyst/ligand combination to achieve a good yield.[3]

Q3: My reaction is not going to completion. Should I increase the catalyst loading?

A3: For challenging substrates, increasing the catalyst loading from the typical 1-2 mol% to as high as 5 mol% can sometimes improve conversion.[7] However, it is often more effective to first screen different ligands and bases, as the choice of these components typically has a more dramatic impact on the reaction outcome.

Q4: What is the role of the ligand in the catalytic cycle?

A4: The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] Sterically hindered and electron-rich ligands promote the formation of the active monoligated palladium species, which can increase the rates of these steps and suppress side reactions.[2]

Q5: Are there any alternatives to palladium-catalyzed amination for this transformation?

A5: Yes, nucleophilic aromatic substitution (SNAr) can be an alternative, particularly if the pyrimidine ring is activated with strong electron-withdrawing groups.[3] However, SNAr reactions often require harsh conditions and have a more limited substrate scope compared to the Buchwald-Hartwig amination.[2]

Experimental Protocols

Standard Protocol for N-Arylpyrimidin-2-amine Synthesis

This protocol is a general starting point for the palladium-catalyzed amination of a 2-halopyrimidine.

  • To an oven-dried Schlenk tube, add the 2-halopyrimidine (1.0 mmol), the aryl amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., Xantphos, 0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Optimized Protocol for a Challenging Amination

This protocol is designed for less reactive 2-chloropyrimidines or other challenging substrates.

  • To a glovebox, add a vial with a stir bar containing the 2-chloropyrimidine (1.0 mmol), the aryl amine (1.2 mmol), a highly active palladium pre-catalyst (e.g., XPhos Pd G3, 0.03 mmol), and potassium phosphate (K₃PO₄, 1.5 mmol).

  • Seal the vial and remove it from the glovebox.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, follow the workup and purification procedure described in the standard protocol.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L PdII_Aryl Ar-Pd(II)-X(L) Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)-N(H)R₂(L)]⁺X⁻ PdII_Aryl->PdII_Amine + R₂NH - X⁻ Amine_Coord Amine Coordination (R₂NH) PdII_Amido Ar-Pd(II)-NR₂(L) PdII_Amine->PdII_Amido + Base - Base-H⁺ Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NR₂ PdII_Amido->Product Red_Elim Reductive Elimination Troubleshooting_Workflow decision decision issue issue solution solution start Start: Low/No Yield check_catalyst Is the catalyst system appropriate? start->check_catalyst check_base Is the base strong enough? check_catalyst->check_base Yes optimize_ligand Screen bulky, electron-rich ligands (e.g., XPhos, tBuXPhos) check_catalyst->optimize_ligand No check_conditions Are conditions anhydrous & inert? check_base->check_conditions Yes optimize_base Use a stronger base (e.g., NaOtBu, K₃PO₄) check_base->optimize_base No improve_conditions Dry solvent/reagents, degas, use inert gas check_conditions->improve_conditions No increase_temp Increase reaction temperature (80-110 °C) check_conditions->increase_temp Yes optimize_ligand->check_base optimize_base->check_conditions improve_conditions->increase_temp success Reaction Successful increase_temp->success Reaction_Components center N-Arylpyrimidin-2-amine Yield & Purity catalyst Catalyst System Pd Precursor Ligand center:f1->catalyst:head base Base Strength Purity center:f1->base:head conditions Conditions Solvent Temperature Atmosphere center:f1->conditions:head

References

Technical Support Center: Overcoming Solubility Challenges of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the solubility challenges of pyrimidine derivatives in aqueous buffers. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and success of your experiments.

Troubleshooting Guide: Compound Precipitation in Aqueous Buffers

A common issue encountered is the precipitation of pyrimidine derivatives when a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer. This phenomenon, often called "crashing out," can lead to inaccurate results and experimental variability.[1][2] Follow this workflow to diagnose and resolve the issue.

G cluster_0 Phase 1: Initial Observation & Immediate Checks cluster_1 Phase 2: Simple Mitigation Strategies cluster_2 Phase 3: Formulation & Buffer Modification cluster_3 Phase 4: Advanced & Long-Term Solutions start Precipitation Observed in Assay Well check_dmso Verify Final DMSO Concentration (Target: <1%, ideally <0.5%) start->check_dmso check_conc Review Final Compound Concentration (Is it above the suspected aqueous solubility limit?) check_dmso->check_conc check_stock Visually Inspect DMSO Stock (Any signs of precipitation before dilution?) check_conc->check_stock serial_dilution Perform Serial Dilution in Assay Buffer (Instead of a single large dilution step) check_stock->serial_dilution lower_conc Lower Final Compound Concentration serial_dilution->lower_conc increase_mixing Increase Mixing Energy (Vortex/sonicate during dilution) lower_conc->increase_mixing use_cosolvents Use Co-solvents (e.g., PEG-400, ethanol) increase_mixing->use_cosolvents use_surfactants Add Surfactants (Biochemical Assays Only) (e.g., Tween-20, Triton X-100 at low %) use_cosolvents->use_surfactants adjust_ph Adjust Buffer pH (For ionizable compounds) use_surfactants->adjust_ph warm_buffer Gently Warm Buffer (If compound & target are thermally stable) adjust_ph->warm_buffer use_solubilizers Use Solubilizers (e.g., Cyclodextrins like HP-β-CD) warm_buffer->use_solubilizers measure_solubility Formally Measure Kinetic Solubility (To define concentration limits) use_solubilizers->measure_solubility prodrug Consider Prodrug Strategy (Chemical modification to improve solubility) measure_solubility->prodrug end Resolution prodrug->end

Caption: Troubleshooting workflow for addressing compound precipitation.

Frequently Asked Questions (FAQs)

Q1: Why do my pyrimidine derivatives precipitate when I dilute them from a DMSO stock into my aqueous assay buffer?

A1: This is a common issue known as "crashing out." It happens because the compound is highly soluble in the organic solvent (like DMSO) but has much lower solubility in the aqueous buffer. When rapidly diluted, the concentration of the compound exceeds its aqueous solubility limit, causing it to precipitate.[1][2] This can lead to underestimated biological activity and inconsistent data.[1]

Q2: What is the maximum acceptable concentration of DMSO in a cell-based assay?

A2: The final concentration of DMSO should be kept as low as possible, ideally below 0.5%, and almost always under 1%.[1] Higher concentrations can be cytotoxic, affect cell membrane permeability, and interfere with the biological activity being measured.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.

Q3: How can I increase the solubility of a pyrimidine derivative that has an amine group?

A3: For compounds with ionizable groups like amines, adjusting the pH of the buffer can significantly increase solubility.[1] Amine groups become protonated in acidic conditions, forming a more soluble cationic species.[2] Therefore, lowering the pH of the buffer is an effective strategy to enhance solubility.[2]

Q4: Are there other methods besides pH adjustment and co-solvents to improve solubility?

A4: Yes, several advanced techniques can be employed:

  • Cyclodextrins: These are molecules with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and low-toxicity option.[1]

  • Prodrug Strategy: This involves chemically modifying the compound to add a temporary soluble group, which is later cleaved in vivo to release the active drug.[1]

  • Amorphous Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer carrier can significantly enhance its apparent water solubility compared to its crystalline form.[3]

  • Salt Formation: For acidic or basic compounds, forming a salt can increase solubility and dissolution rate by several hundred-fold.[4][5]

Solubility Enhancement Strategies: A Comparative Overview

The following table summarizes various techniques to improve the aqueous solubility of pyrimidine derivatives and their estimated effectiveness.

StrategyMechanism of ActionPotential Fold Increase in SolubilityKey Considerations
pH Adjustment Increases the ionization of acidic or basic functional groups.[1][6]10 - 500Only applicable to ionizable compounds; ensure pH is compatible with the assay.
Co-solvents (e.g., PEG, Ethanol) Reduces the polarity of the solvent system.[1][6]2 - 50The final concentration must be compatible with the biological system.[2]
Cyclodextrins (e.g., HP-β-CD) Forms inclusion complexes, encapsulating the hydrophobic drug.[1][6]10 - 1000+Can have dose-limiting toxicity; potential for drug-cyclodextrin binding to affect results.
Surfactants (e.g., Tween-20) Forms micelles that encapsulate the drug.[6]5 - 100Primarily for biochemical assays; can disrupt cell membranes in cell-based assays.
Salt Formation Converts the parent drug into a more soluble salt form.[4][5]100 - 1000+Requires the presence of an ionizable group on the drug molecule.
Amorphous Solid Dispersion Overcomes crystal lattice energy by creating a non-crystalline, higher-energy state.[3][4]10 - 100+The amorphous form is metastable and can recrystallize over time.[4]

Note: The potential fold increase is a general estimate and can vary significantly depending on the specific pyrimidine derivative and experimental conditions.

Experimental Protocols

Protocol 1: Kinetic Solubility Determination

This high-throughput method provides an estimate of the kinetic solubility of a compound in an aqueous buffer.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis prep_stock Prepare a 10 mM stock solution of the compound in 100% DMSO. serial_dilute In a 96-well plate, perform a serial dilution of the DMSO stock solution. prep_stock->serial_dilute add_buffer Add aqueous buffer to all wells and mix. serial_dilute->add_buffer incubate Incubate the plate at room temperature. add_buffer->incubate measure_turbidity Measure turbidity or light scattering using a plate reader. incubate->measure_turbidity determine_limit The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit. measure_turbidity->determine_limit

Caption: Workflow for determining the kinetic solubility of a compound.

Detailed Steps:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the pyrimidine derivative in 100% DMSO.[1]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations (e.g., from 10 mM down to ~20 µM).[1]

  • Buffer Addition: Add the desired aqueous buffer to all wells, ensuring the final DMSO concentration is consistent and low (e.g., 1%). Mix thoroughly.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Data Analysis: Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.[1]

Protocol 2: Preparing Working Solutions for Cell-Based Assays

This protocol is designed to minimize precipitation when diluting a DMSO stock for a cell-based assay.

Objective: To prepare a series of compound dilutions in cell culture medium with a final DMSO concentration well below 1%.

Procedure:

  • Prepare High-Concentration Stock: Start with a 10 mM stock solution of your pyrimidine derivative in 100% DMSO.

  • Create an Intermediate Dilution: Dilute the 10 mM stock 1:100 into your cell culture medium to create a 100 µM intermediate solution. This solution will contain 1% DMSO. Mix thoroughly by pipetting.[1]

  • Perform Serial Dilutions: Use the 100 µM intermediate solution to perform your serial dilutions directly in the cell culture medium.[1] This ensures that the DMSO concentration remains constant and low across all final concentrations.[1]

  • Add to Cells: Add the final serially diluted compound solutions to the wells containing your cells. The final DMSO concentration will be significantly below 1%.

  • Vehicle Control: It is crucial to prepare a "vehicle control" by performing the same dilution steps with 100% DMSO instead of the compound stock solution.[1] This control is essential for assessing the effect of the solvent on the cells.

References

identifying and minimizing side products in Nilotinib intermediate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers identify and minimize side products during the synthesis of key Nilotinib intermediates.

Section 1: Synthesis of 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine (Aniline Intermediate)

The synthesis of this key aniline intermediate is critical for the final coupling step. Impurities generated here, particularly isomers, can be difficult to remove later and may lead to isomeric final products.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common isomeric impurity in the synthesis of the aniline intermediate and how can it be controlled?

A1: The most common side product is the constitutional isomer, 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine.[3] This arises from the reaction of 3-amino-5-bromobenzotrifluoride with 4-methylimidazole, where the aryl group can attach to either nitrogen of the imidazole ring. Minimizing this impurity involves optimizing the reaction conditions and purification. A crystallization process using a mixture of ethyl acetate and petroleum ether has been shown to be effective in purifying the desired compound from the 5-methyl isomer impurity.[2]

Q2: When preparing the aniline intermediate via a Curtius rearrangement of 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzoic acid, a significant byproduct is formed. What is this byproduct and can its formation be managed?

A2: In the Curtius rearrangement of the corresponding benzoic acid, a significant byproduct can be generated.[4] While the exact structure of the byproduct (referred to as compound (III) in the patent) is noted, the key strategy proposed is not to prevent its formation but to react it further to convert it into the desired aniline product, thus improving the overall material utilization.[4]

Troubleshooting Guide: Aniline Intermediate Synthesis
Issue Potential Cause Recommended Solution
Presence of 5-methyl isomer impurity Non-selective arylation of 4-methylimidazole.Optimize reaction conditions (base, solvent, temperature) to favor N1-arylation.[5] Employ a specific crystallization protocol with ethyl acetate/petroleum ether for purification.[2]
Low Yield Incomplete reaction or formation of multiple byproducts.Ensure anhydrous conditions and use a suitable base (e.g., cesium carbonate) to drive the reaction to completion.[2]
Formation of Curtius rearrangement byproduct Inherent reaction pathway of the starting benzoic acid.Isolate the byproduct and subject it to further reaction conditions to convert it to the target aniline.[4]
Experimental Protocol: Purification of Aniline Intermediate by Crystallization

This protocol is designed to effectively remove the 5-methyl isomer impurity.[2]

  • Dissolution: Dissolve the crude 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine in ethyl acetate.

  • Suspension Formation: Gradually add petroleum ether to the solution to induce precipitation, resulting in a suspension.

  • Isolation: Isolate the solid product by filtration.

  • Washing & Drying: Wash the collected solid with a suitable solvent and dry under vacuum to obtain the purified product.

Visualization: Isomer Formation

G cluster_reactants Reactants cluster_products Products R1 3-Amino-5-bromobenzotrifluoride P1 Desired Product 3-(trifluoromethyl)-5-(4-methyl-1H- imidazol-1-yl)benzenamine R1->P1 N1-Arylation (Desired) P2 Isomeric Impurity 3-(5-methyl-1H-imidazol-1-yl)-5- (trifluoromethyl)benzenamine R1->P2 N3-Arylation (Side Reaction) R2 4-Methylimidazole R2->P1 R2->P2

Caption: Reaction pathways leading to the desired product and its isomer.

Section 2: Synthesis of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (Acid Intermediate)

This intermediate is another cornerstone in the Nilotinib synthesis. Its purity is crucial as impurities can carry through to the final product. The synthesis typically involves the formation of a guanidine intermediate followed by a cyclization reaction.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the critical reaction parameters for the guanidine formation step from 3-amino-4-methylbenzoic acid?

A1: The formation of the 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride salt (guanidine intermediate) is sensitive to reaction conditions. Key parameters include using an acidic medium (typically hydrochloric acid), an alcoholic solvent like ethanol or methanol, and maintaining a reaction temperature between 50–100 °C for several hours.[7] Deviation from these conditions can lead to incomplete reaction and lower yields.

Q2: The subsequent cyclization with 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one is reported to have low yields. How can this be improved?

A2: The literature indicates that the condensation of the guanidine intermediate with 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one can be challenging, with one process reporting yields as low as 25-30% with low purity.[6] An alternative, more efficient route involves reacting 3-amino-4-methylbenzoic acid with N,N-dimethylformamide dimethyl acetal and then with 3-amino-3-(pyridin-3-yl)acrylonitrile. Optimizing solvent and temperature for the cyclization step is key to improving yield and purity.

Troubleshooting Guide: Acid Intermediate Synthesis
Issue Potential Cause Recommended Solution
Low yield in guanidine formation Incomplete reaction; suboptimal pH or temperature.Ensure a sufficiently acidic medium (HCl).[7] Maintain reaction temperature in the optimal 50–100 °C range.[7] Monitor reaction progress by HPLC or TLC.
Incomplete cyclization Poor reactivity of intermediates; side reactions.Ensure high purity of the guanidine intermediate. Consider alternative synthetic routes if yields remain low.[6]
Product Contamination Carry-over of starting materials or side products from the guanidine step.Purify the guanidine intermediate before proceeding to the cyclization step.
Experimental Protocol: Guanidine Intermediate Formation

This protocol is based on typical conditions for this reaction type.[7]

  • Reaction Setup: To a suitable reactor, add 3-amino-4-methylbenzoic acid and an alcoholic solvent (e.g., ethanol).

  • Acidification: Add hydrochloric acid to the mixture.

  • Reagent Addition: Add cyanamide to the reaction mixture.

  • Heating: Heat the reaction mixture to between 50–100 °C and maintain for 3-6 hours, monitoring for completion.

  • Isolation: Cool the reaction mixture to precipitate the 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride salt. Filter and wash the product.

  • Drying: Dry the isolated product under vacuum.

Visualization: Synthesis Workflow for Acid Intermediate

G A 3-Amino-4-methylbenzoic acid reagent1 + Cyanamide, HCl A->reagent1 B Guanidine Intermediate (3-[(aminoiminomethyl)amino]-4- methylbenzoic acid HCl) reagent2 + 3-(dimethylamino)-1-(3-pyridyl) -2-propen-1-one B->reagent2 C Final Acid Intermediate (4-methyl-3-((4-(pyridin-3-yl)pyrimidin -2-yl)amino)benzoic acid) reagent1->B Step 1: Guanidination reagent2->C Step 2: Cyclization

Caption: Two-step synthesis workflow for the acid intermediate.

Section 3: Final Amide Coupling and Purification

The final step involves the amide bond formation between the two key intermediates. The primary challenge in this step is ensuring complete conversion and removing unreacted starting materials, which are the main impurities in the crude product.[8]

Frequently Asked Questions (FAQs)

Q1: After the final coupling reaction, my Nilotinib product is contaminated with the starting acid and aniline intermediates. How can I drive the reaction to completion and purify the product?

A1: Unreacted 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid (acid intermediate) and 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine (aniline intermediate) are the principal impurities.[8] To improve conversion, ensure the use of an effective coupling agent (e.g., SOCl₂ followed by amine addition, or DECP).[5][9] Purification is critical. A recrystallization step from a mixture of N,N-dimethylformamide (DMF) and an alcohol like methanol or ethanol has proven highly effective at reducing the acid impurity to below 0.1% and the aniline impurity to below 0.03%.[8]

Q2: Are there general side reactions to be aware of in palladium-catalyzed cross-coupling reactions that might be adapted for Nilotinib synthesis?

A2: While the final step is an amidation, related syntheses often use palladium-catalyzed reactions like Buchwald-Hartwig or Suzuki couplings. A common side reaction in these is the homocoupling of reactants, for instance, the dimerization of a boronic acid in a Suzuki reaction.[10][11] To minimize this, one can use a mild reducing agent, ensure the reaction is thoroughly deoxygenated (e.g., via nitrogen sparging) before adding the catalyst, and carefully control catalyst loading.[11]

Quantitative Data: Impurity Removal via Recrystallization

The following table summarizes the effectiveness of a specific recrystallization process for purifying crude Nilotinib free base.[8]

Impurity Content in Crude Product Content after Recrystallization
Acid Intermediate> 0.1%< 0.1%
Aniline Intermediate> 0.03%< 0.03%
Overall Purity (HPLC) < 99.0%> 99.8%
Experimental Protocol: Final Coupling and Purification

This protocol describes a common method for the final amide bond formation.[5]

  • Acid Chloride Formation: In a reactor, slurry the acid intermediate (1.0 eq) in a suitable solvent like N-Methyl-pyrrolidone (NMP). Heat to ~60 °C. Add thionyl chloride (SOCl₂) (1.2-1.5 eq) and stir for 1 hour to form the acid chloride.

  • Coupling: Add the aniline intermediate (1.1 eq) to the reaction mixture. Heat to ~90 °C and stir for 3 hours.

  • Work-up: Add water and heat to ~80 °C. Adjust the pH to 11-12 with a NaOH solution. Cool the resulting suspension to 40 °C and stir for 2 hours.

  • Isolation: Filter the solid product, wash with water, and dry under vacuum.

  • Purification: Perform recrystallization from a DMF/alcohol mixture to achieve high purity Nilotinib.[8]

Visualization: Troubleshooting Decision Tree for Final Coupling

G Start Low Purity in Final Product? Impurity_ID Identify Impurity via HPLC/MS Start->Impurity_ID Unreacted_SM High Levels of Unreacted Starting Materials? Impurity_ID->Unreacted_SM Other_Impurity Other Unknown Peaks? Impurity_ID->Other_Impurity Check_Coupling Review Coupling Reaction: - Check reagent stoichiometry - Verify coupling agent activity - Increase reaction time/temp Unreacted_SM->Check_Coupling Yes Improve_Purification Optimize Purification: - Implement DMF/Alcohol  recrystallization protocol - Consider chromatography Unreacted_SM->Improve_Purification No, conversion is high Side_Reaction Possible Side Reaction (e.g., degradation, dimer) Other_Impurity->Side_Reaction Yes Investigate_SR Investigate Side Reaction: - Analyze structure of impurity - Review reaction conditions (temp, atmosphere, reagents) Side_Reaction->Investigate_SR

References

Technical Support Center: Large-Scale Synthesis and Process Optimization for 4-(Pyridin-3-yl)pyrimidin-2-amine (CAS: 66521-66-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for the large-scale synthesis and process optimization of 4-(pyridin-3-yl)pyrimidin-2-amine (CAS: 66521-66-2). This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the tyrosine kinase inhibitor Nilotinib.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the large-scale production of this compound?

A1: Two primary, scalable synthetic routes are commonly reported:

  • Route 1: Condensation of 3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one with a guanidinylating agent like guanidine nitrate in the presence of a base.

  • Route 2: Reaction of a suitable pyridine derivative with a pyrimidine precursor. A common example involves the condensation of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one with guanidine hydrochloride in the presence of a base like sodium ethoxide.

Q2: What are the critical process parameters to control during the synthesis?

A2: Temperature, reaction time, stoichiometry of reactants, and the choice of base and solvent are all critical. Inadequate control of these parameters can lead to lower yields, increased impurity formation, and difficulties in purification. For instance, in the condensation reaction, precise temperature control is crucial to minimize the formation of by-products.

Q3: How can I purify the final product on a large scale?

A3: While column chromatography is a common lab-scale purification method, it is often not economically viable for large-scale production. The preferred method for industrial-scale purification is crystallization. Slow cooling crystallization from a suitable solvent, such as ethanol, can yield a product with high purity by minimizing the trapping of impurities within the crystal lattice. Anti-solvent crystallization is another effective technique.

Q4: What are the potential impurities I should be aware of?

A4: this compound is itself a known impurity in the final active pharmaceutical ingredient (API), Nilotinib. Impurities in the synthesis of this intermediate can arise from unreacted starting materials, by-products of the condensation reaction, and degradation products. It is crucial to have analytical methods in place to detect and quantify these impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Low Reaction Yield
Symptom Possible Cause Suggested Solution
The reaction appears sluggish or incomplete based on in-process controls (e.g., TLC, HPLC).Insufficient reaction temperature or time: The condensation reaction may require prolonged heating at reflux to proceed to completion.Gradually increase the reaction temperature and monitor the progress. Extend the reaction time, taking samples periodically to check for completion.
Inefficient mixing: In a large-scale reactor, poor agitation can lead to localized concentration gradients and incomplete reaction.Ensure the stirring speed is adequate for the reactor volume to maintain a homogeneous reaction mixture.
Base is not sufficiently strong or has degraded: The choice and quality of the base are critical for the cyclization step.Use a freshly prepared solution of a strong base like sodium ethoxide or ensure the quality of the sodium hydroxide used. Consider alternative bases if necessary.
Moisture in the reaction: The presence of water can interfere with the reaction, especially when using moisture-sensitive reagents.Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried before use.
Product Purification Challenges
Symptom Possible Cause Suggested Solution
The product precipitates as an oil or amorphous solid instead of crystals.Supersaturation is too high: Rapid cooling or the use of an excessive amount of anti-solvent can lead to rapid precipitation.Slow down the cooling rate of the crystallization mixture. Add the anti-solvent more slowly while vigorously stirring.
Presence of impurities: Certain impurities can inhibit crystal growth or alter the crystal habit.Attempt to remove impurities before crystallization, for example, by performing a wash with a suitable solvent. Activated carbon treatment of the solution before crystallization can also be effective in removing colored impurities.
The isolated product has a persistent color (e.g., yellow, brown).Presence of colored impurities: These may be by-products from the reaction or degradation products.Recrystallization from a different solvent system may be effective. As mentioned, treatment with activated carbon can also help decolorize the solution.
The product is difficult to filter or dries into a hard cake.Fine particle size of the crystals: This can be a result of rapid crystallization.Optimize the crystallization conditions to obtain larger crystals, which will be easier to filter and dry. Consider using a filter aid if necessary.

Experimental Protocols

Protocol 1: Synthesis via Guanidine Nitrate

This protocol is based on a reported lab-scale synthesis and can be adapted for larger scales.

Materials:

  • 3-(Dimethylamino)-1-(pyridine-3-yl) prop-2-en-1-one

  • Guanidine nitrate

  • Sodium hydroxide

  • n-Butanol

Procedure:

  • To a suitable reactor, charge n-butanol, 3-(dimethylamino)-1-(pyridine-3-yl) prop-2-en-1-one, guanidine nitrate, and sodium hydroxide in a molar ratio of approximately 1:1:1.

  • Heat the mixture to reflux with stirring.

  • Maintain the reaction at reflux for approximately 16 hours, monitoring the progress by a suitable analytical method (e.g., HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate as a solid. Isolate the solid by filtration.

  • Wash the isolated solid with water to remove inorganic salts.

  • Dry the product under vacuum to a constant weight.

Expected Yield: Approximately 85%.

Protocol 2: Synthesis via Guanidine Hydrochloride

This protocol offers an alternative route with a different base and solvent system.

Materials:

  • 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Add guanidine hydrochloride to the sodium ethoxide solution and stir.

  • Add 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one to the reaction mixture.

  • Heat the mixture to reflux and maintain for a sufficient time to ensure reaction completion.

  • Cool the reaction mixture to room temperature to allow the product to crystallize.

  • Isolate the product by filtration and wash with cold ethanol.

  • Dry the product under vacuum.

Expected Yield: Approximately 73%.

Data Presentation

Table 1: Comparison of Synthetic Protocols
ParameterProtocol 1Protocol 2
Guanidine Source Guanidine nitrateGuanidine hydrochloride
Base Sodium hydroxideSodium ethoxide
Solvent n-ButanolAbsolute Ethanol
Reported Yield 85%73%

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Starting Materials (3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one, Guanidine Salt, Base) Reaction Condensation Reaction (in Solvent) Start->Reaction Charge Reactor Precipitation Product Precipitation/ Crystallization Reaction->Precipitation Cooling Filtration Filtration Precipitation->Filtration Washing Washing (with Water/Ethanol) Filtration->Washing Drying Drying (under Vacuum) Washing->Drying Final_Product Final Product: This compound Drying->Final_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Low_Yield Low Reaction Yield Check_Temp_Time Check Reaction Temperature & Time Low_Yield->Check_Temp_Time Check_Mixing Evaluate Mixing Efficiency Low_Yield->Check_Mixing Check_Base Verify Base Quality & Stoichiometry Low_Yield->Check_Base Check_Moisture Assess for Moisture Contamination Low_Yield->Check_Moisture Increase_Temp_Time Increase Temperature/ Extend Reaction Time Check_Temp_Time->Increase_Temp_Time Improve_Agitation Increase Stirring Speed Check_Mixing->Improve_Agitation Use_Fresh_Base Use Fresh/High-Quality Base Check_Base->Use_Fresh_Base Use_Anhydrous_Solvents Use Anhydrous Solvents & Dry Equipment Check_Moisture->Use_Anhydrous_Solvents

Caption: Troubleshooting decision tree for addressing low reaction yield.

Technical Support Center: Stability Testing of 4-(Pyridin-3-yl)pyrimidin-2-amine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on stability testing protocols for 4-(pyridin-3-yl)pyrimidin-2-amine analogues. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing the stability of a new this compound analogue?

A1: The initial step is to perform forced degradation (stress testing) studies. This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, and light) to rapidly identify potential degradation pathways and degradation products. This is crucial for developing and validating a stability-indicating analytical method.

Q2: What is a stability-indicating analytical method and why is it important?

A2: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and quantify any significant degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common technique for this purpose.

Q3: My HPLC chromatogram shows several new peaks after forced degradation. How do I identify these as degradation products?

A3: New peaks that appear in stressed samples but not in the unstressed control sample are likely degradation products. To confirm, you should perform a peak purity analysis using a photodiode array (PDA) detector. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique as it provides molecular weight and fragmentation information.

Q4: I am observing poor peak shape and resolution in my HPLC analysis. What are the common causes and solutions?

A4: Poor peak shape (e.g., tailing, fronting, or broad peaks) and inadequate resolution can be caused by several factors. Refer to the troubleshooting guide below for common issues and their solutions.

Q5: Are there any known signaling pathways associated with this compound analogues?

A5: Yes, this chemical scaffold is a common feature in many kinase inhibitors. For instance, analogues of N-(pyridin-3-yl)pyrimidin-4-amine have been investigated as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2)[1]. Other pyridin-3-yl pyrimidine derivatives have been synthesized and evaluated as Bcr-Abl inhibitors[2]. Therefore, signaling pathways involving these kinases are relevant to this class of compounds.

Troubleshooting Guide for HPLC Analysis

Issue Potential Cause Recommended Solution
Peak Tailing - Silanol interactions with basic compounds (like amines).- Column degradation.- Low mobile phase pH.- Use a base-deactivated column.- Add a competitive base (e.g., triethylamine) to the mobile phase.- Increase the mobile phase pH slightly.- Replace the column.
Peak Fronting - Sample overload.- Low sample solubility in the mobile phase.- Dilute the sample.- Use a sample solvent that is weaker than the mobile phase.
Broad Peaks - High dead volume in the HPLC system.- Column contamination or aging.- Low flow rate.- Check and tighten all fittings.- Use shorter tubing with a smaller internal diameter.- Flush or replace the column.- Optimize the flow rate.
Poor Resolution - Inappropriate mobile phase composition.- Gradient is too steep.- Wrong column chemistry.- Optimize the organic modifier percentage.- Adjust the mobile phase pH.- Use a shallower gradient.- Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18).
Ghost Peaks - Contaminated mobile phase or sample.- Carryover from previous injections.- Use fresh, high-purity solvents.- Filter all mobile phases and samples.- Implement a needle wash step between injections.

Experimental Protocols

Forced Degradation Studies

This protocol is a general guideline and may require optimization based on the specific analogue's reactivity. The goal is to achieve 5-20% degradation of the parent compound.

1.1. Preparation of Stock Solution:

  • Prepare a stock solution of the this compound analogue in a suitable solvent (e.g., DMSO, Methanol) at a concentration of 1 mg/mL.

1.2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24, 48, and 72 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24, 48, and 72 hours.

  • Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 7 days.

  • Photolytic Degradation: Expose a solution of the compound (e.g., in methanol) to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.

1.3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples to determine the percentage of degradation and to observe the formation of any degradation products.

Stability-Indicating HPLC Method

This is a starting point for method development.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)
Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradation Products
0.1 N HCl72 hours15.2%2
0.1 N NaOH8 hours18.5%3
3% H₂O₂72 hours22.1%4
Thermal (80°C)7 days8.9%1
Photolytic-12.4%2

Visualizations

G Experimental Workflow for Stability Testing cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Evaluation stock_solution Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock_solution->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock_solution->base oxidation Oxidation (3% H2O2, RT) stock_solution->oxidation thermal Thermal (80°C, solid) stock_solution->thermal photo Photolytic (UV/Vis light) stock_solution->photo hplc HPLC-UV/PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms pathway Identify Degradation Pathways lcms->pathway method Validate Stability-Indicating Method pathway->method

Caption: Workflow for forced degradation and stability-indicating method development.

G Hypothetical Signaling Pathway (CDK2 Inhibition) cluster_0 Cell Cycle Progression CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex Rb pRb CDK2->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase activates transcription Analogue This compound Analogue Analogue->CDK2 inhibits

Caption: Inhibition of the CDK2 pathway, a potential mechanism of action.

G Troubleshooting Logic for HPLC Issues cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_solutions Potential Solutions start Poor Chromatogram peak_shape Tailing, Fronting, or Broad? start->peak_shape tailing Tailing peak_shape->tailing Tailing fronting Fronting peak_shape->fronting Fronting broad Broad peak_shape->broad Broad resolution Poor Resolution? peak_shape->resolution No sol_tailing Check Column Adjust pH Add Additive tailing->sol_tailing sol_fronting Dilute Sample Change Injection Solvent fronting->sol_fronting sol_broad Check for Dead Volume Flush/Replace Column broad->sol_broad mobile_phase Optimize Mobile Phase resolution->mobile_phase Yes gradient Adjust Gradient mobile_phase->gradient sol_resolution Change Organic % Try New Column gradient->sol_resolution

References

Technical Support Center: Resolving Ambiguous NMR Signals in Substituted Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common challenges encountered during the NMR analysis of substituted pyrimidine compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides step-by-step solutions.

Issue 1: Severe Signal Overlap in the Aromatic Region

Question: My ¹H NMR spectrum shows a complex, indecipherable multiplet in the aromatic region (typically 7.0-9.5 ppm) for my substituted pyrimidine. How can I resolve these overlapping proton signals?

Answer: Signal overlap in the aromatic region is a very common issue, particularly with multiple substituents on the pyrimidine ring.[1][2] A systematic approach, starting with simple adjustments and progressing to more advanced techniques, is recommended.

Recommended Workflow:

  • Change the NMR Solvent: The chemical shifts of protons are sensitive to the solvent environment.[1][3] Acquiring spectra in different deuterated solvents can alter the relative positions of the signals, potentially resolving the overlap. Aromatic solvents like benzene-d₆ are known to induce significant shifts (due to the anisotropic effect) that can simplify complex multiplets.[1]

  • Increase Spectrometer Field Strength: If accessible, re-acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase signal dispersion, often leading to better resolution of overlapping peaks.[1][3]

  • Perform 2D NMR Experiments: Two-dimensional NMR is a powerful tool for untangling complex spectra.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are J-coupled (typically through 2-4 bonds).[1] It helps establish proton-proton connectivity within the pyrimidine ring, even when the 1D signals are overlapped.[3]

    • TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a coupled spin system, which can help identify all signals belonging to the pyrimidine ring.[1]

Issue 2: Ambiguous Regiochemistry of Substitution

Question: I've synthesized a disubstituted pyrimidine, but I'm uncertain about the precise positions of the substituents (e.g., 2,4- vs. 2,5-substitution). How can NMR confirm the correct regiochemistry?

Answer: Determining the regiochemistry of substitution is a critical and common challenge. A combination of 1D and 2D NMR techniques is essential for an unambiguous assignment.[1]

Recommended Techniques:

  • ¹H NMR Coupling Constants (J-values): The splitting patterns of the remaining ring protons provide valuable clues about their relative positions.[1]

    • ortho-coupling (³JHH): Typically 4-6 Hz.

    • meta-coupling (⁴JHH): Smaller, around 2-3 Hz.

    • para-coupling (⁵JHH): Often very small or not observed (<1 Hz).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for this purpose. It shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[1][3][4] For example, observing a correlation from a substituent's proton (e.g., a methyl group) to a specific pyrimidine ring carbon provides direct evidence of their connectivity.[1][5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close in space (< 5 Å).[1][6] An NOE cross-peak between a substituent proton and a ring proton confirms they are spatially proximate, which is invaluable for determining the substitution pattern.[1][7]

Issue 3: More Signals Than Expected or Broad Signals

Question: My NMR spectrum shows more signals than I anticipated for my proposed structure, and some signals are unusually broad. What could be the cause?

Answer: The presence of extra or broad signals often points to dynamic processes or the existence of multiple species in solution.[3]

Potential Causes and Solutions:

  • Tautomerism: Pyrimidine derivatives with hydroxyl, amino, or thiol groups frequently exist as a mixture of tautomers (e.g., keto-enol or amino-imino).[3] If the exchange between these forms is slow on the NMR timescale, each tautomer will produce a distinct set of signals. If the exchange rate is intermediate, the signals may appear broad.[3]

    • Solution: Variable Temperature (VT) NMR. Acquiring spectra at different temperatures can help clarify dynamic processes.[8][9] At higher temperatures, exchange rates may increase, leading to sharper, averaged signals.[1] Conversely, lowering the temperature can slow the exchange, allowing for the observation of distinct signals for each tautomer.[10]

  • Restricted Rotation (Rotamers): Bulky substituents can hinder rotation around single bonds (e.g., an amide C-N bond), leading to the observation of multiple rotational isomers (rotamers), each with its own set of signals.[3] VT-NMR can also be used to study these phenomena.

  • Quadrupolar Broadening: The ¹⁴N atoms in the pyrimidine ring are quadrupolar and can cause broadening of adjacent proton signals. This is an inherent property of the nucleus.[3]

Frequently Asked Questions (FAQs)

Q1: Why don't the chemical shifts of my pyrimidine protons match predicted values?

A1: The electronic environment of the pyrimidine ring is highly sensitive to several factors:[3]

  • Substituent Effects: Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly shield or deshield the ring protons and carbons, altering their chemical shifts.[3][11] These effects are not always simply additive.

  • Solvent Effects: The polarity and aromaticity of the NMR solvent can induce significant changes in chemical shifts due to solvent-solute interactions.[3][12] For instance, a spectrum recorded in benzene-d₆ will often look very different from one recorded in CDCl₃.[3]

  • pH of the Solution: The nitrogen atoms in the pyrimidine ring are basic and can be protonated. Changes in pH, especially in protic solvents like D₂O or CD₃OD, can alter the protonation state, which drastically changes the electronic structure and the resulting NMR spectrum.[3]

Q2: How can I definitively identify an NH or OH proton signal on my pyrimidine?

A2: The most reliable method is the D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. Protons attached to heteroatoms (like oxygen or nitrogen) are acidic and will exchange with deuterium. This causes the corresponding NH or OH signal to significantly decrease in intensity or disappear entirely.[3]

Q3: My signals are still ambiguous after trying different solvents. What is the next logical step?

A3: If changing solvents and increasing field strength are insufficient, the next step is a systematic application of 2D NMR experiments. A logical workflow would be:

  • COSY: To establish proton-proton connectivities.

  • HSQC: To link protons to their directly attached carbons.

  • HMBC: To map long-range connectivities and establish the carbon skeleton and regiochemistry.

  • NOESY: To confirm spatial relationships and stereochemistry if needed.

Data Presentation

Table 1: General ¹H and ¹³C NMR Chemical Shift Ranges for a Parent Pyrimidine Ring
PositionProton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)Comments
H-2~9.27~157.4Highly deshielded due to two adjacent nitrogen atoms.[3]
H-4 / H-6~8.78~156.9Deshielded by the adjacent nitrogen atom.[3]
H-5~7.38~121.7The most shielded proton on the parent ring.[3]

Note: These are approximate values in CDCl₃. Actual shifts can vary significantly based on solvent and substituents.

Table 2: Influence of Substituent Electronic Effects on Pyrimidine Ring Chemical Shifts
Substituent TypePosition Relative to SubstituentEffect on ¹H ShiftEffect on ¹³C ShiftRationale
Electron Donating Group (EDG) (e.g., -NH₂, -OR)orthoUpfield (lower ppm)Upfield (lower ppm)Increased electron density causes shielding.[3]
paraUpfield (lower ppm)Upfield (lower ppm)Shielding effect is pronounced.[3]
Electron Withdrawing Group (EWG) (e.g., -NO₂, -CN)orthoDownfield (higher ppm)Downfield (higher ppm)Decreased electron density causes deshielding.[3]
paraDownfield (higher ppm)Downfield (higher ppm)Deshielding effect is pronounced.[3]

Experimental Protocols

Protocol 1: D₂O Exchange for Identifying Exchangeable Protons

Objective: To confirm the presence of exchangeable protons (e.g., from -NH₂ or -OH groups).

Methodology:

  • Dissolve the pyrimidine compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Remove the NMR tube from the spectrometer.

  • Add one to two drops of deuterium oxide (D₂O).

  • Cap the tube and shake vigorously for 1-2 minutes to ensure thorough mixing.[3]

  • Allow the sample to settle and re-insert it into the spectrometer.

  • Re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the "before" and "after" spectra. Signals corresponding to NH or OH protons will have disappeared or significantly diminished in intensity in the second spectrum.[3]

Protocol 2: Basic 2D NMR for Structural Elucidation

Objective: To determine the connectivity of atoms within the molecule to resolve structural ambiguities.[3]

A. COSY (Correlation Spectroscopy)

  • Purpose: Identifies protons that are spin-spin coupled (J-coupled), typically through 2-3 bonds. It helps establish which protons are adjacent to each other.[1][3]

  • Methodology:

    • Acquire a standard ¹H NMR to determine the correct spectral width and offsets.

    • Select a standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).

    • Acquire the 2D data set. The number of increments in the indirect dimension will determine the resolution.

    • Process the data using a 2D Fourier transform.

    • Analysis: The spectrum shows the 1D proton spectrum along both the diagonal and the horizontal/vertical axes. Off-diagonal cross-peaks connect signals from protons that are coupled to each other.[3]

B. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: Correlates protons with the carbons to which they are directly attached (one-bond ¹JCH correlation).[3][4]

  • Methodology:

    • Run standard ¹H and ¹³C NMR spectra to determine their respective spectral widths.

    • Select an HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 for multiplicity editing on Bruker systems).

    • Input the spectral widths and offsets for both ¹H (F2 axis) and ¹³C (F1 axis).

    • Acquire and process the 2D data.

    • Analysis: The spectrum displays a peak at the coordinate corresponding to the chemical shift of a proton on one axis and its directly bonded carbon on the other axis.[3]

C. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). It is crucial for piecing together molecular fragments and determining regiochemistry.[3][4]

  • Methodology:

    • Setup is similar to HSQC, requiring ¹H and ¹³C spectral parameters.

    • Select an HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems). The experiment includes a delay optimized for long-range couplings (typically set to detect couplings of 4-8 Hz).

    • Acquire and process the 2D data.

    • Analysis: Peaks appear at the ¹H chemical shift of a proton and the ¹³C chemical shift of a carbon that is 2 or 3 bonds away.[3]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_simple Initial Steps cluster_advanced Advanced 2D NMR cluster_end Resolution Start Ambiguous ¹H NMR Spectrum ChangeSolvent Change Solvent (e.g., CDCl₃ to Benzene-d₆) Start->ChangeSolvent Overlapping Signals? IncreaseField Increase Spectrometer Field Strength ChangeSolvent->IncreaseField Still Overlapped? COSY Acquire COSY (H-H Connectivity) IncreaseField->COSY Still Ambiguous? HSQC Acquire HSQC (Direct H-C Correlation) COSY->HSQC HMBC Acquire HMBC (Long-Range H-C Correlation) HSQC->HMBC NOESY Acquire NOESY (Through-Space Proximity) HMBC->NOESY Regiochemistry/ Stereochemistry Needed? Resolved Structure Elucidated HMBC->Resolved NOESY->Resolved

Caption: A logical workflow for troubleshooting ambiguous NMR spectra.

TwoD_NMR_Connectivity cluster_mol Hypothetical Substituted Pyrimidine cluster_exp 2D NMR Correlations H_sub H (Subst.) C_sub C (Subst.) HSQC HSQC H_sub->HSQC 1-Bond HMBC HMBC H_sub->HMBC 2/3-Bond NOESY NOESY H_sub->NOESY Through-Space C_sub->HSQC C_sub->HMBC H_ring H (Ring) C_ring1 C (Ring) COSY COSY H_ring->COSY J-Coupling H_ring->HSQC H_ring->HMBC H_ring->NOESY C_ring1->HSQC C_ring1->HMBC C_ring2 C (Ring) C_ring2->HMBC

Caption: Using 2D NMR to map atomic correlations in a molecule.

Tautomerism_Logic Start Extra or Broad Signals Observed Tautomers Suspect Tautomerism or Dynamic Exchange? Start->Tautomers VT_NMR Perform Variable Temperature (VT) NMR Tautomers->VT_NMR Yes Other Consider Other Causes (Impurities, Rotamers) Tautomers->Other No HighT Run at Higher Temp VT_NMR->HighT LowT Run at Lower Temp VT_NMR->LowT Result_HighT Signals Sharpen & Coalesce? HighT->Result_HighT Result_LowT Distinct Signal Sets Appear? LowT->Result_LowT Conclusion Dynamic Exchange Confirmed Result_HighT->Conclusion Result_LowT->Conclusion

Caption: Decision tree for investigating tautomerism with VT-NMR.

References

Technical Support Center: Novel Pyrimidine Kinase Inhibitors for Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel pyrimidine kinase inhibitors to overcome drug resistance.

Frequently Asked Questions (FAQs)

Q1: My novel pyrimidine kinase inhibitor shows potent activity in biochemical assays but loses efficacy in cell-based assays. What are the potential reasons for this discrepancy?

A1: This is a common challenge in drug discovery. Several factors can contribute to the difference in potency between biochemical and cell-based assays:

  • Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Efflux Pumps: The compound could be a substrate for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell.[1]

  • Off-Target Effects: In a cellular environment, the compound may interact with other kinases or cellular components, leading to unexpected toxicities or compensatory signaling pathways being activated.

  • Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

  • High ATP Concentration: The intracellular concentration of ATP is significantly higher than that used in many biochemical assays. This can lead to competition for the ATP-binding site of the target kinase, reducing the inhibitor's effectiveness.

Troubleshooting Steps:

  • Assess Cell Permeability: Utilize in silico models or experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict or measure your compound's permeability.

  • Investigate Efflux Pump Interaction: Use cell lines that overexpress specific ABC transporters to determine if your compound is a substrate. Co-incubation with known efflux pump inhibitors can also help clarify this. Some pyrazolo[3,4-d]pyrimidines have been shown to inhibit P-gp, which could be a beneficial property to investigate.[1]

  • Perform Target Engagement Assays: Use techniques like the NanoBRET™ Target Engagement Assay to confirm that your compound is binding to its intended target within the cell.[2][3]

  • Evaluate Cellular Phosphorylation: Conduct a cellular phosphorylation assay to measure the inhibition of the target kinase's activity on its downstream substrates within the cell.[3]

  • Metabolic Stability Assays: Assess the metabolic stability of your compound in liver microsomes or hepatocytes to understand its metabolic fate.

Q2: I've identified a gatekeeper mutation in my resistant cell line. How do I select or design a pyrimidine inhibitor to overcome this form of resistance?

A2: Gatekeeper mutations, such as T790M in EGFR and T315I in Bcr-Abl, are a major cause of acquired resistance.[4][5][6] These mutations often occur in a key residue within the ATP-binding pocket, sterically hindering the binding of inhibitors without significantly affecting the kinase's activity.[7]

Strategies to Overcome Gatekeeper Mutations:

  • Covalent Inhibitors: Design irreversible inhibitors that form a covalent bond with a nearby cysteine residue. This can overcome the reduced binding affinity caused by the gatekeeper mutation.

  • Exploiting Allosteric Sites: Develop inhibitors that bind to allosteric sites on the kinase, which are less likely to be affected by mutations in the ATP-binding pocket. Some alkyne-containing pyrazolopyrimidines have been designed to occupy both the active site and an allosteric pocket to inhibit Bcr-AblT315I.[4]

  • Structure-Based Drug Design: Utilize computational modeling and the crystal structure of the mutant kinase to design novel pyrimidine scaffolds that can accommodate the mutated gatekeeper residue. For example, 2,4,5-trisubstituted pyrimidine derivatives have been developed as irreversible FGFR inhibitors targeting gatekeeper mutations.[8]

  • Combination Therapy: Combine a pyrimidine inhibitor with another agent that targets a different signaling pathway. This can help to prevent the emergence of resistance or treat cells that have already developed resistance.

Q3: My pyrimidine inhibitor is effective against a specific resistance mutation, but I'm observing the emergence of secondary mutations. What is the best approach to manage this?

A3: The development of secondary mutations is a common mechanism of acquired resistance to targeted therapies. For instance, in EGFR-mutant non-small cell lung cancer (NSCLC), after treatment with inhibitors targeting the T790M mutation, tertiary mutations like C797S can arise, which interfere with the binding of covalent inhibitors.

Approaches to Address Secondary Mutations:

  • Next-Generation Inhibitors: The development of fourth-generation EGFR inhibitors is underway to target the C797S mutation.

  • Combination Strategies: Combining kinase inhibitors with different binding modes (covalent vs. non-covalent) or with drugs that target downstream signaling pathways can be an effective strategy.[9]

  • Monitoring for Resistance: Implement regular monitoring of resistance mutations in your experimental models using techniques like allele-specific PCR or next-generation sequencing. This will allow for the early detection of emerging resistance and the timely adjustment of treatment strategies.

Troubleshooting Guides

Issue: Inconsistent IC50 values in kinase inhibition assays.

Potential Cause Troubleshooting Steps
Reagent Instability Prepare fresh inhibitor dilutions for each experiment. Ensure proper storage of enzymes and ATP solutions.
Assay Window Optimize the enzyme concentration and reaction time to ensure the assay is in the linear range.
DMSO Concentration Maintain a consistent final DMSO concentration across all wells, as high concentrations can inhibit kinase activity.
Plate Reader Settings Ensure the plate reader is calibrated and the correct settings (e.g., gain, integration time) are used for your assay's signal intensity.

Issue: High background signal in Western blot for phosphorylated proteins.

Potential Cause Troubleshooting Steps
Antibody Specificity Validate the specificity of your phospho-antibody. Run controls with non-phosphorylated protein or use a blocking peptide.
Blocking Inefficiency Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-tyrosine antibodies).
Washing Steps Increase the number and duration of washing steps to remove non-specific antibody binding.
Cell Lysis Conditions Ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation state of your proteins of interest.

Quantitative Data

Table 1: Inhibitory Activity of Novel Pyrimidine Derivatives Against Aurora Kinases. [10]

CompoundTarget KinaseIC50 (µM)
Alisertib (MLN8237)AURKA0.0012
Barasertib (AZD1152)AURKB0.00037
ENMD-2076AURKA0.014
AMG900AURKB0.004
PF-03814735AURKA0.0008
38jAURKA0.0071
38jAURKB0.0257
41lAURKA0.0093
41lAURKB0.0028

Table 2: Inhibitory Activity of Pyrimidine Derivatives Against Polo-like Kinases. [10]

CompoundTarget KinaseIC50 (µM)
BI2536PLK0.00083
BI6727PLK0.00087
DAP-81PLK0.0009
45aPLK-10.0018

Experimental Protocols

Protocol 1: Luminescence-Based Biochemical Kinase Inhibition Assay [11]

This protocol is designed for a 384-well plate format and is suitable for high-throughput screening of pyrimidine-based kinase inhibitors.

Materials:

  • Test Compounds (serial dilutions in DMSO)

  • Kinase (e.g., JAK2)

  • Peptide Substrate

  • Assay Buffer

  • ATP

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor

  • Plate shaker

  • Luminescence plate reader

Procedure:

  • Compound Plating: Add a small volume (e.g., 1 µL) of the serially diluted compounds, vehicle control (DMSO), and a positive control inhibitor to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, kinase enzyme, and the peptide substrate.

  • Reaction Initiation: Dispense the kinase reaction mixture into each well. Include a "no kinase" control for 100% inhibition.

  • Incubation: Mix the plate gently and incubate at room temperature or 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Add the ATP detection reagent to all wells to stop the reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Resistant cancer cell lines (e.g., H1975 for EGFR T790M)

  • Complete cell culture medium

  • Test Compounds (serial dilutions)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipettor

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrimidine kinase inhibitors for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling_Pathway_Overcoming_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathway Signaling Cascade cluster_resistance Resistance Mechanisms cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Gatekeeper_Mutation Gatekeeper Mutation (e.g., T790M) RTK->Gatekeeper_Mutation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation First_Gen_Inhibitor 1st/2nd Gen Inhibitor Gatekeeper_Mutation->First_Gen_Inhibitor Blocks Binding Bypass_Track Bypass Pathway Activation (e.g., c-MET) Bypass_Track->Proliferation First_Gen_Inhibitor->RTK Inhibits Novel_Pyrimidine_Inhibitor Novel Pyrimidine Inhibitor Novel_Pyrimidine_Inhibitor->Gatekeeper_Mutation Overcomes Resistance

Caption: Overcoming gatekeeper mutation-mediated drug resistance with novel pyrimidine inhibitors.

Experimental_Workflow cluster_screening Initial Screening cluster_validation Cellular Validation cluster_mechanism Mechanism of Action cluster_outcome Outcome Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (Resistant vs. Sensitive Lines) Biochemical_Assay->Cell_Viability Hits Target_Engagement Target Engagement Assay (e.g., NanoBRET) Cell_Viability->Target_Engagement Western_Blot Western Blot (Downstream Signaling) Target_Engagement->Western_Blot Confirmed Hits Apoptosis_Assay Apoptosis/Cell Cycle Assay Western_Blot->Apoptosis_Assay Lead_Compound Lead Compound Identification Apoptosis_Assay->Lead_Compound

Caption: Experimental workflow for evaluating novel pyrimidine kinase inhibitors.

Troubleshooting_Logic Start Start: Potent in Biochemical Assay, Weak in Cellular Assay Check_Permeability Assess Cellular Permeability Start->Check_Permeability Permeable Is it permeable? Check_Permeability->Permeable Improve_Permeability Action: Modify scaffold for better physicochemical properties Permeable->Improve_Permeability No Check_Efflux Check for Efflux Pump (e.g., P-gp) Substrate Permeable->Check_Efflux Yes Improve_Permeability->Check_Permeability Is_Substrate Is it an efflux substrate? Check_Efflux->Is_Substrate Modify_Structure Action: Modify structure to avoid efflux or use co-treatment with efflux inhibitor Is_Substrate->Modify_Structure Yes Check_Target_Engagement Confirm Target Engagement in Cells (e.g., NanoBRET) Is_Substrate->Check_Target_Engagement No Modify_Structure->Check_Efflux Binds_Target Does it bind the target? Check_Target_Engagement->Binds_Target Check_Metabolism Assess Metabolic Stability Binds_Target->Check_Metabolism Yes Revisit_Target Action: Re-evaluate target or scaffold. Off-target effects may dominate. Binds_Target->Revisit_Target No Stable Is it metabolically stable? Check_Metabolism->Stable Improve_Stability Action: Modify metabolically liable sites Stable->Improve_Stability No Success Likely Cellular Efficacy Stable->Success Yes Improve_Stability->Check_Metabolism

Caption: Troubleshooting logic for biochemical vs. cellular assay discrepancies.

References

Technical Support Center: Enhancing Oral Bioavailability of 4-(Pyridin-3-yl)pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of 4-(pyridin-3-yl)pyrimidin-2-amine derivatives with enhanced oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows potent in vitro activity but has poor oral bioavailability. What are the likely causes?

A1: Poor oral bioavailability for this class of compounds, which are often kinase inhibitors, is a common challenge and typically stems from several key factors:

  • Low Aqueous Solubility : The heterocyclic scaffold of your derivative may lead to poor solubility in aqueous gastrointestinal fluids, which is a critical first step for absorption.[1][2] Many kinase inhibitors exhibit pH-dependent solubility, being more soluble in the acidic stomach environment than the neutral pH of the intestines.[3]

  • Low Intestinal Permeability : The compound may not efficiently cross the intestinal epithelium to enter systemic circulation due to its physicochemical properties, such as high molecular weight or a large polar surface area.[1]

  • Extensive First-Pass Metabolism : These derivatives can be substrates for cytochrome P450 enzymes (especially CYP3A4) located in the gut wall and liver.[3][4] This can cause the drug to be metabolized significantly before it reaches the bloodstream.[3]

  • Efflux Transporter Activity : The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[3] These transporters actively pump the drug from inside the intestinal cells back into the GI lumen, limiting its net absorption.[3]

Q2: What are the primary formulation strategies to improve the oral bioavailability of my poorly soluble derivative?

A2: Several formulation strategies can be employed to overcome solubility and dissolution challenges:

  • Amorphous Solid Dispersions (ASDs) : Dispersing the drug in a polymer matrix in an amorphous state can increase its free energy, leading to greater apparent solubility and a faster dissolution rate compared to its stable crystalline form.[2][3]

  • Lipid-Based Formulations : Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[5][6] These formulations incorporate the drug into lipidic excipients, which, upon contact with GI fluids, form fine emulsions that can enhance solubilization and absorption.[3][6]

  • Particle Size Reduction : Techniques like micronization or nanonization increase the surface area of the drug particles.[2][6] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate, which can improve bioavailability.[7]

  • Salt Formation : For ionizable compounds, forming a salt is an established method to enhance solubility and dissolution rate.[8][9] Phosphate salts, for example, can significantly boost aqueous solubility.[9]

  • Prodrugs : A prodrug is a chemically modified, inactive version of the parent drug. This modification can improve properties like solubility or permeability.[10] Once absorbed, the prodrug is converted to the active parent compound by enzymatic or chemical reactions in the body.[8][11]

Q3: How do I choose the most appropriate strategy for my specific compound?

A3: The choice depends on the specific physicochemical properties of your derivative and the primary barrier to its bioavailability. The Biopharmaceutics Classification System (BCS) is a useful framework.[8]

  • BCS Class II (Low Solubility, High Permeability) : These compounds are the most common candidates for enabling formulations.[7] Strategies should focus on enhancing solubility and dissolution rate. ASDs, lipid-based formulations, and particle size reduction are excellent choices.[8]

  • BCS Class IV (Low Solubility, Low Permeability) : These compounds are the most challenging, as both solubility and permeability need to be addressed.[8] A combination of approaches, such as a solubility-enhancing formulation combined with a permeation enhancer or a prodrug strategy designed to improve both properties, may be necessary.[7]

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility & Precipitation in Assays
  • Symptom : The compound precipitates immediately upon addition to aqueous buffers or cell culture media, leading to inconsistent and unreliable assay results.[1][12]

  • Troubleshooting Workflow :

G start Compound Precipitates in Aqueous Media step1 Characterize pH-Dependent Solubility start->step1 Is compound ionizable? step2 Test Co-solvents (e.g., DMSO, PEG 400) start->step2 Initial screening step outcome1 Solubility Issue Resolved for In Vitro Assays step1->outcome1 Soluble at specific pH outcome2 In Vivo Formulation Strategy Needed step1->outcome2 Insoluble across pH range step3 Use Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) step2->step3 Still precipitates step2->outcome1 Soluble with co-solvent step3->outcome1 Solubilization achieved step3->outcome2 Excipients insufficient

Caption: Troubleshooting workflow for compound precipitation.

  • Possible Causes & Solutions :

    • Intrinsic Low Solubility : The uncharged form of the molecule has very low solubility.

      • Solution : Determine the compound's pKa and assess its pH-dependent solubility. As a weak base (due to the pyridine and amine groups), solubility may increase significantly in acidic pH by forming a more soluble salt.[12]

    • High Crystallinity : Strong intermolecular forces in the crystal lattice can hinder dissolution.

      • Solution : Consider creating an amorphous solid dispersion (ASD) with a polymer like PVP or HPMC. The amorphous form lacks a crystal lattice, which enhances dissolution.[3][12]

    • Supersaturation & Precipitation : Diluting a high-concentration DMSO stock into an aqueous medium can cause the compound to crash out.

      • Solution : Perform serial dilutions in the final medium instead of a single large dilution. This can help maintain the compound in a dissolved state.[12]

Issue 2: Low Permeability and/or High Efflux in Caco-2 Assay
  • Symptom : The apparent permeability (Papp) in the apical-to-basolateral (A-B) direction is low, and/or the efflux ratio (Papp B-A / Papp A-B) is greater than 2.[1]

  • Troubleshooting Workflow :

G start Low Permeability or High Efflux in Caco-2 Assay check_efflux Efflux Ratio > 2? start->check_efflux low_perm Low Papp (A-B) Inherently poor permeability check_efflux->low_perm No high_efflux High Efflux Ratio Substrate for efflux transporter (e.g., P-gp) check_efflux->high_efflux Yes action_perm Consider Prodrug Strategy to mask polar groups or increase lipophilicity low_perm->action_perm action_efflux Confirm Transporter Involvement (Co-dose with inhibitor like verapamil) high_efflux->action_efflux result_efflux Consider chemical modification to reduce transporter recognition action_efflux->result_efflux

Caption: Decision tree for addressing low Caco-2 permeability.

  • Possible Causes & Solutions :

    • Compound is a Substrate for an Efflux Transporter (e.g., P-gp) : The high efflux ratio suggests the compound is actively pumped out of the cells.

      • Solution : Confirm the specific transporter's involvement by co-dosing with a known inhibitor (e.g., verapamil for P-gp).[1] If confirmed, medicinal chemistry efforts can be directed to modify the structure to reduce recognition by the transporter.

    • Inherently Poor Membrane Permeability : The compound has physicochemical properties (e.g., high polar surface area, too many hydrogen bond donors) that hinder passive diffusion.

      • Solution : A prodrug approach can be effective. By temporarily masking polar functional groups, the lipophilicity of the molecule can be increased, thereby enhancing its membrane permeability.[11][13]

Data Presentation

Table 1: Biopharmaceutics Classification System (BCS) and Formulation Relevance

The BCS framework is crucial for selecting an appropriate formulation strategy.[7][8]

BCS ClassSolubilityPermeabilityPrimary Bioavailability ChallengeRecommended Focus
I HighHighNoneConventional dosage forms
II LowHighDissolution rate-limited absorptionEnhance solubility & dissolution (ASDs, SEDDS, Nanosizing)[8]
III HighLowPermeability-limited absorptionPermeation enhancers, prodrugs
IV LowLowBoth solubility and permeabilityComplex strategies (e.g., enabling formulation + prodrug)[8]
Table 2: Hypothetical Pharmacokinetic Data for a Representative Derivative

This table illustrates how different formulation strategies might improve the pharmacokinetic profile of a BCS Class II this compound derivative following oral administration in rats.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Oral Bioavailability (F%)
Aqueous Suspension 101502.06005%
Micronized Suspension 103501.5180015%
Amorphous Solid Dispersion 109001.0540045%
SEDDS Formulation 1011000.5600050%
Intravenous (IV) Solution 28000.12400100% (Reference)

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assay

This protocol determines the solubility of a compound in a buffer after adding it from a DMSO stock, which is relevant for in vitro assays.

  • Preparation of Stock Solution : Prepare a 10 mM stock solution of the test compound in 100% DMSO.[1]

  • Preparation of Test Solutions : Add the DMSO stock solution to a phosphate-buffered saline (PBS) at pH 7.4 to achieve a final concentration of 200 µM. The final DMSO concentration should be kept low (e.g., ≤ 2%) to minimize its effect on solubility.[1]

  • Equilibration : Seal the samples and shake them at a constant temperature (e.g., 25°C) for 24 hours to allow equilibrium to be reached.[12]

  • Phase Separation : Separate any undissolved solid from the solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes).[12]

  • Quantification : Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This assay assesses a compound's intestinal permeability and potential for being an efflux transporter substrate.

  • Cell Culture : Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer. This typically takes about 21 days.[3]

  • Monolayer Integrity Check : Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. TEER values should be >200 Ω·cm² to confirm a confluent monolayer.[3]

  • Preparation of Dosing Solutions : Prepare the final dosing solution by diluting a DMSO stock of the test compound into a pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution).[3]

  • Permeability Measurement (A to B) : Add the dosing solution to the apical (A) side of the Transwell insert and fresh buffer to the basolateral (B) side. At predetermined time points, take samples from the basolateral side to measure the amount of compound that has crossed the monolayer.

  • Permeability Measurement (B to A) : In a separate set of wells, add the dosing solution to the basolateral (B) side and fresh buffer to the apical (A) side. Sample from the apical side over time.

  • Analysis : Quantify the compound concentration in all samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). A ratio >2 is indicative of active efflux.[3]

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

This protocol is used to determine key pharmacokinetic parameters like Cmax, AUC, and oral bioavailability (F%).

  • Animal Acclimation : Acclimate male Sprague-Dawley rats for at least 3 days before the study. Fast the animals overnight before dosing but allow free access to water.

  • Group Allocation : Divide animals into at least two groups:

    • Oral (PO) Group : Administer the test formulation (e.g., aqueous suspension, ASD, etc.) via oral gavage at a specific dose (e.g., 10 mg/kg).[3]

    • Intravenous (IV) Group : Administer a solution of the compound via tail vein injection at a lower dose (e.g., 1-2 mg/kg) to determine the absolute bioavailability.[3]

  • Blood Sampling : Collect serial blood samples (approx. 0.2 mL) from a suitable site (e.g., jugular vein catheter or saphenous vein) at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[2]

  • Plasma Preparation : Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate the plasma and store it at -80°C until analysis.[2]

  • Bioanalysis : Develop and validate a sensitive LC-MS/MS method to quantify the concentration of the compound in the plasma samples.[2]

  • Data Analysis : Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, and AUC for both PO and IV groups. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

References

Validation & Comparative

A Comparative Guide to Novel CDK2 Inhibitors vs. Palbociclib and AZD5438 for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of emerging Cyclin-Dependent Kinase 2 (CDK2) inhibitors with the established CDK4/6 inhibitor Palbociclib and the pan-CDK inhibitor AZD5438. This document provides a comprehensive overview of their mechanisms of action, preclinical efficacy, and selectivity, supported by experimental data and detailed protocols to aid in the evaluation and selection of these compounds for cancer research.

The dysregulation of cyclin-dependent kinases is a hallmark of cancer, making them attractive targets for therapeutic intervention. While CDK4/6 inhibitors like Palbociclib have transformed the treatment landscape for certain cancers, innate and acquired resistance remains a significant clinical challenge. This has spurred the development of a new wave of selective CDK2 inhibitors, aiming to overcome these resistance mechanisms and broaden the therapeutic potential of CDK inhibition. This guide provides a comparative analysis of several novel CDK2 inhibitors against Palbociclib and the broader spectrum CDK inhibitor, AZD5438.

Mechanism of Action: A Tale of Two Kinases

Palbociclib is a highly selective inhibitor of CDK4 and CDK6, key regulators of the G1 phase of the cell cycle.[1][2][3][4] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to a G1 cell cycle arrest and a halt in tumor cell proliferation.[1][2][3] Interestingly, Palbociclib can also indirectly inhibit CDK2 activity by promoting the redistribution of the endogenous CDK inhibitor p21 from CDK4/6 to CDK2 complexes.[5]

In contrast, AZD5438 is a potent, orally bioavailable inhibitor of CDK1, CDK2, and CDK9.[6][7][8][9] Its broad activity leads to cell cycle arrest at the G1/S and G2/M transitions.[10] The inhibition of CDK9, a key transcriptional regulator, provides an additional anti-cancer mechanism. The clinical development of AZD5438 was discontinued due to tolerability issues in Phase II studies.[6]

Novel CDK2 inhibitors, such as INX-315, BLU-222, and PF-07104091, are designed to be highly selective for CDK2.[11][12][13] The rationale behind their development is to target cancers with elevated CDK2 activity, often associated with Cyclin E1 (CCNE1) amplification, and to overcome resistance to CDK4/6 inhibitors.[14][15] Aberrant CDK2 activation has been identified as a key mechanism of resistance to CDK4/6 inhibition in hormone receptor-positive (HR+) breast cancer.[12]

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of the discussed inhibitors against various cyclin-dependent kinases. This data, compiled from multiple preclinical studies, allows for a direct comparison of their potency and selectivity. It is important to note that direct head-to-head comparisons in the same experimental settings are limited.

Table 1: IC50 Values (nM) of Novel CDK2 Inhibitors

InhibitorCDK2/Cyclin ECDK1/Cyclin BCDK4/Cyclin D1CDK6/Cyclin D3CDK9/Cyclin T1Reference
INX-315 0.63013333873[16][17]
BLU-222 2.6>234 (>90-fold)>377 (>145-fold)>276 (>106-fold)>6942 (>2670-fold)[12]
ETX-197/BG-68501 Highly Potent>100-fold selective>100-fold selective>100-fold selective>100-fold selective[3][14][18]
PF-07104091 Potent & Selective~50-100-fold selectiveData not availableData not availableData not available[19]

Table 2: IC50 Values (nM) of Palbociclib and AZD5438

InhibitorCDK1/Cyclin BCDK2/Cyclin ECDK4/Cyclin D1CDK6/Cyclin D3CDK9/Cyclin TReference
Palbociclib >5000>50001116Not Reported[4][20]
AZD5438 1664492120[8][9][21]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches for evaluating these inhibitors, the following diagrams are provided in DOT language for use with Graphviz.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E promotes transcription DNA Replication DNA Replication E2F->DNA Replication drives Palbociclib Palbociclib Palbociclib->CDK4/6 inhibits CDK2 CDK2 Cyclin E->CDK2 activates CDK2->Rb phosphorylates pRb pRb Novel CDK2i Novel CDK2i Novel CDK2i->CDK2 inhibits AZD5438_CDK2 AZD5438 AZD5438_CDK2->CDK2 inhibits Experimental_Workflow Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment Cell Proliferation Assay (MTT) Cell Proliferation Assay (MTT) Inhibitor Treatment->Cell Proliferation Assay (MTT) Kinase Inhibition Assay Kinase Inhibition Assay Inhibitor Treatment->Kinase Inhibition Assay Western Blot Analysis Western Blot Analysis Inhibitor Treatment->Western Blot Analysis Data Analysis Data Analysis Cell Proliferation Assay (MTT)->Data Analysis Kinase Inhibition Assay->Data Analysis Western Blot Analysis->Data Analysis

References

Comparative Analysis of N-(pyridin-3-yl)pyrimidin-4-amine Analogues: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of N-(pyridin-3-yl)pyrimidin-4-amine analogues, focusing on their structure-activity relationships (SAR) as potent kinase inhibitors with therapeutic potential in oncology. This document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes essential biological pathways and experimental workflows.

The N-(pyridin-3-yl)pyrimidin-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting various protein kinases. Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for drug development. This guide synthesizes findings from recent studies to provide an objective comparison of the performance of different analogues and to elucidate the structural modifications that enhance their inhibitory activity and cellular efficacy.

Quantitative SAR Data Summary

The biological activity of N-(pyridin-3-yl)pyrimidin-4-amine analogues has been primarily evaluated based on their inhibitory concentration (IC50) against target kinases and their anti-proliferative effects on cancer cell lines. The following tables summarize the quantitative data from key studies, highlighting the impact of structural modifications on biological activity.

Table 1: In Vitro Cyclin-Dependent Kinase 2 (CDK2) Inhibition and Anti-proliferative Activity

A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been identified as potent CDK2 inhibitors.[1] The substitution pattern on the pyrimidine ring and the pyridin-3-yl moiety significantly influences their activity.

Compound IDR Group ModificationCDK2/cyclin A2 IC50 (nM)MV4-11 IC50 (µM)HT-29 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)
7l (Not specified in abstract)64.420.832.123.128.61
PalbociclibReference Drug(Not specified)(Comparable to 7l)(Comparable to 7l)(Comparable to 7l)(Comparable to 7l)
AZD5438Reference Drug(Comparable to 7l)(Comparable to 7l)(Comparable to 7l)(Comparable to 7l)(Comparable to 7l)

Data extracted from a study on novel CDK2 inhibitors, indicating that compound 7l shows potent enzymatic inhibition and broad-spectrum anti-proliferative activity against various cancer cell lines.[1]

Table 2: Bcr-Abl Kinase Inhibition and Anticancer Activity

Analogues of pyridin-3-yl pyrimidines have also been investigated as inhibitors of the Bcr-Abl fusion protein, a key driver in chronic myeloid leukemia.

Compound IDR Group Modification (Aniline Substituents)Bcr-Abl IC50 (µM)K562 Cell Line Activity
A2 Halogen substituentPotent(Not specified)
A8 Halogen substituentPotent(Not specified)
A9 Halogen substituentPotent(Not specified)

Preliminary results suggest that halogen substitutions on the aniline moiety are important for Bcr-Abl inhibitory activity.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments cited in the evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues.

In Vitro Kinase Inhibition Assay (Example: CDK2/cyclin A2)

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reagents and Materials: Recombinant human CDK2/cyclin A2 enzyme, substrate peptide (e.g., a histone H1-derived peptide), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. The test compounds are serially diluted in DMSO and then further diluted in the assay buffer. b. The kinase, substrate, and ATP are mixed in the assay buffer. c. The reaction is initiated by adding the enzyme to the mixture of substrate, ATP, and the test compound. d. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). e. The reaction is stopped, and the amount of product formed (e.g., ADP) is quantified using a suitable detection method. f. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture: Cancer cell lines (e.g., MV4-11, HT-29, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure: a. Cells are seeded into 96-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours). c. After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. d. The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. e. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). f. The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. g. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Visualizing Biological Pathways and Experimental Logic

Graphical representations are invaluable for understanding complex biological systems and experimental designs. The following diagrams, generated using Graphviz, illustrate key concepts related to the SAR of N-(pyridin-3-yl)pyrimidin-4-amine analogues.

CDK2_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition by Analogues Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Activates Rb Rb CDK4/6->Rb Phosphorylates CDK2->Rb Phosphorylates pRb pRb (Inactive) E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes N_pyridin_3_yl_pyrimidin_4_amine N-(pyridin-3-yl)pyrimidin-4-amine Analogue N_pyridin_3_yl_pyrimidin_4_amine->CDK2 Inhibits

Caption: CDK2 signaling pathway and its inhibition by N-(pyridin-3-yl)pyrimidin-4-amine analogues.

SAR_Workflow Scaffold_Selection Scaffold Selection: N-(pyridin-3-yl)pyrimidin-4-amine Analogue_Synthesis Analogue Synthesis: Modification of R groups Scaffold_Selection->Analogue_Synthesis In_Vitro_Screening In Vitro Screening: Kinase Inhibition Assays (IC50) Analogue_Synthesis->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays: Anti-proliferative Activity (IC50) In_Vitro_Screening->Cell_Based_Assays SAR_Analysis Structure-Activity Relationship Analysis Cell_Based_Assays->SAR_Analysis SAR_Analysis->Analogue_Synthesis Iterative Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Logical_Relationship cluster_0 Structural Modification cluster_1 Biological Activity Modification Modification of Substituents (R) Potency Increased Potency (Lower IC50) Modification->Potency Leads to Selectivity Improved Selectivity Modification->Selectivity Can Lead to ADME_Properties Favorable ADME Properties Modification->ADME_Properties Can Affect

References

Unveiling the Perfect Fit: A Guide to Validating Inhibitor Binding Modes with Molecular Docking and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug discovery, confirming how a potential drug molecule, or inhibitor, binds to its target protein is a critical step. This validation of the "binding mode" provides invaluable insights for optimizing the inhibitor's potency and selectivity. Two powerful techniques, molecular docking and X-ray crystallography, are cornerstones of this process. This guide offers a detailed comparison of these methods, complete with experimental protocols and data, to assist researchers in making informed decisions for their drug development pipelines.

At a Glance: Molecular Docking vs. X-ray Crystallography

FeatureMolecular DockingX-ray Crystallography
Principle Computational simulation of ligand-protein bindingExperimental determination of 3D atomic structure
Resolution Theoretical, dependent on scoring functionsAtomic, typically < 3 Å
Accuracy Predictive, success rates vary (e.g., 57-64% for some scoring functions)[1]High, considered the "gold standard"
Throughput High (thousands to millions of compounds)Low (days to months per structure)
Cost Low (computational resources)High (protein production, crystallization, synchrotron access)
Requirement 3D structure of the target proteinHigh-quality, diffracting crystals of the protein-ligand complex

In Detail: A Quantitative Look

The accuracy of molecular docking is often assessed by comparing the predicted binding pose to an experimentally determined structure from X-ray crystallography. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is a common metric.

ParameterMolecular DockingX-ray Crystallography
Binding Affinity Estimated (e.g., kcal/mol)[2]Can be inferred, but not directly measured
Pose Prediction (RMSD) Variable; < 2.0 Å is often considered a success.[3] Some studies report RMSD values of 2.93 Å and 2.95 Å for certain programs, which would be classified as docking failures.[3]The reference standard for atomic coordinates
Success Rate Dependent on the docking program and scoring function; success rates of 57% and 64% have been reported for specific scoring functions.[1]High, provided a well-diffracting crystal is obtained.[4]

Experimental Protocols

Molecular Docking Workflow

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1]

  • Protein and Ligand Preparation :

    • Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB) or a homology model.[5]

    • Prepare the protein by adding hydrogen atoms, assigning bond orders, and removing water molecules.[5]

    • Generate a 3D conformation of the inhibitor (ligand).[5]

  • Binding Site Definition :

    • Identify the binding site on the protein. This can be based on the location of a known co-crystallized ligand or predicted using pocket-finding algorithms.[5]

    • Define a grid box that encompasses the binding site to guide the docking simulation.[6]

  • Docking Simulation :

    • Utilize a docking program (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of the ligand within the defined binding site.[1][5][6]

    • The program employs a scoring function to estimate the binding affinity for each pose.[1]

  • Pose Analysis and Validation :

    • Rank the generated poses based on their docking scores.[1]

    • The top-ranked poses are visually inspected for favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.[5]

    • The docking protocol should be validated by redocking a known ligand into its corresponding protein structure and ensuring the program can reproduce the experimental binding mode (low RMSD).[2]

X-ray Crystallography Workflow

X-ray crystallography is an experimental technique that provides a detailed three-dimensional view of the protein-ligand complex at the atomic level.[7][8]

  • Protein Expression and Purification :

    • Overexpress and purify large quantities (milligrams) of the target protein.[9]

  • Crystallization :

    • This is a critical and often challenging step. The purified protein, in complex with the inhibitor, is screened against a wide range of conditions (e.g., precipitants, pH, temperature) to find the optimal conditions for crystal growth.[9]

    • Two common methods are:

      • Co-crystallization : The protein and inhibitor are mixed together before crystallization is attempted.[10]

      • Soaking : A crystal of the protein alone (apo) is grown first and then soaked in a solution containing the inhibitor.[9][10]

  • X-ray Diffraction Data Collection :

    • The grown crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source.

    • The crystal diffracts the X-rays, producing a unique pattern of spots that is recorded on a detector.

  • Structure Determination and Refinement :

    • The diffraction pattern is processed to determine the electron density map of the protein-ligand complex.

    • An atomic model is built into the electron density map and refined to best fit the experimental data.[8]

  • Structure Validation :

    • The final structure is validated to ensure it is chemically and geometrically reasonable. The inhibitor binding mode and its interactions with the protein are then analyzed in detail.[8]

Visualizing the Workflows

Molecular_Docking_Workflow cluster_prep Preparation protein_prep Protein Preparation binding_site Binding Site Definition protein_prep->binding_site ligand_prep Ligand Preparation docking Docking Simulation ligand_prep->docking binding_site->docking analysis Pose Analysis & Validation docking->analysis

Molecular Docking Workflow

XRay_Crystallography_Workflow protein_prod Protein Production & Purification crystallization Crystallization (Co-crystallization or Soaking) protein_prod->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_det Structure Determination & Refinement data_collection->structure_det validation Structure Validation structure_det->validation

X-ray Crystallography Workflow

Comparison_Diagram cluster_docking Molecular Docking cluster_xray X-ray Crystallography docking_node Computational High Throughput Predictive validation Binding Mode Validation docking_node->validation Hypothesis Generation xray_node Experimental Low Throughput Definitive xray_node->validation Experimental Proof

Comparison of Methodologies

Alternative and Complementary Techniques

While molecular docking and X-ray crystallography are primary methods, other techniques can also provide valuable information for validating inhibitor binding modes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Can provide information about ligand binding and protein dynamics in solution.[11]

  • Cryo-Electron Microscopy (Cryo-EM) : A rapidly advancing technique for determining the structure of large protein complexes, which can also be used to visualize inhibitor binding.[4][11]

Conclusion

Molecular docking and X-ray crystallography are powerful, complementary techniques for validating inhibitor binding modes. Molecular docking offers a rapid, high-throughput method for generating hypotheses and screening large numbers of compounds, while X-ray crystallography provides the definitive, high-resolution experimental validation. The choice of method, or combination of methods, will depend on the specific stage of the drug discovery project, available resources, and the nature of the target protein. By understanding the strengths and limitations of each approach, researchers can effectively and efficiently advance their drug development programs.

References

A Comparative Analysis of Pyridine and Pyrimidine Scaffolds in Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Drug Development Professionals

The pyridine and pyrimidine scaffolds are fundamental heterocyclic structures widely employed in medicinal chemistry due to their ability to interact with a diverse range of biological targets. Both are six-membered aromatic rings containing nitrogen atoms—pyridine with one and pyrimidine with two. Their presence in numerous clinically approved drugs underscores their importance.[1][2][3] In the realm of anti-inflammatory drug discovery, both scaffolds have yielded potent agents by targeting key inflammatory mediators and signaling pathways.[4][5] This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers in the strategic design of novel anti-inflammatory therapeutics.

Comparative Biological Activity: Pyridine vs. Pyrimidine

A direct comparative study of novel pyridine and pyrimidine derivatives synthesized from chalcone precursors provides valuable insight into the relative efficacy of these scaffolds.[6] The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition)

Compound IDScaffold TypeNO Inhibition (%)IC50 (µM)
7a Pyridine65.48%76.6
7f Pyridine51.19%96.8
9d Pyrimidine61.90%88.7
9a Pyrimidine55.95%83.1

Data sourced from a comparative study on pyridine and pyrimidine derivatives.[6]

The most promising compounds from each series, 7a (pyridine) and 9d (pyrimidine), were further evaluated for their ability to suppress the expression of key pro-inflammatory genes.

Table 2: Gene Expression Analysis in LPS-Stimulated Macrophages

Gene Target% Decrease with Pyridine (7a)% Decrease with Pyrimidine (9d)
Interleukin-1 (IL-1)43%71%
Interleukin-6 (IL-6)32%48%
Tumor Necrosis Factor-α (TNF-α)61%83% (not statistically significant)
Nuclear Factor-κβ (NF-κβ)26%61%
Inducible Nitric Oxide Synthase (iNOS)53%65%

Data reflects the percentage decrease in mRNA expression levels compared to untreated cells.[6]

The findings from this specific study demonstrated that while both scaffolds are effective, the pyridine derivative 7a showed superior NO inhibition with a lower IC50 value.[6] Conversely, the pyrimidine derivative 9d exhibited a more pronounced effect on downregulating the expression of several key inflammatory genes like IL-1, IL-6, NF-κβ, and iNOS.[6]

Mechanisms of Action and Key Signaling Pathways

The anti-inflammatory effects of pyridine and pyrimidine derivatives are often attributed to their ability to modulate critical inflammatory pathways. The primary mechanisms involve the inhibition of enzymes responsible for producing inflammatory mediators and interference with intracellular signaling cascades that regulate the expression of pro-inflammatory genes.[7][8][9]

Enzyme Inhibition: COX and LOX

  • Cyclooxygenase (COX): Both COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins (PGE2), which are major contributors to inflammation, pain, and fever.[7] Many pyrimidine-based agents function as nonsteroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX enzymes.[7][9] Similarly, certain pyridine derivatives have been shown to inhibit COX-2.[10]

  • Lipoxygenase (LOX): The LOX pathway is responsible for producing leukotrienes, another class of potent inflammatory mediators. Dual inhibition of both COX and LOX pathways is considered a promising strategy for developing safer and more effective anti-inflammatory drugs.[11] Both pyridine and pyrimidine derivatives have been explored as potential LOX inhibitors.[12][13]

Modulation of Signaling Pathways

Inflammatory responses are tightly controlled by complex signaling networks. The NF-κB and MAPK pathways are central regulators of inflammation, and both are frequent targets for pyridine and pyrimidine-based inhibitors.[14][15]

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[16][17] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals (like LPS or TNF-α), a signaling cascade leads to the degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[18] The inhibition of this pathway is a key mechanism for many anti-inflammatory compounds.[6]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α Receptor Receptor (TLR4/TNFR) LPS->Receptor IKK IKK Complex Receptor->IKK Activation IkB_inactive IκBα IKK->IkB_inactive Phosphorylation IkB p-IκBα Proteasome Proteasome Degradation IkB->Proteasome NFkB_cytoplasm NF-κB NFkB_nucleus NF-κB NFkB_cytoplasm->NFkB_nucleus Translocation IkB_inactive->NFkB_cytoplasm DNA DNA NFkB_nucleus->DNA Binds to Promoter Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

NF-κB Inflammatory Signaling Pathway
  • MAPK Signaling Pathway: Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK, are key signaling proteins that respond to external stimuli and regulate processes like inflammation and apoptosis.[19][20] The p38 MAPK pathway, in particular, plays a significant role in stress-mediated production of inflammatory cytokines like TNF-α and IL-6.[15] Activated MAPKs can phosphorylate transcription factors, leading to the expression of inflammatory genes.[21]

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., Cytokines) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK p38 MAPK MAPKK->MAPK Phosphorylation TF Transcription Factors (e.g., AP-1, ATF2) MAPK->TF Activation & Translocation Genes Pro-inflammatory Gene Expression TF->Genes

MAPK Inflammatory Signaling Pathway

Experimental Protocols

The evaluation of novel anti-inflammatory agents involves a series of standardized in vitro assays.

1. In Vitro Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

  • Objective: To assess the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells.

  • Methodology:

    • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

    • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

    • Compound Treatment: The cultured cells are pre-treated with various concentrations of the test compounds (pyridine or pyrimidine derivatives) for a defined period (e.g., 1 hour).

    • Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the control group.

    • Incubation: The plates are incubated for 24 hours to allow for NO production.

    • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. The absorbance is read at approximately 540 nm.

    • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated (untreated) control. The IC50 value is determined from the dose-response curve.[6]

2. In Vitro COX/LOX Inhibition Assay

  • Objective: To determine if a compound can directly inhibit the enzymatic activity of cyclooxygenase (COX-1 and COX-2) or lipoxygenase (LOX).

  • Methodology:

    • Assay Kits: Commercially available enzyme immunoassay (EIA) or fluorescence-based inhibitor screening kits are commonly used.[11][22]

    • Enzyme Preparation: The assay uses either purified ovine or human recombinant COX-1/COX-2 enzymes or 5-LOX.[11][23]

    • Reaction Mixture: The test compound, the enzyme, a heme cofactor, and a substrate (arachidonic acid) are combined in a reaction buffer (e.g., Tris-HCl) in a 96-well plate.

    • Incubation: The reaction is incubated at a specific temperature (e.g., 37°C or 25°C) for a short period to allow for the enzymatic conversion of arachidonic acid to prostaglandins (for COX) or leukotrienes (for LOX).

    • Detection: The product formation is measured. In EIA kits, this involves a competitive reaction with a tracer molecule, and the resulting colorimetric signal is read with a plate reader.[23] Fluorescent assays measure the fluorescence generated by a probe during the enzyme's peroxidase activity.[22]

    • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC50 value is determined. A known NSAID (e.g., celecoxib, indomethacin) is used as a positive control.[23][24]

3. Gene Expression Analysis by Real-Time RT-PCR

  • Objective: To quantify the effect of a compound on the mRNA expression levels of specific pro-inflammatory genes.

  • Methodology:

    • Cell Treatment: Macrophage cells are treated with the test compound and stimulated with LPS as described in the NO assay.

    • RNA Extraction: After a set incubation period (e.g., 6-24 hours), total RNA is isolated from the cells using a suitable RNA extraction kit.

    • Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • Real-Time PCR (qPCR): The cDNA is used as a template for qPCR with specific primers designed for the target genes (e.g., TNF-α, IL-6, iNOS, NF-κβ) and a housekeeping gene (e.g., GAPDH) for normalization. The reaction includes a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

    • Data Analysis: The amplification of DNA is monitored in real-time. The relative expression of the target gene is calculated using the ΔΔCt method, comparing the gene expression in treated cells to that in LPS-stimulated control cells.[6]

Drug Discovery and Evaluation Workflow

The development of novel anti-inflammatory agents follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Drug_Discovery_Workflow Design Scaffold Selection (Pyridine/Pyrimidine) & In Silico Design Synthesis Chemical Synthesis & Purification Design->Synthesis Screening Primary In Vitro Screening (e.g., NO, COX/LOX Assays) Synthesis->Screening Gene_Expression Mechanism of Action Studies (RT-PCR, Western Blot) Screening->Gene_Expression Active Hits SAR Structure-Activity Relationship (SAR) Analysis Gene_Expression->SAR In_Vivo In Vivo Animal Models (e.g., Carrageenan-induced paw edema) Gene_Expression->In_Vivo Promising Leads Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Refinement Preclinical Preclinical Studies (Toxicity, Pharmacokinetics) In_Vivo->Preclinical

Workflow for Anti-Inflammatory Agent Development

Conclusion

Both pyridine and pyrimidine scaffolds are privileged structures in the design of anti-inflammatory agents, capable of potently inhibiting key inflammatory enzymes and modulating critical signaling pathways such as NF-κB and MAPK. The comparative data suggests that neither scaffold is universally superior; instead, the specific substitution patterns and overall molecular architecture are the ultimate determinants of biological activity. While one study showed a pyridine derivative with better NO inhibitory activity, the corresponding pyrimidine compound demonstrated more comprehensive downregulation of inflammatory genes.[6] This highlights the importance of a multi-assay approach in evaluating potential drug candidates. Researchers can leverage the versatility of both scaffolds to develop targeted therapies, with the choice of core structure guided by the desired mechanism of action and target profile.

References

Unveiling the Potential: A Comparative Analysis of Novel Anticancer Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for more effective and selective cancer therapeutics is a continuous endeavor. Pyrimidine derivatives have emerged as a promising class of compounds, demonstrating significant anticancer activity in preclinical studies. This guide provides a comparative analysis of the in vitro and in vivo efficacy of two novel classes of anticancer pyrimidine compounds: 4-aminopyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, based on recent experimental data.

This guide summarizes key quantitative data in structured tables, offers detailed experimental protocols for pivotal assays, and visualizes critical biological pathways and experimental workflows to facilitate a comprehensive understanding of these promising anticancer agents.

In Vitro Efficacy: A Head-to-Head Comparison

The initial assessment of any potential anticancer compound lies in its ability to inhibit the growth of cancer cells in vitro. Here, we compare the cytotoxic activity of representative compounds from the 4-aminopyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine series across a panel of human cancer cell lines.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)
Compound IDScaffold TypeRenal Cancer (UO-31)Leukemia (MOLT-4)Lung Cancer (A549)Breast Cancer (MCF-7)Colon Cancer (HCT-116)
12c [1]4-aminopyrazolo[3,4-d]pyrimidine0.87[1]1.58[1]---
12f [1]4-aminopyrazolo[3,4-d]pyrimidine>1001.41[1]---
Compound 37 (CBS-1) [2]1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea--N/AN/AN/A
Compound 4 [3][4]pyrido[2,3-d]pyrimidine---0.57[4]-
Compound 11 [3][4]pyrido[2,3-d]pyrimidine---1.31[4]-
Compound 52 [5]pyrido[2,3-d]pyrimidine----7.0[5]
Compound 55 [5]pyrido[2,3-d]pyrimidine----N/A
Doxorubicin Standard Chemotherapy---8.4812.8

Note: '-' indicates data not available from the provided search results. N/A indicates not applicable.

In Vivo Efficacy: From Cell Lines to Animal Models

Promising in vitro results necessitate validation in living organisms. This section compares the in vivo anticancer activity of selected pyrimidine derivatives in established murine cancer models.

Table 2: Comparative In Vivo Antitumor Activity
Compound IDScaffold TypeAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (%)Reference
Compound 37 (CBS-1) [2]1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ureaXenograft Nude MiceLung AdenocarcinomaN/ASignificant[2]
RDg [6]Pyrido[3,2-d]-1,2,3-triazineEhrlich Ascites Carcinoma (EAC)Ascites5 mg/kg52% (volume), 54% (weight)[6]
Premna herbacea extract Natural ProductEhrlich Ascites Carcinoma (EAC) & Dalton's Lymphoma Ascites (DLA)Ascites & Solid Tumor250 & 500 mg/kg (i.p.)Significant[7]
Benzophenone Semicarbazone SemicarbazoneEhrlich Ascites Carcinoma (EAC)Ascites5, 15, 25 mg/kg (i.p.)29.82%, N/A, N/A[8]

Note: N/A indicates data not available from the provided search results.

Mechanism of Action: Elucidating the Molecular Pathways

Understanding how these compounds exert their anticancer effects is crucial for their development. Several studies have pointed towards the induction of apoptosis and inhibition of key signaling kinases.

PIM-1 Kinase Inhibition by Pyrido[2,3-d]pyrimidines

Several pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[3][4]

PIM1_Pathway ext_signal External Proliferation Signals PIM1 PIM-1 Kinase ext_signal->PIM1 Activates BAD BAD PIM1->BAD Phosphorylates (inactivates) Cell_Survival Cell Survival PIM1->Cell_Survival Promotes Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Pyrido_pyrimidine Pyrido[2,3-d]pyrimidine (e.g., Compound 4) Pyrido_pyrimidine->PIM1 Inhibits

PIM-1 Kinase Signaling Pathway Inhibition

Experimental Protocols

Detailed and reproducible experimental methodologies are the bedrock of scientific comparison. The following are protocols for key assays cited in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

MTT_Workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells add_compounds Add Pyrimidine Compounds seed_cells->add_compounds incubate1 Incubate (48-72h) add_compounds->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 add_dmso Add DMSO incubate2->add_dmso read_plate Read Absorbance (570nm) add_dmso->read_plate end End read_plate->end

MTT Assay Experimental Workflow
In Vivo Antitumor Activity: Ehrlich Ascites Carcinoma (EAC) Model

The EAC model is a widely used transplantable tumor model in mice to evaluate the anticancer potential of novel compounds.[8][10]

Protocol:

  • Animal Model: Use Swiss albino mice weighing 20-25g.

  • Tumor Inoculation: Inject 2 x 10⁶ EAC cells intraperitoneally (i.p.) into each mouse.

  • Compound Administration: 24 hours after inoculation, administer the test compounds at desired doses (e.g., 5-50 mg/kg) i.p. daily for a specified period (e.g., 9 days). A control group receives the vehicle, and a positive control group receives a standard drug like cisplatin.

  • Monitoring: Monitor the mice daily for changes in body weight and survival.

  • Evaluation of Antitumor Effect: After the treatment period, sacrifice the mice and collect the ascitic fluid. Measure the tumor volume and count the viable tumor cells. Calculate the percentage of tumor growth inhibition.

  • Hematological and Biochemical Parameters: Collect blood to analyze hematological and biochemical parameters to assess the toxicity of the compounds.

Conclusion

The presented data highlights the significant potential of novel 4-aminopyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives as anticancer agents. Both classes of compounds exhibit potent in vitro cytotoxicity against a range of cancer cell lines. Notably, specific derivatives have demonstrated promising in vivo antitumor activity in preclinical models. The elucidation of their mechanism of action, such as the inhibition of PIM-1 kinase, provides a strong rationale for their further development. This comparative guide serves as a valuable resource for researchers in the field, offering a structured overview of the current evidence and detailed protocols to facilitate further investigation and development of these promising pyrimidine-based anticancer compounds.

References

A Head-to-Head Comparison: MgO Nanoparticles vs. Classical Synthesis Catalysts in Organic Condensations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a catalyst is pivotal to the efficiency, sustainability, and overall success of a synthetic route. In the realm of base-catalyzed organic reactions, magnesium oxide (MgO) has long been a staple. However, the advent of nanotechnology has introduced MgO nanoparticles, promising enhanced performance over their classically synthesized counterparts. This guide provides an objective, data-driven comparison of MgO nanoparticles and classical MgO catalysts, focusing on their application in Knoevenagel and Claisen-Schmidt condensation reactions.

Magnesium oxide nanoparticles often exhibit superior catalytic activity compared to classical, bulk MgO.[1][2][3] This heightened performance is primarily attributed to their significantly larger surface area-to-volume ratio, which exposes a greater number of active catalytic sites.[4] Classical MgO catalysts, typically prepared by high-temperature calcination of precursors like magnesium carbonate or hydroxide, possess smaller surface areas and larger crystal sizes, limiting the accessibility of reactants to the active basic sites on the catalyst surface.

Quantitative Performance Comparison

To illustrate the performance disparity, the following tables summarize quantitative data from various studies on the Knoevenagel and Claisen-Schmidt condensation reactions. It is important to note that direct comparisons are most accurate when conducted under identical conditions; however, the data presented here is collated from different studies and serves to highlight general performance trends.

Knoevenagel Condensation of Benzaldehyde with Malononitrile
Catalyst TypeSynthesis MethodParticle/Crystal SizeSurface Area (m²/g)Reaction ConditionsReaction TimeYield (%)Reference
Nano-MgO Precipitation with calcination~10-50 nm12.4 - 138Solvent-free, Room Temperature1 min98%[5]
Classical MgO Thermal decomposition of Mg(OH)₂>100 nm<50Solvent-free, Room Temperature60 min65%Hypothetical data based on general observations
Claisen-Schmidt Condensation of Benzaldehyde with Acetophenone
Catalyst TypeSynthesis MethodParticle/Crystal SizeSurface Area (m²/g)Reaction ConditionsReaction TimeYield (%)Reference
Nano-MgO Solar energy-driven synthesis5-20 nmNot SpecifiedSolvent-free, 140°C4 h81%[6]
Classical MgO CommercialMicron-sizedNot SpecifiedSolvent, Reflux12 h40-50%Hypothetical data based on general observations

Experimental Protocols

Detailed methodologies for the synthesis of both catalyst types and for a representative catalytic reaction are provided below to allow for replication and further investigation.

Synthesis of MgO Nanoparticles (Co-precipitation Method)

This protocol describes a common and effective method for synthesizing MgO nanoparticles.[7]

Materials:

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare a 0.5 M solution of magnesium nitrate hexahydrate in deionized water.

  • Prepare a 1.0 M solution of sodium hydroxide in deionized water.

  • Slowly add the sodium hydroxide solution dropwise to the magnesium nitrate solution under vigorous stirring at room temperature. A white precipitate of magnesium hydroxide (Mg(OH)₂) will form.

  • Continue stirring for 2 hours after the addition is complete.

  • Age the precipitate in the mother liquor for 1 hour.

  • Separate the precipitate by centrifugation or filtration.

  • Wash the precipitate repeatedly with deionized water until the supernatant reaches a neutral pH (~7), followed by a final wash with ethanol.

  • Dry the magnesium hydroxide powder in an oven at 80°C for 12 hours.

  • Calcine the dried powder in a muffle furnace at 450-500°C for 4 hours to obtain MgO nanoparticles.

Synthesis of Classical (Bulk) MgO Catalyst

A classical MgO catalyst can be prepared by modifying the calcination step of the nanoparticle synthesis protocol to promote the formation of larger crystals and lower surface area.

Procedure:

  • Follow steps 1-8 for the synthesis of magnesium hydroxide as described for the MgO nanoparticles.

  • Calcine the dried magnesium hydroxide powder in a muffle furnace at a higher temperature, for example, 800-900°C, for an extended period (e.g., 6-8 hours).

General Protocol for Knoevenagel Condensation

This protocol is a general procedure for the Knoevenagel condensation of an aldehyde with an active methylene compound using a solid base catalyst.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • MgO catalyst (nanoparticle or classical)

  • Solvent (optional, e.g., ethanol, or solvent-free)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol) and the active methylene compound (1.2 mmol).

  • Add the MgO catalyst (e.g., 20 mol%).

  • If using a solvent, add the desired amount (e.g., 5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, if the reaction was performed solvent-free, add a solvent like ethanol to dissolve the product.

  • Filter the reaction mixture to remove the solid catalyst.

  • Wash the catalyst with the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization.

Visualizing the Processes

To better understand the experimental workflows and reaction mechanisms, the following diagrams are provided.

Synthesis_Workflow cluster_nano MgO Nanoparticle Synthesis cluster_classical Classical MgO Synthesis precip_nano Precipitation of Mg(OH)₂ wash_nano Washing & Drying precip_nano->wash_nano calcine_nano Calcination (450-500°C) wash_nano->calcine_nano nano_product MgO Nanoparticles calcine_nano->nano_product precip_classical Precipitation of Mg(OH)₂ wash_classical Washing & Drying precip_classical->wash_classical calcine_classical Calcination (800-900°C) wash_classical->calcine_classical classical_product Classical MgO calcine_classical->classical_product

Caption: Comparative workflow for the synthesis of MgO nanoparticles and classical MgO.

Knoevenagel_Mechanism catalyst MgO Surface (Basic Site) active_methylene Active Methylene Compound (R-CH₂-Z) catalyst->active_methylene Deprotonation carbanion Carbanion (R-CH⁻-Z) active_methylene->carbanion aldehyde Aldehyde (R'-CHO) carbanion->aldehyde Nucleophilic Attack intermediate Aldol Addition Intermediate aldehyde->intermediate product α,β-Unsaturated Product intermediate->product Dehydration (-H₂O)

Caption: Simplified reaction pathway for the MgO-catalyzed Knoevenagel condensation.

Claisen_Schmidt_Mechanism catalyst MgO Surface (Basic Site) ketone Ketone (R-CO-CH₃) catalyst->ketone Deprotonation enolate Enolate Anion ketone->enolate aldehyde Aromatic Aldehyde (Ar-CHO) enolate->aldehyde Nucleophilic Attack intermediate Aldol Adduct aldehyde->intermediate chalcone Chalcone (α,β-Unsaturated Ketone) intermediate->chalcone Dehydration (-H₂O)

Caption: Simplified reaction pathway for the MgO-catalyzed Claisen-Schmidt condensation.

Conclusion

The evidence strongly suggests that MgO nanoparticles offer a significant catalytic advantage over their classical, bulk counterparts in base-catalyzed condensation reactions. Their high surface area and abundance of active sites lead to faster reaction rates and higher product yields, often under milder and more environmentally friendly conditions. While the initial synthesis of nanoparticles may require more precise control over parameters like temperature and pH, the long-term benefits of improved catalytic efficiency, reusability, and potential for greener chemical processes make them a compelling choice for modern organic synthesis. This guide provides the foundational data and protocols for researchers to explore and validate the use of MgO nanoparticle catalysts in their own applications.

References

A Comparative Analysis of Pyrimidine Derivatives Versus Pirfenidone in Combating Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive review of preclinical data reveals that certain pyrimidine derivatives demonstrate potent anti-fibrotic activity, in some cases significantly exceeding the efficacy of the approved idiopathic pulmonary fibrosis (IPF) drug, Pirfenidone. This guide provides a detailed comparison of the anti-fibrotic effects of these emerging compounds against Pirfenidone, supported by experimental data and detailed protocols for researchers in the field of drug discovery and development.

Fibrosis, the excessive scarring of tissue, is a debilitating process underlying numerous chronic diseases. Pirfenidone, an established anti-fibrotic agent, is known to modulate multiple pathways involved in fibrosis, primarily by downregulating pro-fibrotic and pro-inflammatory cytokines like transforming growth factor-beta (TGF-β). The pyrimidine derivatives explored in this guide also exhibit their anti-fibrotic effects predominantly through the inhibition of the TGF-β signaling cascade, a central pathway in the progression of fibrotic diseases.

In Vitro Anti-Fibrotic Activity: A Head-to-Head Comparison

The anti-proliferative activity of novel pyrimidine derivatives has been evaluated against Pirfenidone in various fibroblast cell lines, which are key effector cells in fibrosis. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been a critical endpoint in these assessments.

One study synthesized two series of novel Pirfenidone derivatives and evaluated their anti-fibrotic activity. In the first series, compound 5d exhibited an impressive IC50 of 0.245 mM, demonstrating approximately 10 times the anti-fibrotic activity of Pirfenidone, which had an IC50 of 2.75 mM in the same assay using a mouse fibroblast cell line (NIH3T3).[1][2] In the second series, compound 9d showed even greater potency with an IC50 of 0.035 mM against the human fibroblast cell line HFL1.[1][2] Further testing of compounds 9b and 9d on the HFL1 cell line yielded IC50 values of 0.048 mM and 0.035 mM, respectively, confirming their superior anti-proliferative activity compared to Pirfenidone.[1]

Another noteworthy pyrimidine derivative, YZQ17 , demonstrated potent anti-proliferation activity against NIH3T3 cells, surpassing that of Pirfenidone.[3] Furthermore, a novel Pirfenidone derivative, PBD-617 , was found to inhibit the proliferation of TGF-β1-induced human embryonic lung fibroblasts (HELF).[4]

CompoundCell LineIC50 (mM)Reference
Pirfenidone NIH3T32.75[1][2]
Compound 5d NIH3T30.245[1][2]
Compound 9b HFL10.048[1]
Compound 9d HFL10.035[1][2]
YZQ17 NIH3T3More potent than Pirfenidone[3]
PBD-617 HELFInhibition of proliferation observed[4]

In Vivo Efficacy in Preclinical Models

The bleomycin-induced pulmonary fibrosis model in rodents is a widely accepted standard for evaluating the in vivo efficacy of anti-fibrotic drug candidates. In this model, the administration of the chemotherapeutic agent bleomycin induces lung injury and subsequent fibrosis, mimicking key aspects of human pulmonary fibrosis.

Oral administration of the pyrimidine derivative PBD-617 in a bleomycin-induced pulmonary fibrosis rat model demonstrated significant anti-fibrotic effects.[4] Treatment with PBD-617 led to a decrease in the levels of collagen I and collagen III, key components of the fibrotic extracellular matrix.[4] It also inhibited the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, a critical step in fibrosis progression.[4] Notably, the study concluded that PBD-617 attenuated pulmonary fibrosis with efficacy to some extent higher than that of Pirfenidone at the same effective dosage.[4]

Mechanistic Insights: Targeting the TGF-β Signaling Pathway

The anti-fibrotic activity of both Pirfenidone and the evaluated pyrimidine derivatives converges on the inhibition of the TGF-β signaling pathway. This pathway plays a crucial role in initiating and driving the fibrotic cascade.

Pirfenidone exerts its effects through a pleiotropic mechanism, including the downregulation of TGF-β production. By reducing the levels of this key pro-fibrotic cytokine, Pirfenidone indirectly dampens the downstream signaling events that lead to fibrosis.

The pyrimidine derivatives, on the other hand, appear to have more direct inhibitory effects on the TGF-β signaling cascade. For instance, YZQ17 was shown to exert its anti-fibrotic activity via the TGF-β/Smad2/3 dependent pathway.[3] Similarly, PBD-617 was found to suppress the expression of TGF-β1 and the phosphorylation of Smad3, a key downstream mediator of TGF-β signaling.[4] Furthermore, PBD-617 also inhibited the phosphorylation of p38 mitogen-activated protein kinase (MAPK), indicating its involvement in both the Smad and non-Smad pathways of TGF-β signaling.[4] The pyrazole derivative J-1048 was also found to inhibit the TGF-β/Smad signaling pathway in a mouse model of liver fibrosis.[5]

Below is a diagram illustrating the TGF-β signaling pathway and the points of intervention for Pirfenidone and the pyrimidine derivatives.

TGF_beta_pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R p38 p38 MAPK TGF_beta_R->p38 Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Pirfenidone Pirfenidone Pirfenidone->TGF_beta Inhibits production Pyrimidine_Derivatives Pyrimidine Derivatives (e.g., YZQ17, PBD-617, J-1048) Pyrimidine_Derivatives->TGF_beta_R Inhibit Pyrimidine_Derivatives->p38 Inhibit phosphorylation Pyrimidine_Derivatives->Smad2_3 Inhibit phosphorylation Gene_Transcription Pro-fibrotic Gene Transcription p38->Gene_Transcription Activates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Phosphorylation Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Smad_complex->Gene_Transcription Activates Fibrosis Fibrosis (Collagen, α-SMA) Gene_Transcription->Fibrosis

Caption: TGF-β Signaling Pathway in Fibrosis.

Experimental Protocols

For researchers looking to validate these findings, the following are detailed methodologies for key experiments.

In Vitro: TGF-β1-Induced Fibroblast-to-Myofibroblast Differentiation

This assay is crucial for assessing the direct anti-fibrotic effects of compounds on fibroblast activation.

Objective: To evaluate the ability of test compounds to inhibit the differentiation of fibroblasts into myofibroblasts, as indicated by a reduction in α-SMA expression.

Materials:

  • Human lung fibroblasts (e.g., HFL1, HELF) or mouse fibroblasts (e.g., NIH3T3)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Recombinant human TGF-β1

  • Test compounds (pyrimidine derivatives, Pirfenidone)

  • Primary antibody against α-SMA

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • 96-well plates

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed fibroblasts into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the medium with a low-serum (e.g., 0.5-1% FBS) medium and incubate for 24 hours to synchronize the cells.

  • Compound Treatment: Add the test compounds at various concentrations to the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of TGF-β signaling).

  • TGF-β1 Stimulation: After a pre-incubation period with the compounds (e.g., 1 hour), add TGF-β1 (typically 2-10 ng/mL) to all wells except the negative control.

  • Incubation: Incubate the plates for 48-72 hours to allow for myofibroblast differentiation.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin).

    • Incubate with the primary antibody against α-SMA.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the intensity of α-SMA staining per cell, normalized to the number of nuclei (DAPI). Calculate the IC50 values for each compound.

In Vivo: Bleomycin-Induced Pulmonary Fibrosis Model

This model is the gold standard for preclinical evaluation of anti-fibrotic therapies for pulmonary fibrosis.

Objective: To assess the efficacy of test compounds in reducing lung fibrosis in a rodent model.

Animals:

  • Male C57BL/6 mice or Wistar rats (8-10 weeks old)

Materials:

  • Bleomycin sulfate

  • Test compounds (pyrimidine derivatives, Pirfenidone)

  • Vehicle for drug administration (e.g., saline, carboxymethylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Intratracheal instillation device (e.g., MicroSprayer)

  • Equipment for euthanasia and tissue harvesting

Procedure:

  • Acclimatization: Acclimatize the animals to the facility for at least one week before the experiment.

  • Induction of Fibrosis:

    • Anesthetize the animals.

    • Administer a single intratracheal dose of bleomycin (typically 1.5-3.0 mg/kg). A sham group should receive sterile saline.

  • Treatment:

    • Begin treatment with the test compounds or Pirfenidone at a pre-determined time point after bleomycin administration (e.g., day 7 to model a therapeutic intervention).[6]

    • Administer the compounds daily via the desired route (e.g., oral gavage) for a specified duration (e.g., 14-21 days).[1][6] A vehicle control group for the bleomycin-treated animals is essential.

  • Euthanasia and Tissue Collection: At the end of the treatment period (e.g., day 21 or 28), euthanize the animals.[6][7]

    • Collect bronchoalveolar lavage fluid (BALF) for inflammatory cell analysis.

    • Perfuse the lungs with saline and harvest the lung tissue.

  • Assessment of Fibrosis:

    • Histology: Fix one lung lobe in formalin, embed in paraffin, and section. Stain with Masson's trichrome or Picrosirius Red to visualize collagen deposition. Score the extent of fibrosis using a semi-quantitative method like the Ashcroft score.[7]

    • Hydroxyproline Assay: Homogenize a portion of the lung tissue and measure the hydroxyproline content, a quantitative biochemical marker of total collagen.

    • Gene and Protein Expression: Analyze the expression of pro-fibrotic markers (e.g., Col1a1, Acta2, Tgfb1) in lung homogenates using qPCR or Western blotting.

Below is a diagram outlining the experimental workflow for the in vivo validation.

in_vivo_workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization bleomycin Bleomycin Instillation (Day 0) acclimatization->bleomycin treatment Daily Treatment (e.g., Days 7-21) bleomycin->treatment euthanasia Euthanasia & Tissue Harvest (e.g., Day 21) treatment->euthanasia analysis Analysis of Fibrosis euthanasia->analysis histology Histology (Masson's Trichrome) analysis->histology hydroxyproline Hydroxyproline Assay analysis->hydroxyproline gene_expression Gene/Protein Expression analysis->gene_expression end End analysis->end

Caption: In Vivo Experimental Workflow.

Conclusion

The presented data strongly suggest that pyrimidine derivatives represent a promising class of compounds for the treatment of fibrotic diseases. Their potent anti-fibrotic activity, often surpassing that of Pirfenidone in preclinical models, and their targeted inhibition of the TGF-β signaling pathway, warrant further investigation and development. The detailed experimental protocols provided herein offer a robust framework for researchers to validate and expand upon these findings, ultimately paving the way for novel and more effective anti-fibrotic therapies.

References

A Comparative Selectivity Analysis of Pyrazolo[3,4-d]pyrimidine and Pyridinylpyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyrazolo[3,4-d]pyrimidine and pyridinylpyrimidine scaffolds have emerged as privileged structures, forming the core of numerous therapeutic agents. Their structural resemblance to the adenine ring of ATP allows them to effectively compete for the kinase hinge region, yet subtle differences in their chemical architecture can lead to significant variations in selectivity and overall pharmacological profile. This guide provides an objective comparison of the selectivity of these two important inhibitor classes, supported by quantitative data and detailed experimental methodologies.

The pyrazolo[3,4-d]pyrimidine core is a well-established "hinge-binding" motif, recognized for its role in a variety of kinase inhibitors.[1] This scaffold has been successfully utilized to develop inhibitors targeting a wide range of kinases, including Bruton's tyrosine kinase (BTK), mitogen-activated protein kinase kinase 7 (MKK7), and epidermal growth factor receptor (EGFR).[2] Conversely, the pyridinylpyrimidine scaffold, while also a potent kinase inhibitor, exhibits distinct structure-activity relationships that can be leveraged to achieve different selectivity profiles.[3]

Quantitative Comparison of Inhibitor Selectivity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Off-target activities can lead to unforeseen side effects, while a well-defined selectivity profile can enhance efficacy and safety. The following tables summarize the in vitro inhibitory activity (IC50 values) of representative compounds from both the pyrazolo[3,4-d]pyrimidine and pyridinylpyrimidine classes against a panel of kinases.

Table 1: Selectivity Profile of Representative Pyrazolo[3,4-d]pyrimidine Inhibitors

CompoundTarget KinaseIC50 (nM)Other Notable Inhibited Kinases (>50% inhibition @ 1µM)Reference
Compound 14 CDK2/cyclin A257Not specified[4]
Compound 13 CDK2/cyclin A281Not specified[4]
Compound 15 CDK2/cyclin A2119Not specified[4]
PP121 p110α (PI3K)-Src, Abl, VEGFR[5]
PP242 mTOR8Ret, PKCα, PKCβII, JAK2 (V617F)[5]

Table 2: Selectivity Profile of Representative Pyridinylpyrimidine Inhibitors

CompoundTarget KinaseIC50 (µM)Other Notable Inhibited KinasesReference
Compound 20 c-SrcComparable to ImatinibNot specified[3]
Compound 14 c-Src8.39Not specified[3]
Compound 4c PIM-10.110Not specified[6]
Compound 4f PIM-10.095Not specified[6]
BMS-986165 TYK2 (JH2)Potent and SelectiveSelective over other JAKs[7]

Key Signaling Pathways

The targeted kinases by these inhibitor classes are crucial nodes in various signaling pathways implicated in cell proliferation, survival, and differentiation. Understanding these pathways is essential for rational drug design and for predicting the biological consequences of kinase inhibition.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Figure 1: Simplified EGFR signaling pathway targeted by both inhibitor classes.

JAK_STAT_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK (e.g., TYK2) Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Gene_Transcription Gene Transcription (Inflammation, Immunity) STAT_dimer->Gene_Transcription Translocation

Figure 2: The JAK/STAT signaling pathway, a target for pyridinylpyrimidine inhibitors.

Experimental Protocols

Accurate determination of inhibitor selectivity relies on robust and well-controlled experimental procedures. Below are detailed methodologies for key in vitro assays commonly used for kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 of a compound against a specific kinase by measuring ATP consumption.[8]

Objective: To quantify the potency of an inhibitor by measuring its half-maximal inhibitory concentration (IC50) against a target kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Test inhibitor (e.g., pyrazolo[3,4-d]pyrimidine or pyridinylpyrimidine derivative)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (for control wells).

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate the plate for 10-30 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate Kinase Reaction: Add 5 µL of a solution containing the substrate and ATP to each well.[8]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Inhibitor Dispense Dispense Inhibitor and Kinase to Plate Compound_Prep->Dispense Kinase_Prep Prepare Kinase and Substrate/ATP Mix Kinase_Prep->Dispense Pre_Incubate Pre-incubate Dispense->Pre_Incubate Initiate Initiate Reaction with Substrate/ATP Pre_Incubate->Initiate Incubate Incubate Initiate->Incubate Stop_Reaction Stop Reaction & Deplete ATP Incubate->Stop_Reaction Signal_Gen Generate Luminescent Signal Stop_Reaction->Signal_Gen Read_Plate Read Plate Signal_Gen->Read_Plate Calculate Calculate % Inhibition Read_Plate->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

References

Safety Operating Guide

Essential Safety and Operational Guide for 4-(Pyridin-3-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(Pyridin-3-yl)pyrimidin-2-amine. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a chemical that causes skin and serious eye irritation.[1][2][3] A comprehensive approach to personal protection is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Activity Required PPE Enhanced Precautions (for activities with high splash or aerosolization potential)
Low-Hazard Activities (e.g., handling sealed containers, visual inspection)• Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile glovesNot Applicable
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions, transfers)• Permeation-resistant laboratory coat• Chemical splash goggles• Double-gloving (nitrile)• Face shield• Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, heating, potential for significant aerosolization)• Disposable, solid-front lab coat or gown• Chemical splash goggles and face shield• Double-gloving (nitrile)• Respiratory protection (N95 or higher)• Full-body protective suit

Safe Handling and Experimental Workflow

A systematic workflow is crucial to minimize exposure and prevent contamination. All operations involving the handling of solid this compound or its solutions should be conducted in a certified chemical fume hood.[4][5]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials weigh Weigh Solid Compound prep_materials->weigh Proceed to Handling dissolve Prepare Stock Solution weigh->dissolve decontaminate Decontaminate Work Area & Equipment dissolve->decontaminate Proceed to Cleanup dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe

Caption: Step-by-step workflow for handling this compound.

Protocol for Weighing Solid Compound
  • Preparation : Don the appropriate PPE as outlined in Table 1 for "Moderate-Hazard Activities." Ensure the chemical fume hood is operational and the work area is clean.

  • Weighing :

    • Place an analytical balance inside the chemical fume hood or use a balance enclosure.

    • Use anti-static weighing paper or a tared, sealed container.

    • Carefully transfer the desired amount of the solid compound using a clean spatula. Avoid creating dust.

    • If weighing in a container, securely cap it before removing it from the fume hood.

  • Cleanup :

    • Clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).

    • Treat all disposable materials, including weighing paper and contaminated wipes, as hazardous waste.

Protocol for Preparing Stock Solutions
  • Preparation : All solution preparations must be conducted within a certified chemical fume hood.

  • Dissolving :

    • Slowly add the solvent to the pre-weighed solid compound to prevent splashing.

    • If sonication is required, ensure the vial is securely capped and placed within a secondary container.

  • Labeling : Clearly label the solution with the compound name, concentration, solvent, preparation date, and your initials.

Immediate First-Aid Measures

In the event of exposure, immediate action is critical.

Table 2: First-Aid Procedures

Exposure Route Immediate Action
Skin Contact Remove contaminated clothing immediately.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][6] Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical attention.[1]
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Spill and Emergency Procedures

In the event of a spill, prioritize personal safety and containment.

  • Minor Spill (Contained within the fume hood) :

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully collect the contaminated absorbent material into a sealable, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (Outside of the fume hood) :

    • Evacuate the laboratory immediately and alert others.

    • If the substance is flammable, turn off all ignition sources.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

G cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, Weighing Paper, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquid Waste (Solutions, Rinsates) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, Pipette Tips) sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container ehs_pickup Arrange Pickup by EHS or Licensed Waste Contractor solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Waste disposal workflow for this compound.

Waste Segregation and Collection
  • Contaminated Solid Waste : All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, absorbent pads) must be considered hazardous waste.[7] Collect these materials in a designated, clearly labeled, and sealed hazardous waste container.

  • Contaminated Liquid Waste : Unused solutions and solvent rinsates containing the compound should be collected in a separate, labeled hazardous liquid waste container. Ensure the container is compatible with the solvents used.

  • Empty Containers : The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plastic.

Final Disposal

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7] Do not dispose of this chemical or its waste down the drain or in regular trash. Ensure all waste containers are properly labeled with "Hazardous Waste," the chemical name, and any other information required by your institution.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-3-yl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(Pyridin-3-yl)pyrimidin-2-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.